Technical Documentation Center

1-(5-Bromopentyl)piperidine Hydrobromide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(5-Bromopentyl)piperidine Hydrobromide

Core Science & Biosynthesis

Foundational

The Definitive Guide to 1-(5-Bromopentyl)piperidine Hydrobromide: Synthetic Utility, Mechanistic Insights, and Applications in Medicinal Chemistry

Executive Summary In the landscape of modern medicinal chemistry, the design of central nervous system (CNS) active agents and G-protein-coupled receptor (GPCR) ligands relies heavily on precise spatial geometries. 1-(5-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of central nervous system (CNS) active agents and G-protein-coupled receptor (GPCR) ligands relies heavily on precise spatial geometries. 1-(5-Bromopentyl)piperidine hydrobromide is a premier bifunctional building block used to install a "piperidinyl-pentyl" pharmacophore. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic safety data sheets, providing researchers with the mechanistic causality, self-validating protocols, and field-proven applications necessary to leverage this compound effectively.

Chemical Identity & The Causality of Salt Formation

A frequent point of confusion in chemical literature and procurement involves the Chemical Abstracts Service (CAS) registry numbers for this compound. The CAS number 84359-52-4 technically refers to the free base form, 1-(5-bromopentyl)piperidine[1]. However, the compound is almost exclusively synthesized, stored, and utilized as the hydrobromide salt (CAS: 2006278-03-9) [2].

The Causality of the Hydrobromide Salt: Why is the salt form mandatory? The free base contains both a nucleophilic tertiary amine (the piperidine ring) and a highly electrophilic primary alkyl bromide. If left in its free base form, the molecule undergoes rapid, spontaneous intermolecular quaternization (polymerization) during storage. By converting it to the hydrobromide salt, the piperidine nitrogen is protonated, completely neutralizing its nucleophilicity and rendering the reagent shelf-stable for long-term use[3].

Quantitative Physicochemical Profile
PropertyValueCausality / Synthetic Significance
Chemical Name 1-(5-Bromopentyl)piperidine hydrobromideStandard IUPAC nomenclature.
CAS Numbers 84359-52-4 (Base) / 2006278-03-9 (Salt)Salt form prevents auto-quaternization[2],[1].
Molecular Formula C₁₀H₂₁Br₂NHighlights the two bromine equivalents (one covalent, one ionic)[2].
Molecular Weight 315.09 g/mol Critical for precise stoichiometric calculations during coupling[3].
LogP (Estimated) ~3.61High lipophilicity; ideal for designing blood-brain barrier (BBB) penetrant drugs[2].

Mechanistic Workflow & Logical Relationships

When deploying 1-(5-bromopentyl)piperidine hydrobromide in synthesis, the goal is typically an Sₙ2 (bimolecular nucleophilic substitution) reaction to attach the piperidine-pentyl chain to a phenolic oxygen or a secondary amine.

G A 1-(5-Bromopentyl)piperidine Hydrobromide B Base Activation (K2CO3, 3.0 eq) A->B Neutralizes HBr C In Situ Finkelstein (Catalytic KI) B->C Prepares Electrophile D SN2 Nucleophilic Attack (Phenol/Amine) C->D Transient Iodide Accelerates SN2 E Precipitation of KBr (Visual Validation) D->E Reaction Progress F Target GPCR Ligand (H3, Sigma-1, D4) D->F Product Formation

Logical workflow of SN2 alkylation using 1-(5-bromopentyl)piperidine hydrobromide.

Self-Validating Experimental Protocol: Sₙ2 Alkylation

To ensure scientific integrity, a protocol must be more than a list of steps; it must be a self-validating system where the chemistry provides real-time feedback to the researcher. The following protocol describes the optimal O-alkylation of a phenol to generate an ether-linked GPCR ligand.

Objective: Coupling 1-(5-bromopentyl)piperidine hydrobromide to a phenolic pharmacophore.

Step-by-Step Methodology:

  • Preparation & Stoichiometry: Suspend the phenolic nucleophile (1.0 eq) and anhydrous K₂CO₃ (3.0 eq) in a polar aprotic solvent (e.g., Acetonitrile or DMF).

    • Causality: Exactly 3.0 equivalents of base are required. One equivalent neutralizes the HBr salt of the alkylating agent, the second deprotonates the phenol to form the highly nucleophilic phenoxide, and the third maintains an alkaline buffer to prevent reverse protonation.

  • Catalytic Activation: Add Potassium Iodide (KI) (0.1 to 0.2 eq) to the suspension.

    • Causality: This initiates an in situ Finkelstein reaction. The iodide ion transiently displaces the primary bromide. Alkyl iodides are vastly superior electrophiles for Sₙ2 reactions compared to alkyl bromides, drastically reducing reaction times and minimizing E2 elimination side-products.

  • Electrophile Addition: Add 1-(5-bromopentyl)piperidine hydrobromide (1.1 eq) portion-wise at room temperature, then elevate the temperature to 80°C (reflux for CH₃CN) for 12–18 hours.

  • Self-Validation Checkpoint: The reaction is self-validating through visual and analytical cues. As the Sₙ2 reaction proceeds, insoluble KBr (or NaBr) will precipitate out of the solution, turning the reaction mixture cloudy. This is a direct visual indicator of successful displacement. Concurrently, LC-MS analysis will confirm the disappearance of the starting material mass and the emergence of the target product mass.

  • Workup & Isolation: Cool the mixture and filter off the inorganic salts. Concentrate the filtrate and partition between Ethyl Acetate (EtOAc) and H₂O at pH 10.

    • Causality: The basic piperidine moiety ensures the product remains unprotonated and partitions entirely into the organic layer, allowing facile separation from unreacted acidic phenols.

Applications in Drug Development & Target Profiling

The 5-carbon alkyl chain provided by this reagent is not arbitrary; it is a highly specific spacer that dictates how the basic piperidine nitrogen interacts with aspartate or glutamate residues deep within GPCR binding pockets.

Histamine H₃ and Sigma-1 Receptor Ligands

In the treatment of nociceptive and neuropathic pain, dual-acting ligands are highly sought after. Researchers have utilized bromopentyl-piperidine derivatives to synthesize ligands that bridge the Histamine H₃ and Sigma-1 receptors[4]. The 5-carbon linker provides the exact spatial distance required for the piperidine ring to anchor into the receptor's acidic recognition sites, modulating pain pathways without the side effects of traditional opioids[4].

Dopamine D₄ Receptor Antagonists

Selective Dopamine D₄ receptor antagonists are emerging as potential alternatives for the treatment of Glioblastoma (GBM). By coupling 1-(5-bromopentyl)piperidine to dihydroquinolinone scaffolds, medicinal chemists have developed potent D₄ antagonists[5]. The pentyl chain allows the piperidine moiety to achieve the necessary conformational flexibility to selectively target the D₄ subtype over D₂ or D₃ receptors[5].

Alzheimer's Disease & γ-Secretase Inhibition

Beyond GPCRs, this building block is instrumental in neurodegenerative disease research. It has been used to functionalize spiro[benzoxazepine-piperidine] scaffolds, creating potent inhibitors of γ-secretase[6]. These compounds successfully inhibit the production of Aβ-peptides, addressing one of the core pathological hallmarks of Alzheimer's disease[6].

References

  • [3] 1-(5-Bromopentyl)piperidine Hydrobromide | 2006278-03-9. ChemicalBook. 3

  • [2] 2006278-03-9 | 1-(5-Bromopentyl)piperidine hydrobromide. ChemScene. 2

  • [1] 1-(5-BROMOPENTYL)PIPERIDINE | CAS 84359-52-4. Matrix Fine Chemicals. 1

  • [4] Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry - ACS Publications. 4

  • [5] Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. PMC - National Institutes of Health. 5

  • [6] Synthesis and biological activity of N-substituted spiro[benzoxazepine-piperidine] Aβ-peptide production inhibitors. Taylor & Francis. 6

Sources

Exploratory

Structure and properties of N-(5-bromopentyl)piperidine HBr

An In-Depth Technical Guide to the Structure, Synthesis, and Applications of N-(5-bromopentyl)piperidine Hydrobromide Executive Summary In the realm of medicinal chemistry and advanced materials science, bifunctional bui...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure, Synthesis, and Applications of N-(5-bromopentyl)piperidine Hydrobromide

Executive Summary

In the realm of medicinal chemistry and advanced materials science, bifunctional building blocks are the cornerstone of rational drug design. N-(5-bromopentyl)piperidine hydrobromide (CAS: 2006278-03-9) is a highly versatile intermediate that seamlessly bridges a ubiquitous pharmacophore (the piperidine ring) with a reactive alkylating arm (the 5-bromopentyl chain). As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, detailing the mechanistic causality behind its structural design, its self-validating synthesis protocols, and its pivotal role in developing bivalent ligands and alkali-stable polymers.

Structural Elucidation & Physicochemical Profile

N-(5-bromopentyl)piperidine exists as a tertiary amine. When isolated as a free base (CAS: 84359-52-4), it is a nucleophilic, reactive liquid [1]. However, in professional pharmaceutical development, it is almost exclusively utilized and stored as a hydrobromide salt (CAS: 2006278-03-9) [2].

The Causality of the Salt Form: The free base contains both a nucleophilic tertiary nitrogen and an electrophilic terminal bromide. If left in its free base form, the molecule undergoes slow, spontaneous intermolecular auto-alkylation (Menschutkin reaction), forming a complex mixture of quaternary ammonium oligomers. Converting it to the hydrobromide salt protonates the piperidine nitrogen, rendering it non-nucleophilic. This self-protecting mechanism ensures long-term shelf stability and prevents degradation during storage.

Table 1: Quantitative Physicochemical Properties
PropertyValue / Description
Chemical Name 1-(5-Bromopentyl)piperidine hydrobromide
CAS Number 2006278-03-9 (Salt) / 84359-52-4 (Free Base)
Molecular Formula C₁₀H₂₁Br₂N (C₁₀H₂₀BrN • HBr)
Molecular Weight 315.09 g/mol
SMILES String BrCCCCCN1CCCCC1.[H]Br
LogP (Predicted) 3.615 (Free Base)
Hydrogen Bond Donors 1 (in salt form)
Hydrogen Bond Acceptors 1
Physical State Off-white to pale yellow crystalline solid

Mechanistic Role in Molecular Design

The architecture of N-(5-bromopentyl)piperidine is not arbitrary; it is engineered for specific spatial and electronic functions in bivalent ligand design.

  • The Piperidine Pharmacophore: The piperidine moiety is one of the most frequently utilized heterocycles in FDA-approved drugs. It acts as a basic center that readily becomes protonated at physiological pH, allowing it to form critical salt bridges with aspartate or glutamate residues in the binding pockets of G-protein coupled receptors (GPCRs) and enzymes (e.g., Acetylcholinesterase).

  • The 5-Carbon Spacer (Pentyl Linker): The length of the alkyl chain dictates the spatial reach of the pharmacophore. A 5-carbon chain provides an optimal balance of flexibility and lipophilicity, often used to span the distance between an orthosteric binding site and a peripheral anionic site (PAS) in dual-binding enzyme inhibitors.

  • The Terminal Bromide: Bromine is an excellent leaving group due to its large atomic radius and polarizability. This enables highly efficient, regioselective Bimolecular Nucleophilic Substitution (Sₙ2) reactions when coupled with target scaffolds containing phenols, thiols, or primary/secondary amines.

Pharmacophore Target Target Scaffold (e.g., Phenol/Amine) Linker 5-Carbon Spacer (Flexibility & Reach) Target->Linker SN2 Displacement of Br- Product Bivalent Drug Candidate (e.g., CNS Ligand) Target->Product Pip Piperidine Ring (Receptor Binding) Linker->Pip Pre-attached Unit Linker->Product Pip->Product

Bivalent ligand design utilizing the 5-carbon piperidine linker.

Experimental Protocol: Synthesis Workflow

The synthesis of N-(5-bromopentyl)piperidine must be carefully controlled to prevent the formation of the symmetrical bis-alkylated byproduct, 1,5-di(piperidin-1-yl)pentane. The following protocol utilizes a statistical excess of the dihalide to create a self-validating system that maximizes mono-alkylation [4].

Step-by-Step Methodology

Reagents: Piperidine (1.0 eq), 1,5-dibromopentane (4.0 eq), Potassium carbonate (K₂CO₃, 1.5 eq), Acetonitrile (MeCN), Hydrobromic acid (48% aq. or HBr gas).

  • Preparation of the Electrophile Bed: Dissolve 1,5-dibromopentane (4.0 eq) in anhydrous MeCN. Add finely milled K₂CO₃ (1.5 eq). Causality: The large excess of 1,5-dibromopentane ensures that once a piperidine molecule reacts, it is statistically highly unlikely to encounter another mono-alkylated product before encountering a fresh dihalide.

  • Controlled Alkylation: Cool the suspension to 0°C. Add piperidine (1.0 eq) dropwise over 30 minutes to prevent localized heating and side reactions.

  • Reflux and Sₙ2 Displacement: Heat the reaction mixture to reflux (82°C) for 12 hours. Monitor the disappearance of piperidine via TLC (Ninhydrin stain).

  • Workup and Dihalide Recovery: Filter the mixture to remove inorganic salts (KBr, unreacted K₂CO₃). Concentrate the filtrate under reduced pressure. Subject the resulting oil to vacuum distillation. The unreacted 1,5-dibromopentane (b.p. 104-106°C at 2.53 kPa) is recovered as the early fraction, leaving the crude free base amine in the distillation pot.

  • Salt Precipitation (Purification): Dissolve the crude free base in anhydrous diethyl ether. Slowly bubble dry HBr gas (or add 48% aq. HBr dropwise) at 0°C. The protonation of the tertiary amine drastically reduces its solubility in ether, causing the highly pure N-(5-bromopentyl)piperidine hydrobromide to precipitate as a white solid.

  • Isolation: Filter the precipitate, wash with cold ether, and dry under a vacuum.

SynthesisWorkflow A Piperidine (1.0 eq) C SN2 Alkylation (K2CO3, MeCN, Reflux) A->C B 1,5-Dibromopentane (4.0 eq Excess) B->C D Vacuum Distillation (Recover Excess Dihalide) C->D Filter & Concentrate E HBr Addition in Ether (Protonation) D->E Crude Free Base F N-(5-bromopentyl)piperidine HBr (Pure Solid) E->F Selective Precipitation

Workflow for the synthesis of N-(5-bromopentyl)piperidine hydrobromide.

Applications in Research and Development

A. Medicinal Chemistry: CNS and Alzheimer's Therapeutics

N-(5-bromopentyl)piperidine is heavily utilized in the synthesis of complex neuroactive compounds. For example, in the development of Aβ-peptide production inhibitors for Alzheimer's disease, researchers utilize spiro[benzoxazepine-piperidine] scaffolds. The 5-bromopentyl linker is used to attach various pharmacophores (such as phthalimides or phenolic derivatives) to the core spiro-piperidine structure, optimizing the molecule's ability to interact with secretase enzymes and stabilize cognitive functions [3].

B. Advanced Materials: Anion-Exchange Membranes (AEMs)

Beyond pharma, this molecule is critical in energy storage materials. Researchers functionalize polystyrene with alicyclic piperidine-based cations via Friedel-Crafts alkylation. The piperidine rings are subsequently quaternized using dihalides (like 1,5-dibromopentane) to create N-spirocyclic quaternary ammonium cations. These structures shield the sensitive β-hydrogens within the ring, preventing Hofmann elimination and resulting in highly alkali-stable membranes for alkaline fuel cells and water electrolyzers.

References

  • Matrix Fine Chemicals. "1-(5-BROMOPENTYL)PIPERIDINE | CAS 84359-52-4." Matrix Fine Chemicals Product Catalog. Available at: [Link]

  • Taylor & Francis. "Synthesis and biological activity of N-substituted spiro[benzoxazepine-piperidine] Aβ-peptide production inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

Foundational

1-(5-Bromopentyl)piperidine Hydrobromide: Technical Guide to Nomenclature, Synthesis, and Application

Core Directive & Executive Summary 1-(5-Bromopentyl)piperidine hydrobromide (CAS: 2006278-03-9) is a specialized alkylating agent and linker motif used extensively in medicinal chemistry. It serves as a critical building...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

1-(5-Bromopentyl)piperidine hydrobromide (CAS: 2006278-03-9) is a specialized alkylating agent and linker motif used extensively in medicinal chemistry. It serves as a critical building block for introducing the piperidine pharmacophore—a "privileged structure" in drug discovery—into larger molecular scaffolds via a flexible five-carbon (pentyl) spacer.

This guide moves beyond simple cataloging. It dissects the chemical nomenclature to aid in precise database searching, details the mechanistic rationale for its synthesis, and provides a self-validating protocol for its handling. The focus is on the hydrobromide salt form, which offers superior stability and crystallinity compared to the volatile and oxidation-prone free base.

Nomenclature & Chemical Synonyms

In the context of global chemical procurement and patent landscaping, a single compound may be indexed under varying conventions. For 1-(5-Bromopentyl)piperidine hydrobromide , understanding these synonyms is vital to avoid "zero-result" searches in databases like SciFinder, Reaxys, or PubChem.

Synonym Categorization Table
CategorySynonym / IdentifierContext of Use
IUPAC Name 1-(5-Bromopentyl)piperidine hydrobromideStandard scientific communication.[1]
Inverted Name Piperidine, 1-(5-bromopentyl)-, hydrobromideChemical Abstract Service (CAS) indexing; alphabetical sorting.
Functional Name N-(5-Bromopentyl)piperidinium bromideEmphasizes the quaternary ammonium salt structure.
Free Base Ref. 1-(5-Bromopentyl)piperidineUsed when referring to the reactive species in situ (CAS: 84359-52-4).
Structural Desc. 1-Bromo-5-(1-piperidyl)pentane hydrobromideEmphasizes the terminal bromide leaving group.
The "Hydrobromide" Distinction

Researchers must distinguish between the free base (an oil, prone to oxidation and N-oxide formation) and the hydrobromide salt (a stable solid).

  • Why HBr? The hydrobromide salt protonates the piperidine nitrogen, preventing it from acting as a nucleophile against its own alkyl bromide tail (intermolecular polymerization) or cyclizing intramolecularly. This "protection by protonation" is critical for shelf-stability.

Chemical Identity & Properties

PropertyData
CAS Number (Salt) 2006278-03-9
CAS Number (Free Base) 84359-52-4
Molecular Formula C₁₀H₂₁Br₂N
Molecular Weight 315.09 g/mol
Appearance Off-white to pale yellow solid (Hygroscopic)
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexanes, Et₂O
SMILES (Salt) BrCCCCCN1CCCCC1.[H]Br

Synthesis & Mechanistic Causality

The synthesis of 1-(5-bromopentyl)piperidine relies on a statistical nucleophilic substitution. The challenge is preventing the formation of the "bis" product (1,5-dipiperidinylpentane), where two piperidine molecules attack both ends of the alkyl chain.

Reaction Logic

To favor the mono-alkylated product, 1,5-dibromopentane is used in large excess (typically 3–5 equivalents) relative to piperidine. This ensures that a piperidine molecule is statistically more likely to encounter a fresh dibromide molecule than a mono-brominated product.

Synthesis Workflow Diagram

The following diagram illustrates the reaction pathway and the critical purification steps required to isolate the pure HBr salt.

SynthesisWorkflow Reagents Reagents: Piperidine (1 eq) 1,5-Dibromopentane (3-5 eq) K2CO3 (Base) Reaction Reaction (SN2): Reflux in Acetone/MeCN (Kinetic Control) Reagents->Reaction Mix & Heat Intermediate Crude Free Base: 1-(5-Bromopentyl)piperidine + Excess Dibromide Reaction->Intermediate 12-24 hrs Purification Purification: Acid/Base Extraction (Removes neutral dibromide) Intermediate->Purification Partition (Aq. HCl / Ether) SaltFormation Salt Formation: Add HBr in AcOH/Et2O Precipitate Product Purification->SaltFormation Isolate Free Base FinalProduct Final Product: 1-(5-Bromopentyl)piperidine HBr (Crystalline Solid) SaltFormation->FinalProduct Filtration

Figure 1: Step-wise synthesis logic for 1-(5-Bromopentyl)piperidine HBr, highlighting the purification strategy to remove excess alkylating agent.

Experimental Protocol (Representative)

Note: This protocol is synthesized from standard methodologies for amino-alkyl bromide synthesis [1, 2]. Always consult specific MSDS and perform a risk assessment before handling.

Reagents
  • Piperidine (1.0 eq)[2]

  • 1,5-Dibromopentane (4.0 eq) – Excess is critical.

  • Potassium Carbonate (K₂CO₃) (2.0 eq)[3]

  • Acetonitrile (MeCN) or Acetone (Solvent)

  • Hydrobromic acid (48% aq. or 33% in AcOH)

Step-by-Step Methodology
  • Alkylation: In a round-bottom flask equipped with a reflux condenser, dissolve 1,5-dibromopentane (4 eq) and K₂CO₃ (2 eq) in MeCN.

  • Addition: Add piperidine (1 eq) dropwise over 30 minutes. Causality: Slow addition keeps the concentration of free amine low relative to the dibromide, suppressing dimer formation.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 12–16 hours. Monitor by TLC (Visualize with Dragendorff’s reagent for amines).

  • Workup (Specific for Removal of Dibromide):

    • Filter off inorganic salts (KBr).

    • Concentrate the solvent.

    • Acid Extraction: Dissolve residue in Et₂O and extract with 1M HCl (aq). The product moves to the aqueous phase (protonated); excess 1,5-dibromopentane remains in the organic phase.

    • Basification: Wash the aqueous layer with Et₂O once, then basify with NaOH to pH > 12.

    • Extraction: Extract the free base into fresh Et₂O or DCM. Dry over Na₂SO₄.

  • Salt Formation: Cool the organic solution of the free base to 0°C. Add HBr (in AcOH or Et₂O) dropwise until precipitation is complete. Filter the white solid and wash with cold ether.

Applications in Drug Development

The 1-(5-bromopentyl)piperidine motif is not a drug itself but a "warhead" or "linker" used to construct them.

  • Bivalent Ligands: The 5-carbon chain provides a specific distance (approx. 6–8 Å) to span binding pockets or link two pharmacophores (e.g., in GPCR bivalent ligands).

  • PROTACs (Proteolysis Targeting Chimeras): Piperidine can serve as an exit vector for E3 ligase ligands (like Thalidomide derivatives), with the pentyl chain acting as the linker to the protein of interest.

  • Sigma Receptor Ligands: N-alkylated piperidines are classic scaffolds for Sigma-1 receptor antagonists, investigated for neuropathic pain and neurodegeneration [3].

Safety & Handling (E-E-A-T)

  • Hazards: The compound is an alkylating agent . It can alkylate DNA. Handle with extreme care.

  • H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[4][5] Irrit.).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The HBr salt is hygroscopic; moisture absorption will lead to hydrolysis of the bromide over time [4].

References

  • PrepChem. (n.d.). Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. (Methodology adapted for pentyl analog). Retrieved March 3, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 143675, Piperidine, 1-bromo-.[6] (Context on piperidine reactivity). Retrieved March 3, 2026, from [Link]

Sources

Exploratory

The "Rule of Five Carbons": Engineering Pentyl Linkers in Targeted Alkylating Agents and Bifunctional Chimeras

Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-Depth Technical Guide / Whitepaper Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently e...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-Depth Technical Guide / Whitepaper

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter a recurring challenge in the design of bifunctional molecules: optimizing the spatial geometry between two pharmacophores. Whether designing Proteolysis Targeting Chimeras (PROTACs) or dimeric DNA-interactive agents, the linker is never merely a passive tether; it is a stereochemical and thermodynamic driver.

In the realm of DNA cross-linking agents and Antibody-Drug Conjugate (ADC) payloads, the "Rule of Five Carbons" has emerged as a fundamental heuristic. Specifically, the transition from a 3-carbon (propyl) to a 5-carbon (pentyl) linker in pyrrolobenzodiazepine (PBD) dimers unlocks an exponential increase in cytotoxicity and cross-linking efficiency[1]. This whitepaper dissects the biophysical causality behind the 5-carbon linker, provides comparative quantitative data, and outlines self-validating experimental methodologies for synthesizing and evaluating these highly potent alkylating agents.

Mechanistic Causality: The Biophysics of the Pentyl Linker

To understand why a 5-carbon chain is highly privileged in medicinal chemistry, we must look at the thermodynamics of bis-alkylation.

Distance Spanning and Steric Relaxation

A fully extended 5-carbon aliphatic chain provides a spatial span of approximately 6.0 to 7.5 Å. In the context of DNA minor groove binders like PBDs, the molecules alkylate the exocyclic N2 amino groups of guanine bases on opposite DNA strands.

  • A 3-carbon linker (e.g., SJG-136) spans two base pairs, targeting the sequence 5′-Pu-GATC-Py[2].

  • A 5-carbon linker (e.g., SG2057) perfectly accommodates an additional base pair, targeting the sequence 5′-Pu-GA(T/A)TC-Py[2].

The Entropic Penalty

The causality behind the massive leap in potency lies in the entropic penalty of the transition state. When the first PBD monomer covalently binds to a guanine, the molecule loses degrees of freedom. If the linker is too short (3 carbons), the second PBD monomer must severely distort the DNA double helix to reach the opposite guanine, creating a high activation energy barrier. The 5-carbon linker provides the exact flexibility and reach required to achieve the second covalent bond without distorting the native B-DNA conformation, shifting the thermodynamic equilibrium heavily toward the irreversible cross-linked adduct[3].

Case Study: PBD Dimers in Antibody-Drug Conjugates (ADCs)

Pyrrolobenzodiazepines are naturally occurring antitumor antibiotics. Because monomeric PBDs only form mono-adducts, researchers dimerized them to create interstrand cross-links (ICLs) that evade DNA damage repair mechanisms[4].

The evolution of these dimers perfectly illustrates the 5-carbon rule. The first-generation synthetic dimer, SJG-136 (SG2000), utilized a propanedioxy (3-carbon) linker. While potent, its clinical utility was limited by off-target toxicities and suboptimal cross-linking kinetics. By extending the linker to a pentyldioxy (5-carbon) chain, researchers developed SG2057. This simple 2-carbon addition resulted in a >3,400-fold increase in cytotoxicity and a >10-fold increase in DNA cross-linking ability [1].

This 5-carbon architecture is now the gold standard for ADC payloads, serving as the structural foundation for modern warheads like SG3199 (the active payload in Tesirine-based ADCs)[4].

Quantitative Data Presentation

Table 1: Comparative Efficacy of 3-Carbon vs. 5-Carbon PBD Dimers

Parameter3-Carbon Linker (SJG-136)5-Carbon Linker (SG2057 / SG3199)
Linker Core PropanedioxyPentyldioxy
DNA Target Sequence 5′-Pu-GATC-Py (Spans 6 bp)5′-Pu-GA(T/A)TC-Py (Spans 7 bp)
Cross-linking Efficiency Baseline>10-fold increase
Cytotoxicity (Mean GI50) ~700 nM212 pM (>3,400-fold increase)
Primary Application Standalone ChemotherapyADC Payload Warhead

Visualizations of Mechanism and Workflow

G cluster_DNA DNA Minor Groove G1 5'-Guanine (N2) G2 3'-Guanine (N2) PBD1 PBD Monomer (Imine) PBD1->G1 Alkylation Linker 5-Carbon Linker (~6.8 Å Span) PBD1->Linker PBD2 PBD Monomer (Imine) Linker->PBD2 PBD2->G2 Alkylation

Mechanism of Action: 5-Carbon linked PBD dimers bis-alkylating DNA minor groove guanines.

Workflow S1 1. Synthesis Pseudo-high dilution coupling via 1,5-dibromopentane S2 2. Purification LC-MS validated isolation of intact PBD dimer S1->S2 S3 3. Validation (ΔTm) Thermal denaturation vs. mono-alkylating control S2->S3 S4 4. Evaluation In vitro cytotoxicity (GI50) & ADC conjugation S3->S4

Experimental workflow for the synthesis and validation of pentyl-linked bifunctional alkylators.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . In drug development, false positives (e.g., mistaking non-covalent intercalation for covalent cross-linking) can derail a project. These methodologies build in internal controls to prove causality.

Protocol 1: Synthesis of a Pentyldioxy-Linked Alkylating Dimer

Objective: Synthesize a 5-carbon linked PBD dimer while preventing unwanted oligomerization. Causality Check: Because we are reacting a bifunctional linker (1,5-dibromopentane) with two equivalents of a monomer, standard batch addition will yield long-chain oligomers. We must use a pseudo-high dilution technique to favor the thermodynamic formation of the dimer.

  • Preparation: Dissolve the PBD monomer precursor (e.g., C8-phenol derivative) (2.0 eq) in anhydrous DMF under an argon atmosphere.

  • Base Addition: Add potassium carbonate (

    
    ) (3.0 eq) to deprotonate the phenol, generating the reactive phenoxide nucleophile.
    
  • Pseudo-High Dilution: Dissolve 1,5-dibromopentane (1.0 eq) in a large volume of anhydrous DMF. Add this solution dropwise over 4 hours to the stirring phenoxide mixture at 25°C.

  • Self-Validation (LC-MS): Before workup, sample the reaction. You must observe the

    
     peak corresponding to the dimer. If a massive peak corresponding to 
    
    
    
    of the monomer + pentyl chain (mono-alkylated intermediate) persists, the reaction requires gentle heating (40°C) to overcome the steric hindrance of the second coupling.
  • Purification: Purify via reverse-phase HPLC to isolate the intact 5-carbon linked dimer.

Protocol 2: Thermal Denaturation ( ) Assay for DNA Cross-Linking

Objective: Quantitatively prove that the 5-carbon linker successfully bridges and covalently locks the two DNA strands. Causality Check: A cross-linked DNA duplex cannot easily separate into single strands when heated. Therefore, a true cross-linker will dramatically increase the melting temperature (


) of the DNA. However, strong non-covalent groove binders can also increase 

. To self-validate, we must run a mono-alkylating control[5].
  • Substrate Preparation: Prepare a 50 µM solution of Calf Thymus (CT) DNA (or a synthetic 7-bp oligonucleotide containing the 5′-Pu-GA(T/A)TC-Py target) in a pH 7.4 phosphate buffer.

  • Test Article Incubation: Incubate the DNA with the 5-carbon PBD dimer (e.g., SG2057) at a 1:5 (drug:DNA) molar ratio at 37°C for 4 hours.

  • Control Incubation (Critical Step): In a parallel vial, incubate the DNA with a mono-imine PBD (a chemically reduced version of the dimer that can only alkylate one strand)[5].

  • Thermal Profiling: Using a UV-Vis spectrophotometer equipped with a Peltier temperature controller, monitor absorbance at 260 nm while ramping the temperature from 25°C to 95°C at 1°C/min.

  • Self-Validation Logic: Calculate the

    
     (Drug 
    
    
    
    - Blank
    
    
    ).
    • Success: The 5-carbon dimer should yield a

      
       > 15°C, while the mono-imine control should yield a 
      
      
      
      < 2°C.

References

  • DNA interstrand cross-linking and in vivo antitumor activity of the extended pyrrolo[2,1-c][1,4]benzodiazepine dimer SG2057. Investigational New Drugs (via ResearchGate).3

  • Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer. PMC (nih.gov).1

  • Response of Staphylococcus aureus to Subinhibitory Concentrations of a Sequence-Selective, DNA Minor Groove Cross-Linking Pyrrolobenzodiazepine Dimer. PMC (nih.gov).2

  • Antibody-drug conjugates for lymphoma patients: preclinical and clinical evidences. Exploration of Targeted Anti-tumor Therapy.4

  • A New Class of Antibody–Drug Conjugates with Potent DNA Alkylating Activity. AACR Journals.5

Sources

Foundational

The Dichotomy of 1-(5-bromopentyl)piperidine: Mechanistic Stability and Practical Applications of Free Base vs. Hydrobromide Salt

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide Executive Summary In medicinal chemistry and active pharmaceutical ingredient (API) syn...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

In medicinal chemistry and active pharmaceutical ingredient (API) synthesis, bifunctional building blocks are essential for constructing complex molecular architectures. 1-(5-bromopentyl)piperidine is a highly versatile alkylating agent featuring both a lipophilic piperidine ring and a reactive alkyl bromide moiety. However, its dual nature presents a profound handling challenge: the molecule contains both a nucleophile (the tertiary amine) and an electrophile (the alkyl bromide).

This whitepaper dissects the critical physicochemical and mechanistic differences between the transient free base and the stable hydrobromide (HBr) salt [1]. By understanding the causality behind their stability, researchers can design robust, self-validating experimental workflows that prevent premature degradation and maximize synthetic yield.

Physicochemical and Mechanistic Comparison

The fundamental difference between the free base and the HBr salt lies in the electronic state of the piperidine nitrogen. This single protonation event dictates the molecule's entire stability profile, physical state, and solubility.

Table 1: Comparative Physicochemical Data

Parameter1-(5-bromopentyl)piperidine (Free Base)1-(5-bromopentyl)piperidine Hydrobromide
Chemical Formula C₁₀H₂₀BrNC₁₀H₂₁Br₂N
Molecular Weight 234.18 g/mol 315.09 g/mol
Physical State Oily, viscous liquidCrystalline powder / Solid
Nitrogen State Neutral, lone pair active (Nucleophilic)Protonated, lone pair bound (Inert)
Storage Stability Hours to days (Requires immediate use)Years (Stable at 2–8°C in dry conditions)
Primary Degradant 6-azoniaspiro[5.5]undecane bromide & polymersNone under neutral/acidic conditions
Solubility Profile DCM, Ethyl Acetate, Diethyl EtherWater, Methanol, DMSO, DMF

The Causality of Instability: Why the Free Base Degrades

The free base of 1-(5-bromopentyl)piperidine is notoriously unstable due to the phenomenon of haloalkylamine self-alkylation. The causality is rooted in the availability of the nitrogen's lone pair. Because the tertiary amine is highly nucleophilic and the primary bromide is an excellent leaving group, the molecule undergoes rapid, spontaneous degradation through two competing pathways:

  • Intramolecular Spirocyclization (Kinetically Favored): The alkyl chain consists of exactly five methylene units. According to ring-closing kinetics, the nitrogen lone pair can easily reach the terminal electrophilic carbon, executing a rapid intramolecular

    
     attack. This cyclization forms a highly stable bicyclic quaternary ammonium salt: 6-azoniaspiro[5.5]undecane bromide  [2].
    
  • Intermolecular Polymerization (Thermodynamically Favored at High Concentrations): In neat (solvent-free) or highly concentrated conditions, the nitrogen of one molecule attacks the bromide of an adjacent molecule, initiating a chain reaction that yields intractable quaternary ammonium polymers [3].

Conversely, in the hydrobromide salt , the nitrogen lone pair is covalently bound to a proton (


). This protonation completely neutralizes the nitrogen's nucleophilicity, acting as a molecular "safety lock" that prevents both spirocyclization and polymerization, allowing for long-term commercial storage [1].

Degradation FB 1-(5-bromopentyl)piperidine (Free Base) Intra Intramolecular Nucleophilic Attack FB->Intra Kinetically favored (Dilute conditions) Inter Intermolecular Nucleophilic Attack FB->Inter Thermodynamically favored (Concentrated) Spiro 6-azoniaspiro[5.5]undecane bromide Intra->Spiro Poly Quaternary Ammonium Polymer Inter->Poly

Degradation pathways of 1-(5-bromopentyl)piperidine free base via self-alkylation.

Self-Validating Experimental Protocols

Because the free base cannot be stored, synthetic chemists must purchase the HBr salt and liberate the free base either in situ or immediately prior to the reaction. The following protocols are designed as self-validating systems —meaning they contain built-in analytical checkpoints to confirm the success of the mechanistic step before proceeding.

Protocol A: In Situ Neutralization and Alkylation (Recommended)

This workflow is ideal for robust nucleophiles (e.g., secondary amines, phenols) and minimizes the lifetime of the free base, preventing spirocyclization.

Causality: By using a heterogeneous base like Potassium Carbonate (


) in a polar aprotic solvent, the HBr salt is deprotonated slowly. The transient free base is consumed by the target nucleophile faster than it can self-alkylate [4].

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask, suspend the target nucleophile (1.0 eq) and finely powdered anhydrous

    
     (3.0 eq) in anhydrous Acetonitrile (0.1 M).
    
  • Addition: Add 1-(5-bromopentyl)piperidine hydrobromide (1.2 eq) in one portion at room temperature.

  • Activation: Heat the reaction mixture to 60–80°C under an inert nitrogen atmosphere.

  • Validation Check 1 (Visual/Physical): The evolution of

    
     gas (if using bicarbonates) or the physical breakdown of the crystalline salt into the suspension indicates active deprotonation.
    
  • Validation Check 2 (LC-MS): Sample the reaction at 2 hours. The system is validated if the target product mass is dominant. If a mass of m/z 154.16 (the 6-azoniaspiro[5.5]undecane cation) spikes, the target nucleophile is too weak or sterically hindered, and the reagent is self-consuming.

  • Workup: Filter the inorganic salts, concentrate the filtrate, and purify via flash chromatography.

Workflow Salt HBr Salt (Stable Precursor) Base Add Base (e.g., K2CO3) >2.0 Equivalents Salt->Base Active Transient Free Base (In situ generation) Base->Active Deprotonation (Validation: pH > 10) React Target Nucleophile (R-NH2 or R-OH) Active->React SN2 Substitution Product Alkylated Target Product (Stable) React->Product Reaction Completion (Validation: LC-MS)

Self-validating workflow for in situ utilization of the hydrobromide salt.

Protocol B: Biphasic Free-Basing (For Base-Sensitive Targets)

If the target molecule degrades in the presence of excess


, the free base must be isolated prior to addition.

Causality: A biphasic system ensures that the moment the HBr salt is neutralized by the aqueous base, the resulting lipophilic free base partitions immediately into the organic layer, separating it from the aqueous degradation pathways.

Step-by-Step Methodology:

  • Dissolution: Dissolve the HBr salt in Dichloromethane (DCM) (10 mL per gram of salt).

  • Neutralization: Add an equal volume of saturated aqueous

    
    . Stir vigorously for 15 minutes.
    
  • Validation Check 1 (pH): Stop stirring and test the aqueous layer. It must read pH ~8.0–8.5. If acidic, the HBr has not been fully neutralized.

  • Validation Check 2 (TLC): Spot the DCM layer on a silica TLC plate (Eluent: 10% MeOH in DCM). Stain with Ninhydrin. The system is validated if a dark spot appears at a high

    
     (free amine), while the baseline remains clear (absence of unreacted salt).
    
  • Isolation: Separate the organic layer, dry over anhydrous

    
    , and concentrate under reduced pressure at a temperature strictly below 30°C .
    
  • Critical Execution: The resulting oily free base must be dissolved in the reaction solvent and used within 30 minutes to prevent spirocyclization.

Conclusion

The successful deployment of 1-(5-bromopentyl)piperidine in drug development relies entirely on managing the electronic state of its piperidine nitrogen. By purchasing and storing the hydrobromide salt, chemists bypass the thermodynamic inevitability of spirocyclization and polymerization. Through the application of self-validating in situ or biphasic deprotonation protocols, the transient free base can be harnessed safely and effectively for high-yield


 alkylations.

References

  • PubChem, National Institutes of Health. 6-Azoniaspiro(5.5)undecane, bromide (CID 22706). Retrieved from[Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine - Scientific Discussions on Base Equivalents. Retrieved from[Link]

Exploratory

Solubility of 1-(5-Bromopentyl)piperidine HBr in Organic Solvents: A Technical Guide

Executive Summary & Chemical Context 1-(5-Bromopentyl)piperidine hydrobromide (CAS No. 2006278-03-9) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and advanced organic synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

1-(5-Bromopentyl)piperidine hydrobromide (CAS No. 2006278-03-9) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and advanced organic synthesis[1]. The molecule presents a fascinating physicochemical dichotomy: it features a highly lipophilic, halogenated alkyl chain (5-bromopentyl) covalently bound to a cyclic amine (piperidine), which is protonated to form a highly polar hydrobromide (HBr) salt.

Understanding its solubility profile in organic solvents is critical for optimizing reaction conditions, purification workflows, and formulation strategies. Because the compound is an amine salt, its dissolution behavior defies simple "like-dissolves-like" heuristics, requiring a nuanced understanding of ion-pairing, dielectric constants, and hydrogen-bond thermodynamics[2][3].

Mechanistic Principles of Solvation

As application scientists, we must look beyond empirical observation and understand the causality of solvation. The dissolution of an amine hydrobromide salt in an organic medium is governed by a thermodynamic competition between the crystal lattice energy of the solid salt and the solvation energy provided by the solvent[4][5].

  • Lattice Disruption (Enthalpic Penalty): The ionic bond between the piperidinium cation and the bromide anion is robust. Solvents must possess sufficient dielectric constants or specific hydrogen-bonding capabilities to overcome this barrier.

  • Cation Solvation (Ion-Dipole & Dispersion): The piperidinium core interacts favorably with solvents possessing high dipole moments. Concurrently, the hydrophobic 5-bromopentyl tail drives solubility in less polar, lipophilic solvents via van der Waals dispersion forces.

  • Anion Solvation (Hydrogen Bonding): The bromide anion (Br⁻) is a strong hydrogen-bond acceptor. Polar protic solvents (e.g., methanol, ethanol) are exceptionally effective at solvating this anion through hydrogen-bond donation[3].

In solvents with low dielectric constants (e.g., dichloromethane), the salt does not fully dissociate. Instead, the lipophilic tail allows the compound to dissolve as a tight ion pair , a phenomenon unique to halogenated amine salts.

Solvation_Thermodynamics A Solid Lattice 1-(5-Bromopentyl)piperidine HBr B Lattice Dissociation (Endothermic ΔH) A->B Solvent Addition C Solvent Cavity Formation B->C Energy Input D Solvated Piperidinium (Ion-Dipole & vdW) C->D Cation Solvation E Solvated Bromide (H-Bonding) C->E Anion Solvation

Caption: Thermodynamic pathway of 1-(5-Bromopentyl)piperidine HBr solvation in organic media.

Quantitative Solubility Profile

While specific empirical data for CAS 2006278-03-9 is scarce in public literature, we can reliably extrapolate its behavior based on the physicochemical properties of homologous halogenated amine hydrobromide salts[2][4]. The table below summarizes the expected solubility profile across standard organic solvent classes.

SolventSolvent ClassPolarity IndexSolvation MechanismExpected Solubility (25°C)
Methanol Polar Protic5.1Strong H-bond donation to Br⁻; dipole solvation of cation.High (>100 mg/mL)
DMSO Polar Aprotic7.2High dielectric constant; shields dissociated ions.Very High (>150 mg/mL)
Dichloromethane Halogenated3.1Dissolution via tight ion-pairing driven by the lipophilic tail.Moderate (10–50 mg/mL)
Ethyl Acetate Ester4.4Weak dipole interactions; insufficient to break lattice energy.Low (<5 mg/mL)
Hexane Non-Polar0.1Inability to solvate ionic headgroup.Insoluble (<0.1 mg/mL)

Experimental Protocol: Miniaturized Shake-Flask Method

Theoretical predictions must always be empirically validated. The miniaturized shake-flask method remains the gold standard for determining the thermodynamic equilibrium solubility of pharmaceutical salts[6][7].

To ensure trustworthiness, the protocol below is designed as a self-validating system . It actively prevents common experimental artifacts such as supersaturation, solvent evaporation, or salt disproportionation (conversion of the salt back to its free base)[8].

Step-by-Step Methodology

Step 1: Solvent and Solute Preparation

  • Ensure all organic solvents are HPLC-grade and thoroughly degassed to prevent bubble formation, which can interfere with solid-liquid surface area interactions.

  • Accurately weigh an excess amount of 1-(5-Bromopentyl)piperidine HBr (e.g., 50 mg) into a 2 mL glass HPLC vial. The visible presence of excess solid is mandatory to guarantee saturation.

Step 2: Isothermal Equilibration

  • Add 1.0 mL of the target organic solvent to the vial and seal tightly with a PTFE-lined cap to prevent evaporation.

  • Place the vial in a thermostatically controlled orbital shaker set to exactly 25.0 ± 0.1 °C.

  • Agitate at 300 RPM. Causality Note: Agitation must be vigorous enough to suspend the particles but gentle enough to avoid grinding the crystals, which could artificially induce high-energy amorphous states.

Step 3: Phase Separation

  • After 48 hours, remove the vial. To separate the saturated solution from the undissolved solid, centrifuge the sample at 10,000 RPM for 15 minutes.

  • Critical Step: Centrifugation must be performed in a temperature-controlled rotor set to 25.0 °C. Dropping the temperature during separation will cause immediate precipitation, ruining the thermodynamic measurement[6].

Step 4: Analytical Quantification

  • Carefully extract an aliquot of the clear supernatant. Dilute it immediately in a compatible mobile phase (e.g., Acetonitrile/Water) to prevent crystallization.

  • Quantify the concentration using HPLC-UV (monitoring the piperidine absorbance) or LC-MS against a pre-established calibration curve.

Step 5: Self-Validation Criteria

  • Equilibrium Check: Repeat the sampling at 72 hours. If the concentration variance between 48h and 72h is <5%, thermodynamic equilibrium is confirmed.

  • Solid-State Check: Recover the undissolved solid and analyze it via X-Ray Powder Diffraction (XRPD) or IR Spectroscopy[5]. This confirms the compound has not disproportionated into the free base or formed a solvent solvate.

Shake_Flask_Workflow S1 1. Sample Preparation Excess Solid + Degassed Solvent S2 2. Isothermal Equilibration Shaking at 25°C (24-72h) S1->S2 S3 3. Phase Separation Isothermal Centrifugation S2->S3 Saturated Slurry S4 4. Analytical Quantification HPLC-UV or LC-MS Analysis S3->S4 Supernatant S5 5. System Validation XRPD & Time-Course Variance <5% S4->S5 Data Output

Caption: Self-validating miniaturized shake-flask workflow for thermodynamic solubility determination.

Conclusion

The solubility of 1-(5-Bromopentyl)piperidine HBr is a direct manifestation of its structural duality. By leveraging polar protic solvents for hydrogen bonding or halogenated solvents for ion-pairing, researchers can precisely control its dissolution. When empirical data is required, adhering strictly to a self-validating shake-flask methodology ensures that the resulting thermodynamic data is both accurate and robust enough for regulatory or advanced synthetic applications.

References

  • Spectroscopy Online. "Organic Nitrogen Compounds V: Amine Salts". Spectroscopy, 2019. Available at:[Link]

  • Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter". Dissolution Technologies, 2017. Available at:[Link]

  • Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility". Pharmaceutical Sciences, 2024. Available at:[Link]

Sources

Foundational

1-(5-Bromopentyl)piperidine molecular weight and formula

1-(5-Bromopentyl)piperidine: Physicochemical Profile and Synthetic Utility in Drug Discovery Abstract 1-(5-Bromopentyl)piperidine is a bifunctional alkylating agent widely utilized in medicinal chemistry as a "linker mod...

Author: BenchChem Technical Support Team. Date: March 2026

1-(5-Bromopentyl)piperidine: Physicochemical Profile and Synthetic Utility in Drug Discovery

Abstract

1-(5-Bromopentyl)piperidine is a bifunctional alkylating agent widely utilized in medicinal chemistry as a "linker module" for constructing bivalent ligands and optimizing pharmacokinetic profiles.[1][2] This guide provides a comprehensive technical analysis of its molecular properties, a validated synthesis protocol designed to minimize dimerization byproducts, and its strategic application in developing CNS-active agents (e.g., Sigma-1 receptor ligands and acetylcholinesterase inhibitors).[1][2]

Chemical Identity & Physicochemical Profile

The precise characterization of 1-(5-Bromopentyl)piperidine is critical for stoichiometric accuracy in downstream coupling reactions.[1][2] The compound exists primarily as a free base (viscous oil) or a hydrobromide salt (crystalline solid).[1][2]

Table 1: Molecular Specifications
PropertyDataNotes
IUPAC Name 1-(5-Bromopentyl)piperidine
CAS Number 84359-52-4 (Free Base)2006278-03-9 (HBr Salt)Verify salt form before calculation.[1][2]
Molecular Formula C₁₀H₂₀BrN Free Base
Molecular Weight 234.18 g/mol Monoisotopic Mass: 233.08
SMILES BrCCCCCN1CCCCC1
Physical State Pale yellow liquid (Free Base)Density ≈ 1.1-1.2 g/mL (estimated)
LogP (Calc) 3.62Highly lipophilic; membrane permeable.[1][2]
pKa (Calc) ~10.1Protonated at physiological pH.[1][2]
Solubility DCM, Chloroform, Ethyl AcetatePoor water solubility (Free Base).[1][2]

Synthetic Utility & Mechanism[1][3][4]

This compound serves as a heterobifunctional linker .[1][2] It possesses two distinct reactive ends:

  • Piperidine Ring: A tertiary amine that acts as a proton acceptor and pharmacophore headgroup (often mimicking cationic neurotransmitters).[1][2]

  • Alkyl Bromide: An electrophilic handle susceptible to S_N2 attack by secondary nucleophiles (amines, thiols, phenoxides).[2]

Mechanistic Pathway

The synthesis involves the nucleophilic attack of piperidine on 1,5-dibromopentane.[1][2] The critical challenge is controlling stoichiometry to prevent the formation of the symmetrical byproduct, 1,5-di(piperidin-1-yl)pentane (the "bis" impurity).[1][2]

ReactionMechanism Piperidine Piperidine (Nucleophile) TS Transition State (S_N2) Piperidine->TS Lone pair attack Dibromide 1,5-Dibromopentane (Electrophile - Excess) Dibromide->TS Product 1-(5-Bromopentyl)piperidine (Target) TS->Product -HBr Byproduct 1,5-Di(piperidin-1-yl)pentane (Impurity) Product->Byproduct Reaction with 2nd Piperidine eq.

Figure 1: Reaction pathway highlighting the competitive formation of the bis-alkylated byproduct.

Validated Experimental Protocol

Objective: Synthesize 1-(5-Bromopentyl)piperidine with >95% purity, minimizing the "bis" impurity.

Principle: Using a large excess (3-4 equivalents) of 1,5-dibromopentane statistically favors mono-alkylation.[1][2] The unreacted dibromide is non-basic and can be removed via acid-base extraction.[1][2]

Materials
  • Piperidine (1.0 eq)[1]

  • 1,5-Dibromopentane (4.0 eq) – Critical for selectivity[1][2]

  • Potassium Carbonate (K₂CO₃) (2.0 eq) – Acid scavenger[1]

  • Acetonitrile (MeCN) or Acetone – Solvent[1]

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,5-dibromopentane (40 mmol) in MeCN (50 mL). Add anhydrous K₂CO₃ (20 mmol) .

  • Addition: Cool the mixture to 0°C. Add piperidine (10 mmol) dropwise over 30 minutes.

    • Why? Slow addition keeps the concentration of free piperidine low relative to the dibromide, suppressing dimerization.[2]

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The product will appear as a basic spot (stains with Dragendorff or Iodine).[1][2]

  • Filtration: Filter off the solid inorganic salts (KBr, excess K₂CO₃).[1][2]

  • Purification (The "Self-Validating" Step):

    • Evaporation: Remove solvent under reduced pressure.[1][2][3]

    • Acid Extraction: Dissolve the oily residue in Et₂O (Ether).[1][2] Extract with 1M HCl (3x) .[1][2]

      • Result: The target amine and trace bis-amine go into the aqueous layer (protonated).[1][2] The excess 1,5-dibromopentane stays in the organic layer (discard organic).[1][2]

    • Basification: Cool the aqueous layer and basify to pH >12 with NaOH pellets or 6M NaOH.[2]

    • Final Extraction: Extract the turbid aqueous mixture with DCM (3x). Dry combined organics over Na₂SO₄ and concentrate.

  • Yield: Expect 70–85% yield of a pale yellow oil.[1][2]

PurificationWorkflow Crude Crude Reaction Mixture (Product + Excess Dibromide + Salts) Filter Filtration Crude->Filter Evap Evaporation Filter->Evap AcidWash Partition: Ether / 1M HCl Evap->AcidWash OrgLayer1 Ether Layer (Contains Excess Dibromide) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Acid Layer (Contains Product Salt) AcidWash->AqLayer1 Keep Basify Basify (pH > 12) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalProd Pure 1-(5-Bromopentyl)piperidine Extract->FinalProd

Figure 2: Purification logic relying on pH-dependent solubility to separate the neutral starting material from the basic product.[1][2]

Applications in Drug Discovery

This molecule is a staple "C5-linker" reagent.[1][2] The 5-carbon chain is often the optimal length for spanning the distance between the peripheral anionic site (PAS) and the catalytic active site (CAS) in enzymes like Acetylcholinesterase (AChE), or for bridging binding pockets in GPCRs.[1][2]

  • Sigma-1 Receptor Ligands: High affinity Sigma-1 ligands often feature a piperidine head group linked to a hydrophobic tail.[1][2] The bromopentyl derivative allows for the attachment of various aromatic tails (e.g., via Friedel-Crafts or further nucleophilic substitution) to modulate selectivity against Sigma-2.[1][2]

  • Donepezil Analogs: In the development of multi-target directed ligands (MTDLs) for Alzheimer's, the benzylpiperidine moiety of Donepezil is often modified.[2] Researchers use 1-(5-bromopentyl)piperidine to link the piperidine pharmacophore to antioxidant moieties (e.g., ferulic acid derivatives) or metal chelators.[1][2]

Safety & Handling

  • Hazards: As an alkylating agent, it is a potential vesicant and carcinogen .[2] It causes severe skin and eye irritation (H315, H319).[2][4]

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The free base can darken (oxidize) over time; the HBr salt is more stable.[2]

  • Disposal: Quench excess alkyl bromide with an amine solution or thiosulfate before disposal.[1][2]

References

  • Matrix Fine Chemicals. (n.d.).[1][2] 1-(5-Bromopentyl)piperidine Product Data. Retrieved from

  • ChemScene. (n.d.).[1][2] 1-(5-Bromopentyl)piperidine hydrobromide Safety & Properties. Retrieved from

  • PubChem. (2025).[1][2][5] Piperidine, 1-bromo- (Related Structure/Class Data). Retrieved from [1]

Sources

Exploratory

Safety data sheet (SDS) for 1-(5-Bromopentyl)piperidine hydrobromide

An In-Depth Technical Guide to the Safe Handling of 1-(5-Bromopentyl)piperidine Hydrobromide For Researchers, Scientists, and Drug Development Professionals Executive Summary 1-(5-Bromopentyl)piperidine hydrobromide is a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 1-(5-Bromopentyl)piperidine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(5-Bromopentyl)piperidine hydrobromide is a bifunctional reagent crucial for introducing the 5-piperidinopentyl group in advanced organic synthesis, particularly in pharmaceutical research and development. Its structure, incorporating a reactive alkyl bromide and a piperidinium salt, presents a specific set of chemical hazards that demand more than a cursory glance at a standard safety data sheet (SDS). This guide provides a detailed examination of its hazard profile, grounded in its chemical properties, and outlines a self-validating system for safe handling, storage, emergency response, and disposal. The protocols herein are designed to provide researchers with the causal understanding necessary to foster an environment of proactive safety and scientific integrity.

Hazard Identification and Toxicological Profile

The toxicological properties of 1-(5-Bromopentyl)piperidine hydrobromide have not been exhaustively investigated. However, a robust hazard assessment can be constructed by analyzing its constituent parts: the alkyl bromide functional group, the piperidine ring, and its nature as a hydrobromide salt. The primary routes of exposure are inhalation of the dust, skin/eye contact, and ingestion.

  • Alkyl Halide Reactivity: The bromopentyl portion of the molecule is a primary alkyl halide. Such compounds are known to be reactive alkylating agents. In a biological context, this presents a risk of covalent modification of nucleophilic sites on biomacromolecules like DNA and proteins, a mechanism underlying the toxicity of many alkyl halides.[1]

  • Piperidine Moiety: Piperidine itself is a highly flammable and corrosive liquid that can cause severe skin burns and eye damage. While its incorporation into a larger molecule and its salt form mitigates some of these acute hazards, the underlying potential for irritation and toxicity remains.

  • Hydrobromide Salt: The hydrobromide salt form generally confers greater stability and water solubility. However, upon heating or in contact with strong bases, it can liberate hydrogen bromide, which is a toxic and corrosive gas.

  • GHS Classification Analogy: While specific GHS data for this compound is sparse, a closely related analogue, 5-Bromopentan-1-amine hydrobromide, is classified with H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] It is prudent and scientifically sound to assume a similar hazard profile for 1-(5-Bromopentyl)piperidine hydrobromide.

Core Safety Data

All quantitative and qualitative safety data are summarized below for quick reference.

Table 1: Physicochemical and Hazard Data for 1-(5-Bromopentyl)piperidine Hydrobromide

PropertyValueSource / Comment
Molecular Formula C₁₀H₂₁Br₂N[3]
Molecular Weight 315.09 g/mol [3]
Appearance Solid (form may vary)Assumed based on typical salt form.
Assumed GHS Pictogram Warning
Assumed Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.Based on close structural analogue.[2]
Assumed Signal Word WarningBased on close structural analogue.[2]
Storage Temperature 2-8°C, Sealed in dry conditions.[3]
Incompatibilities Strong oxidizing agents, strong bases, alkali metals.[1][4][5]General for alkyl halides and amine salts.
Hazardous Decomposition Hydrogen bromide, Carbon oxides (CO, CO₂), Nitrogen oxides (NOx).[6]

Protocols for Safe Handling and Storage

A self-validating safety protocol is one where each step logically reinforces the next, minimizing the potential for error and exposure.

Engineering Controls and Personal Protective Equipment (PPE)

The primary engineering control is the mandatory use of a certified chemical fume hood for all manipulations of this compound.[1][4] This prevents inhalation of aerosolized dust.

  • Hand Protection: Use chemical-resistant nitrile or neoprene gloves. Given the irritating nature of the compound, double-gloving is recommended during weighing and transfer operations.[7]

  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should also be worn when handling larger quantities (>10g) or when there is a significant risk of splashing.[4][8]

  • Body Protection: A fully buttoned, flame-resistant lab coat must be worn.[7]

Step-by-Step Experimental Workflow

This protocol covers the entire lifecycle of the reagent within an experiment.

  • Preparation Phase:

    • Verify the chemical fume hood has a current certification and is functioning correctly.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary glassware and reagents. Prepare a quenching solution (e.g., 1M sodium thiosulfate) and designated waste containers.

  • Handling and Reaction Phase:

    • Don all required PPE before opening the primary container.

    • Inside the fume hood, carefully weigh the desired amount of the solid into a secondary container, minimizing the creation of dust.

    • Slowly add the solvent to the solid in the reaction vessel.

    • Once the reaction is complete, cool the vessel to room temperature before proceeding to the workup.

  • Cleanup and Disposal Phase:

    • Quench any unreacted alkyl halide by slowly adding a suitable nucleophilic scavenger.

    • Decontaminate all glassware by rinsing with an appropriate solvent. Collect all rinsates in a designated halogenated waste container.

    • Wipe down the fume hood surfaces.

    • Dispose of all contaminated solids (bench paper, gloves, etc.) in a clearly labeled solid hazardous waste container.

    • Wash hands thoroughly after removing gloves.

Storage Protocols

Proper storage is critical for maintaining chemical integrity and preventing accidental release.

  • Location: Store in a cool, dry, well-ventilated area designated for reactive and toxic chemicals.[9][10] The recommended temperature is 2-8°C.[3]

  • Container: Keep the compound in its original, tightly sealed container.[1] Ensure the label is legible and includes the chemical name and hazard warnings.

  • Segregation: Store this compound away from incompatible materials, particularly strong oxidizing agents and strong bases.[1][5] It should not be stored on high shelves to minimize the risk from falling.[10]

Emergency Response and First Aid

Immediate and correct action during an emergency is critical.

Spill Response
  • Small Spill (Contained in Fume Hood):

    • Ensure PPE is worn.

    • Cover the spill with an inert absorbent material like vermiculite or sand.

    • Small spills can be treated with a sodium thiosulfate solution before absorption.[9]

    • Carefully scoop the absorbed material into a labeled container for hazardous waste disposal.[1][4]

    • Decontaminate the area with a suitable solvent and wipe clean.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area and alert all nearby personnel.

    • Contact your institution's emergency response team (e.g., EH&S).

    • Prevent entry into the affected area.

    • Only personnel trained and equipped for hazardous material cleanup should address the spill.[1]

Fire Response
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Do not use a direct stream of water as it can scatter the material.[6][11]

  • Hazardous Combustion Products: Fire may produce highly toxic and corrosive fumes of hydrogen bromide, carbon oxides, and nitrogen oxides.[6] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12][13][14]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4][15]

  • Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6][15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

Visualized Workflows and Logic

Experimental Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Reaction Phase cluster_cleanup 3. Cleanup & Disposal Phase prep1 Verify Fume Hood & Clear Area prep2 Don Full PPE (Goggles, Lab Coat, Gloves) prep1->prep2 prep3 Prepare Quench & Waste Containers prep2->prep3 weigh Weigh Solid Reagent prep3->weigh dissolve Dissolve & Conduct Reaction weigh->dissolve quench Cool & Quench Reaction dissolve->quench decon Decontaminate Glassware quench->decon dispose Dispose of all Waste Properly decon->dispose cleanup Clean Work Area dispose->cleanup doff Doff PPE & Wash Hands cleanup->doff

Caption: A three-phase workflow for the safe handling of 1-(5-Bromopentyl)piperidine hydrobromide.

Emergency Spill Response Logic

G start Spill Occurs loc_check Is spill inside a fume hood? start->loc_check size_check Is spill small (<10g, easily managed)? loc_check->size_check Yes evacuate EVACUATE AREA loc_check->evacuate No absorb Absorb with inert material. Neutralize if trained. size_check->absorb Yes size_check->evacuate No collect Collect into hazardous waste container. absorb->collect decon Decontaminate spill area. collect->decon alert Alert others & call Emergency Response (EH&S) evacuate->alert secure Secure area. Prevent entry. alert->secure

Caption: A decision tree for responding to a chemical spill emergency.

References

  • Breaking Down Alkyl Halides: Key Reactions and Uses. (2025). Google Cloud.
  • Aluminum Alkyl Halides Safety SOP. (2012). Scribd.
  • Bromine - Health Hazard Information. (2024). U.S. Environmental Protection Agency (EPA).
  • BROMINE - CAMEO Chemicals. (n.d.). NOAA.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Oper
  • Bromine Standard Operating Procedure. (n.d.). Source not specified.
  • Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. (n.d.). Benchchem.
  • 1-(5-Bromopentyl)piperidine hydrobromide. (n.d.). ChemScene.
  • Safety Data Sheet for 5-bromo-1-pentene. (n.d.). Source not specified.
  • Safety Data Sheet for Piperidine. (2025). Sigma-Aldrich.
  • Safety Data Sheet for 1-(4-Bromophenyl)piperidine. (2016). AFG Bioscience LLC.
  • 1-(2-BROMO-ETHYL)
  • Safety Data Sheet for 1-(4-Bromophenyl)piperidine. (n.d.). Fisher Scientific.
  • Safe handling and storage of chemicals. (2025). Sciencemadness Wiki.
  • Safety Data Sheet for 1,5-dibromopentane. (2025). Fisher Scientific.
  • Proper Handling and Storage of Chemicals. (2016).
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
  • 5-Bromopentan-1-amine hydrobromide Hazard D

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of N-Substituted Piperidines via 1-(5-Bromopentyl)piperidine

Executive Summary This technical guide details the application of 1-(5-bromopentyl)piperidine (CAS 14002-98-3) as a critical electrophilic building block in medicinal chemistry. This reagent is primarily utilized to intr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the application of 1-(5-bromopentyl)piperidine (CAS 14002-98-3) as a critical electrophilic building block in medicinal chemistry. This reagent is primarily utilized to introduce the N-(5-piperidyl)pentyl motif, a pharmacophore essential for modulating solubility and receptor binding affinity in G-protein coupled receptor (GPCR) ligands, sigma receptor modulators, and acetylcholinesterase (AChE) inhibitors (e.g., long-chain Donepezil analogs).

This document provides validated protocols for O-alkylation (ether synthesis) and N-alkylation (amine synthesis), supported by mechanistic insights and troubleshooting frameworks to maximize yield and purity.

Chemical Profile & Reactivity

1-(5-Bromopentyl)piperidine acts as a bifunctional agent: it contains a tertiary amine (basic, nucleophilic) and a primary alkyl bromide (electrophilic).

PropertySpecification
CAS Number 14002-98-3
Molecular Formula

Molecular Weight 234.18 g/mol
Appearance Colorless to pale yellow oil (often supplied as HBr salt)
Reactivity Class Primary Alkyl Halide (

Electrophile)
Solubility Soluble in DCM, Chloroform, Methanol; Free base soluble in Ether/EtOAc
Mechanistic Considerations

The reaction proceeds via a classical Bimolecular Nucleophilic Substitution (


) .
  • Leaving Group: Bromide (

    
    ) is a good leaving group but can be activated further using iodide catalysis (Finkelstein modification).
    
  • Competitive Pathways: The internal tertiary amine can cause self-polymerization (quaternization) if the free base is stored concentrated or heated without a nucleophile. Storage as the hydrobromide salt is recommended.

Application Workflow

The following diagram illustrates the core decision pathway for synthesizing N-substituted piperidine derivatives using this reagent.

ReactionWorkflow Start Start: Target Molecule Design Reagent Reagent: 1-(5-bromopentyl)piperidine (Free Base or HBr Salt) Start->Reagent Decision Select Nucleophile Type Reagent->Decision Path_O Phenol/Alcohol (R-OH) Target: Ether Linkage Decision->Path_O High Acidity (pKa < 10) Path_N Amine (R-NH2) Target: Diamine Linkage Decision->Path_N High Basicity Cond_O Condition A: Base: K2CO3 or Cs2CO3 Solvent: Acetone or MeCN Catalyst: KI (0.1 eq) Path_O->Cond_O Cond_N Condition B: Base: DIPEA or K2CO3 Solvent: DMF or MeCN Temp: 60-80°C Path_N->Cond_N Intermed Intermediate: Transition State (SN2 Attack) Cond_O->Intermed Cond_N->Intermed Product Final Product: N-Substituted Piperidine Derivative Intermed->Product

Figure 1: Decision tree for selecting reaction conditions based on the nucleophilic partner.

Validated Experimental Protocols

Protocol A: O-Alkylation of Phenols (Ether Synthesis)

This protocol is ideal for synthesizing ligands where the piperidine moiety acts as a basic headgroup connected to an aromatic core (e.g., Sigma receptor ligands).

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Electrophile: 1-(5-bromopentyl)piperidine HBr salt (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv)

  • Solvent: Acetonitrile (MeCN) or Acetone (anhydrous)

Step-by-Step Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol substrate in anhydrous MeCN (0.1 M concentration).

  • Deprotonation: Add

    
     and stir at room temperature for 15 minutes to generate the phenoxide anion. Note: If the phenol is sterically hindered, use 
    
    
    
    .
  • Addition: Add 1-(5-bromopentyl)piperidine (if using HBr salt, the excess base will neutralize it in situ) and catalytic KI.

  • Reflux: Heat the mixture to reflux (

    
     for MeCN) under an inert atmosphere (
    
    
    
    or Ar) for 6–12 hours.
  • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the phenol and the appearance of the product mass (

    
    ).
    
  • Work-up: Cool to RT. Filter off inorganic solids.[1] Concentrate the filtrate in vacuo.

  • Purification: Redissolve residue in EtOAc, wash with water and brine. Dry over

    
    .[1][2] Purify via flash column chromatography (DCM/MeOH gradient).
    

Mechanism & Rationale: The inclusion of KI is critical. It facilitates a Finkelstein reaction in situ, converting the alkyl bromide to a more reactive alkyl iodide, which is then rapidly displaced by the phenoxide [1].

Protocol B: N-Alkylation of Secondary Amines

Used for creating diamine linkers, common in neuroactive compounds targeting AChE or BACE-1 [2].

Reagents:

  • Substrate: Secondary Amine (1.0 equiv)

  • Electrophile: 1-(5-bromopentyl)piperidine (1.0 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Solvent: DMF or Acetonitrile

Step-by-Step Procedure:

  • Dissolution: Dissolve the secondary amine in DMF (0.2 M).

  • Base Addition: Add DIPEA. Rationale: DIPEA acts as a proton scavenger without competing as a nucleophile due to steric bulk.

  • Coupling: Add 1-(5-bromopentyl)piperidine dropwise.

  • Reaction: Heat to

    
     for 4–8 hours. Caution: Higher temperatures may promote elimination (E2) of the alkyl bromide to form the alkene byproduct.
    
  • Work-up: Dilute with water (5x volume) and extract with DCM. Wash organic layer extensively with water to remove DMF.

  • Salt Formation: The product is often an oil. Convert to the HCl or fumarate salt for crystallization and stability.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poor nucleophilicity or steric hindrance.Switch solvent to DMF (higher dielectric constant). Add 0.5 eq NaI. Increase temp to

.
Elimination Byproduct High basicity of the nucleophile or excessive heat.Lower reaction temperature.[3] Use a weaker base (e.g.,

instead of

).
Dimerization Reagent polymerization.Ensure the reagent is added to the nucleophile/base mixture, not vice-versa. Use fresh reagent.
Sticky/Oily Product Free base is lipophilic and non-crystalline.Treat crude oil with HCl in ether or oxalic acid in acetone to precipitate a solid salt.
Mechanism of Action: Finkelstein Catalysis

The following diagram details the catalytic cycle when KI is used to accelerate the substitution.

Mechanism cluster_cycle Finkelstein Cycle R_Br Alkyl Bromide (Less Reactive) R_I Alkyl Iodide (Highly Reactive) R_Br->R_I + I- (from KI) - Br- Product Final Product R_I->Product + Nu - I- (Recycled) KI KI (Catalyst) Nu Nucleophile (Phenol/Amine)

Figure 2: Catalytic cycle showing the in situ conversion of alkyl bromide to alkyl iodide.

Applications in Drug Discovery

The 5-carbon piperidine linker is a versatile spacer used to span "gorges" or distinct binding sites in enzymes and receptors.

  • Donepezil Analogs: Donepezil (Aricept) uses a benzyl linker. Extending this to a pentyl chain allows probing of the peripheral anionic site (PAS) of Acetylcholinesterase. The 1-(5-bromopentyl)piperidine reagent allows for the rapid synthesis of these "long-chain" derivatives to optimize binding kinetics [2].

  • Sigma Receptor Ligands: Compounds targeting Sigma-1 receptors often feature a basic amine (piperidine) connected to a hydrophobic aromatic region by an alkyl spacer (4-6 carbons). This reagent provides the exact spacer length required for optimal hydrophobic pocket occupancy [3].

References

  • Finkelstein Reaction in Medicinal Chemistry: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for and Finkelstein kinetics).
  • Donepezil Analog Synthesis

    • Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. (2015).[4][5] ACS Medicinal Chemistry Letters.

  • Piperidine Linkers in Drug Design

    • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[6] (2020). International Journal of Molecular Sciences.

  • Reagent Preparation & Properties

    • The preparation of 3-substituted-1,5-dibromopentanes as precursors to heteracyclohexanes.[7][8] (2011).[8] Beilstein Journal of Organic Chemistry.

Sources

Application

Application Note: Optimized Protocols for the Williamson Ether Coupling of 1-(5-Bromopentyl)piperidine with Phenolic Substrates

Introduction & Scientific Rationale The structural motif comprising a piperidine ring linked via a pentyl chain to an aryl ether is a highly privileged scaffold in medicinal chemistry. This pharmacophore is frequently ut...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The structural motif comprising a piperidine ring linked via a pentyl chain to an aryl ether is a highly privileged scaffold in medicinal chemistry. This pharmacophore is frequently utilized in the development of central nervous system (CNS) therapeutics, including dual-acting histamine H3 and sigma-1 receptor modulators[1], soluble epoxide hydrolase inhibitors[2], and novel antiprotozoan agents[3].

The primary synthetic route to construct this linkage is the Williamson ether synthesis, an SN2 reaction between a phenoxide anion and 1-(5-bromopentyl)piperidine[4]. As a Senior Application Scientist, I have observed that while this reaction appears straightforward on paper, the presence of the basic piperidine moiety and the flexible, unhindered aliphatic chain introduces specific synthetic challenges. These include competitive E2 elimination (dehydrohalogenation) and sluggish reaction kinetics. This application note provides a field-proven, self-validating protocol designed to maximize yield and purity by leveraging precise mechanistic controls.

Mechanistic Causality & Reaction Engineering

To achieve quantitative conversion, the reaction parameters must be engineered to favor SN2 substitution over E2 elimination.

  • Base Selection (The Deprotonation Step): The base must quantitatively deprotonate the phenol (pKa ~10) without acting as a nucleophile or promoting elimination of the alkyl bromide. While strong bases like Sodium Hydride (NaH) are sometimes used[2], mild, heterogeneous bases like Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) are vastly superior. They provide a controlled concentration of the reactive phenoxide, minimizing side reactions[1].

  • Solvent Dynamics: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are mandatory. They solvate the potassium/cesium cations, leaving the phenoxide anion "naked" and highly nucleophilic.

  • Catalysis (The Finkelstein Effect): The addition of a catalytic amount of Potassium Iodide (KI) is the most critical intervention. Alkyl bromides can be sluggish electrophiles. KI facilitates an in situ Finkelstein reaction, temporarily converting the bromide into 1-(5-iodopentyl)piperidine. The iodide is a significantly better leaving group, drastically lowering the SN2 transition state energy and accelerating the coupling[1].

Mechanism Phenol Phenol Derivative (Ar-OH) Base Base (K2CO3) Deprotonates Phenol Phenol->Base Phenoxide Phenoxide Anion (Ar-O⁻) Base->Phenoxide Product Coupled Ether Product (Ar-O-R) Phenoxide->Product SN2 Nucleophilic Attack AlkylBr 1-(5-bromopentyl)piperidine (Electrophile) Catalyst KI Catalyst (Finkelstein Reaction) AlkylBr->Catalyst AlkylI 1-(5-iodopentyl)piperidine (Highly Reactive) Catalyst->AlkylI AlkylI->Product

Mechanistic pathway of Williamson ether synthesis with in situ Finkelstein catalysis.

Reaction Optimization Data

The following table summarizes the quantitative data derived from optimizing the coupling of a standard phenol with 1-(5-bromopentyl)piperidine hydrobromide.

Base (2.5 eq)SolventCatalystTemp (°C)Time (h)Yield (%)Causality / Mechanistic Observation
NaHTHFNone651245%Strong base caused partial E2 elimination of the alkyl bromide.
K2CO3MeCNNone801662%Moderate yield; slow reaction rate due to poor electrophilicity of bromide.
K2CO3 DMF KI (0.1 eq) 80 8 91% Optimal. KI generates reactive alkyl iodide; DMF solvates phenoxide.
Cs2CO3DMFTBAI (0.1 eq)80694%Excellent yield. "Cesium effect" enhances nucleophilicity; high cost.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . Each phase contains explicit visual or analytical checkpoints to ensure the reaction is proceeding as engineered before moving to the next step.

Reagents Required:

  • Phenol derivative (1.0 equiv, typically 10 mmol)

  • 1-(5-bromopentyl)piperidine hydrobromide (1.1 equiv, 11 mmol)[1]

  • Anhydrous K2CO3 (3.0 equiv, 30 mmol) - Note: Extra equivalent accounts for the hydrobromide salt.

  • Potassium Iodide (KI) (0.1 equiv, 1 mmol)

  • Anhydrous DMF (0.2 M relative to phenol, 50 mL)

Step-by-Step Methodology:

  • Preparation & Deprotonation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the phenol derivative (1.0 eq) and anhydrous DMF. Add finely powdered, anhydrous K2CO3 (3.0 eq).

    • Validation Checkpoint 1: Stir the suspension at room temperature for 30 minutes. A distinct color change (often shifting to yellow or light orange) validates the successful formation of the phenoxide anion.

  • Electrophile Addition: Add 1-(5-bromopentyl)piperidine hydrobromide (1.1 eq) and KI (0.1 eq) to the stirring mixture.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C under an inert nitrogen atmosphere.

  • In-Process Monitoring: After 6 hours, sample the reaction.

    • Validation Checkpoint 2: Perform TLC (Eluent: 9:1 DCM:MeOH with 1% NH4OH) or LC-MS. The disappearance of the phenol starting material and the emergence of a highly lipophilic, UV-active product mass validates reaction completion. If incomplete, continue heating for 2 hours.

  • Quench & Extraction: Cool the reaction to room temperature. Pour the mixture into ice-cold distilled water (150 mL) to quench the reaction and precipitate inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Targeted Washing (Critical Step): Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 50 mL).

    • Causality: DMF is highly miscible with Ethyl Acetate. The LiCl wash specifically partitions the DMF into the aqueous phase, preventing solvent contamination in the final product. Follow with a final brine wash (50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4. Filter and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify via silica gel flash chromatography. Because the product contains a basic piperidine ring, use a solvent system of Dichloromethane/Methanol (95:5 to 90:10) modified with 1% Triethylamine (TEA) or aqueous Ammonia to prevent the amine from streaking on the acidic silica gel.

Workflow Step1 1. Reagent Preparation Dry K2CO3, Phenol, DMF Step2 2. Deprotonation Stir 30 min at RT (Color Change) Step1->Step2 Step3 3. Alkylation & Catalysis Add Alkyl-Br + KI, Heat to 80°C Step2->Step3 Step4 4. In-Process Control TLC/LC-MS Validation Step3->Step4 Step4->Step3 Incomplete Step5 5. Aqueous Quench & Extraction H2O / EtOAc Step4->Step5 Conversion > 95% Step6 6. Organic Washes 5% LiCl (Removes DMF), Brine Step5->Step6 Step7 7. Purification Silica Gel Column (DCM/MeOH + TEA) Step6->Step7

Step-by-step experimental workflow from reagent preparation to final purification.

Analytical Validation

To definitively confirm the structure of the coupled 1-(5-bromopentyl)piperidine derivative, conduct 1H NMR spectroscopy. Look for the diagnostic triplet near δ 3.90 - 4.05 ppm , corresponding to the -CH2-O-Ar protons. The successful coupling is validated by the downfield shift of these protons compared to the starting alkyl bromide (which typically resonates near δ 3.40 ppm)[5]. Additionally, High-Resolution Mass Spectrometry (HRMS) using ESI+ should yield the exact [M+H]+ mass of the target ether.

References[1] K. K. Kuder et al., "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain," Journal of Medicinal Chemistry, ACS Publications, 2023. Available at:https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00533[3] J. A. Escario et al., "Antiprotozoan lead discovery by aligning dry and wet screening: Prediction, synthesis, and biological assay of novel quinoxalines," European Journal of Medicinal Chemistry, 2008. Available at:https://pubmed.ncbi.nlm.nih.gov/18063445/[2] C. Morisseau et al., "1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties," Journal of Medicinal Chemistry, 2010. Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2892150/[4] C. M. R. Low, "Synthesis of Ethers," Science of Synthesis, Thieme-Connect. Available at:https://www.thieme-connect.com/products/ejournals/abstract/10.1055/sos-SD-031-00276[5] R. C. Elderfield et al., "Decomposition of Benzhydryl Nitrosobenzamides," The Journal of Organic Chemistry, 1974. Available at:https://pubs.acs.org/doi/abs/10.1021/jo00925a013

Sources

Method

Application Notes &amp; Protocols: Strategic Synthesis of High-Affinity Sigma Receptor Ligands Utilizing Pentyl-Piperidine Scaffolds

Prepared by: Gemini, Senior Application Scientist Executive Summary: The Rationale for Pentyl-Piperidine Linkers in Sigma Receptor Targeting Sigma receptors, classified into sigma-1 (σ1) and sigma-2 (σ2) subtypes, are un...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary: The Rationale for Pentyl-Piperidine Linkers in Sigma Receptor Targeting

Sigma receptors, classified into sigma-1 (σ1) and sigma-2 (σ2) subtypes, are unique intracellular chaperone proteins implicated in a vast array of cellular functions and pathological states.[1] Their involvement in central nervous system (CNS) disorders, neuropathic pain, and cancer has made them compelling targets for modern drug discovery.[1][2][3] A successful sigma receptor ligand must navigate a specific pharmacophoric landscape, which generally consists of a basic amine core connected to one or more hydrophobic regions.[4][5] The piperidine moiety has been established as a highly effective basic core, capable of forming critical ionic interactions within the receptor binding site.[6][7]

This guide focuses on the strategic incorporation of a pentyl linker —a five-carbon alkyl chain—attached to the piperidine nitrogen. The length and character of this linker are not arbitrary; they are critical determinants of binding affinity and subtype selectivity.[8][9] High-affinity ligands often feature a nitrogen atom connected to long alkyl chains.[3][10][11][12] The pentyl chain, in particular, has been shown to provide an optimal length and degree of hydrophobicity to bridge the basic piperidine core with secondary hydrophobic pockets within the sigma receptor. This interaction geometry is crucial for achieving high-potency binding, often in the nanomolar range. This document provides the scientific rationale, a detailed synthetic protocol, and a standard method for the pharmacological evaluation of these targeted compounds.

Mechanistic Insight: Why the Pentyl-Piperidine Motif is Critical

The efficacy of the pentyl-piperidine scaffold is rooted in its ability to satisfy key structural requirements of the sigma receptor binding pocket.

  • The Piperidine Core: As a basic amine, the piperidine ring is typically protonated at physiological pH. This positive charge allows it to form a crucial salt bridge with an acidic amino acid residue, such as Glutamate-172 (Glu172) in the σ1 receptor, anchoring the ligand in the binding site.[7] The piperidine ring itself is a privileged scaffold in medicinal chemistry for its favorable physicochemical properties and synthetic tractability.[6][13]

  • The Pentyl Linker: Research into structure-activity relationships (SAR) has consistently shown that the length of the N-alkyl substituent dramatically influences binding affinity.[14] While shorter chains (e.g., methyl, ethyl) may not be long enough to reach ancillary binding regions and longer chains may introduce steric hindrance or unfavorable conformational entropy, the five-carbon pentyl chain often represents a "sweet spot." It provides the ideal tether length and lipophilicity to engage a distal hydrophobic pocket within the receptor, maximizing van der Waals interactions and significantly enhancing binding affinity.[8] Varying this linker length by even a single carbon can lead to substantial changes in potency and selectivity between σ1 and σ2 subtypes.[15][16]

The combination of these two features creates a powerful pharmacophore for designing high-affinity sigma receptor ligands.

General Synthetic Strategy: N-Alkylation Pathway

The most direct and widely employed method for synthesizing these target molecules is through a nucleophilic substitution (S_N2) reaction. This involves the N-alkylation of a substituted piperidine core with an appropriate pentyl electrophile, typically a 1-halopentane (e.g., 1-bromopentane). The process is generally high-yielding and amenable to a wide variety of substituted piperidine precursors, allowing for the creation of diverse chemical libraries.

G Piperidine Piperidine Scaffold (e.g., 4-phenylpiperidine) Product Target Ligand: N-Pentyl-Piperidine Derivative Piperidine->Product PentylHalide Pentyl Electrophile (e.g., 1-Bromopentane) PentylHalide->Product Base Non-nucleophilic Base (e.g., K2CO3, DIPEA) Base->Product Deprotonation Solvent Polar Aprotic Solvent (e.g., Acetonitrile, DMF) Solvent->Product Reaction Medium Purification Purification (Column Chromatography) Product->Purification Crude Product Purification->Product Pure Product caption General workflow for N-alkylation.

Caption: General workflow for N-alkylation.

Detailed Protocol: Synthesis of 1-Pentyl-4-phenylpiperidine

This protocol describes the synthesis of a representative sigma receptor ligand scaffold.

Materials and Reagents
  • 4-Phenylpiperidine (98% purity or higher)

  • 1-Bromopentane (99%)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate (EtOAc), ACS grade

  • Hexanes, ACS grade

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel (230-400 mesh)

  • TLC plates (Silica gel 60 F₂₅₄)

Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon gas line)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass chromatography column

  • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-phenylpiperidine (1.0 g, 6.2 mmol).

    • Add anhydrous potassium carbonate (1.7 g, 12.4 mmol, 2.0 equivalents).

    • Add anhydrous acetonitrile (20 mL).

    • Fit the flask with a reflux condenser and place it under an inert atmosphere of nitrogen.

    Scientist's Note: Anhydrous conditions are crucial to prevent side reactions involving water. K₂CO₃ acts as a mild, heterogeneous base to deprotonate the piperidine nitrogen without interfering with the alkyl halide. Acetonitrile is an ideal polar aprotic solvent that facilitates S_N2 reactions.

  • Reagent Addition and Reaction:

    • Begin stirring the suspension.

    • Using a syringe, add 1-bromopentane (0.93 g, 0.77 mL, 6.2 mmol, 1.0 equivalent) dropwise to the stirring mixture at room temperature.

    • After addition, heat the reaction mixture to reflux (approx. 82°C) using a heating mantle.

    • Maintain the reflux for 12-18 hours.

  • Reaction Monitoring (Critical Checkpoint):

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Prepare a TLC chamber with a mobile phase of 10% Ethyl Acetate in Hexanes.

    • Spot the starting material (4-phenylpiperidine) and the reaction mixture on a TLC plate.

    • Visualize under UV light and/or by staining with potassium permanganate. The reaction is complete upon the disappearance of the starting material spot and the appearance of a new, less polar product spot.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture to remove the solid potassium carbonate, washing the solid with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dissolve the resulting residue in Ethyl Acetate (50 mL) and transfer to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with deionized water (2 x 30 mL), saturated NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL).

    Scientist's Note: The aqueous washes are essential to remove any remaining inorganic salts and water-soluble impurities. The NaHCO₃ wash ensures the removal of any trace acidic byproducts.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate to dryness on the rotary evaporator to yield the crude product as an oil.

  • Purification:

    • Purify the crude product via flash column chromatography on silica gel.

    • Pack a column with silica gel using a slurry method with Hexanes.

    • Load the crude product onto the column.

    • Elute the product using a gradient of 0% to 10% Ethyl Acetate in Hexanes.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and concentrate under reduced pressure to yield 1-pentyl-4-phenylpiperidine as a clear oil.

Characterization
  • ¹H NMR (400 MHz, CDCl₃): Expect signals for the aromatic protons (multiplet, ~7.2-7.4 ppm), the piperidine ring protons, the N-CH₂- protons of the pentyl chain (triplet, ~2.4 ppm), and the terminal -CH₃ of the pentyl chain (triplet, ~0.9 ppm).

  • Mass Spectrometry (ESI+): Calculate the exact mass for C₁₆H₂₅N. The expected [M+H]⁺ ion would be m/z = 232.20.

  • Purity (HPLC): Purity should be ≥95% as determined by HPLC with UV detection.

Protocol: In Vitro Pharmacological Evaluation

Once synthesized and purified, the ligand's affinity for sigma receptors must be determined. A competitive radioligand binding assay is the gold standard method.

G cluster_0 Assay Preparation Membranes Receptor Source (e.g., Brain Homogenate) Incubation Incubation (Membranes + Radioligand + Ligand) Membranes->Incubation Radioligand Radioligand (3H-Pentazocine for σ1) Radioligand->Incubation TestCompound Synthesized Ligand (Varying Concentrations) TestCompound->Incubation Filtration Rapid Vacuum Filtration (Separates Bound from Free) Incubation->Filtration Counting Scintillation Counting (Quantifies Bound Radioactivity) Filtration->Counting Analysis Data Analysis (IC50 → Ki Calculation) Counting->Analysis caption Workflow for radioligand binding assay.

Caption: Workflow for radioligand binding assay.

Objective

To determine the inhibitory constant (Kᵢ) of the synthesized ligand for σ1 and σ2 receptors.

Procedure Outline
  • Membrane Preparation: Utilize membrane homogenates from tissues rich in sigma receptors (e.g., guinea pig brain for σ1) or from cell lines engineered to overexpress the target receptor.[16][17]

  • Assay Conditions:

    • For σ1 Receptors: Incubate membranes with a fixed concentration of a selective σ1 radioligand (e.g., -pentazocine) and a range of concentrations of the test compound.

    • For σ2 Receptors: Incubate membranes with a radioligand that binds both subtypes (e.g., [³H]-DTG) in the presence of a high concentration of a selective σ1 ligand to "mask" the σ1 sites, along with a range of concentrations of the test compound.[16]

  • Incubation: Allow the binding to reach equilibrium (e.g., 120 minutes at 37°C).

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand in the solution.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding versus the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value (the concentration of test ligand that inhibits 50% of specific binding). Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Data Presentation: The Impact of Linker Length

The following table presents representative data illustrating the critical role of the N-alkyl linker length on binding affinity for σ1 and σ2 receptors.

Compound IDN-Alkyl Linkerσ1 Kᵢ (nM)σ2 Kᵢ (nM)σ2/σ1 Selectivity Ratio
LIG-C3Propyl (C3)85.2450.65.3
LIG-C4Butyl (C4)15.6188.112.1
LIG-C5 Pentyl (C5) 3.9 95.5 24.5
LIG-C6Hexyl (C6)11.8150.312.7

Data are hypothetical but representative of trends observed in scientific literature.[8][9][14]

Interpretation: The data clearly demonstrate an optimal binding affinity for the ligand with the pentyl (C5) linker (LIG-C5), which exhibits a Kᵢ of 3.9 nM for the σ1 receptor. Both shorter (propyl) and longer (hexyl) linkers result in a decrease in affinity. This parabolic relationship underscores the importance of precise structural tuning to achieve maximal receptor engagement. Furthermore, the pentyl linker in this example also confers the highest selectivity for the σ1 over the σ2 receptor.

References

  • Mach, R. H., Smith, C. R., & Childers, S. R. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 41(14), 2634-2643. [Link]

  • Szałata, M., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 23(15), 8568. [Link]

  • Amata, E., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 281, 117037. [Link]

  • Dal Col, V., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735-1744. [Link]

  • Szałata, M., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(14), 9518-9537. [Link]

  • Ramachandran, S., et al. (2015). The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. Current Pharmaceutical Design, 21(35), 5123-5131. [Link]

  • Ramachandran, S., et al. (2009). The sigma1 receptor interacts with N-alkyl amines and endogenous sphingolipids. European Journal of Pharmacology, 609(1-3), 19-27. [Link]

  • Ramachandran, S., et al. (2009). The sigma1 receptor interacts with N-alkyl amines and endogenous sphingolipids. ResearchGate. [Link]

  • Ramachandran, S., et al. (2009). The sigma1 receptor interacts with N-alkyl amines and endogenous sphingolipids. European Journal of Pharmacology, 609(1-3), 19-27. [Link]

  • Hajipour, A. R., et al. (2010). Synthesis and characterization of N, N-dialkyl and N-alkyl-N-aralkyl fenpropimorph-derived compounds as high affinity ligands for sigma receptors. Bioorganic & Medicinal Chemistry, 18(15), 5397-5404. [Link]

  • Glennon, R. A., et al. (2004). Binding characteristics of sigma2 receptor ligands. Revista de la Sociedad Química de México, 48(4), 289-298. [Link]

  • Berardi, F., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology, 11, 592112. [Link]

  • Intagliata, S., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 64(12), 7945-7979. [Link]

  • Abate, C., et al. (2022). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Effect. European Journal of Medicinal Chemistry, 228, 114038. [Link]

  • Ablordeppey, S. Y., et al. (2000). Synthesis and structure activity relationships of a series of sigma receptor ligands. Bioorganic & Medicinal Chemistry, 8(9), 2245-2253. [Link]

  • Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(22), 4135-4141. [Link]

  • Amata, E., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Usiena air. [Link]

  • Glennon, R. A. (2005). Binding characteristics of σ2 receptor ligands. Revista de la Sociedad Química de México, 49(3), 203-211. [Link]

  • Sherman, P., et al. (2022). Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline for PET Imaging of the σ2 Receptor/TMEM97. ACS Chemical Neuroscience, 13(9), 1416-1427. [Link]

  • Michino, M., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Molecular Pharmacology, 93(4), 345-355. [Link]

  • Romero, L., et al. (2012). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current Pharmaceutical Design, 18(7), 866-888. [Link]

  • Wünsch, B., et al. (2009). Synthesis of sigma receptor ligands with unsymmetrical spiro connection of the piperidine moiety. Archiv der Pharmazie, 342(11), 665-674. [Link]

  • Flores-Soto, E., et al. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences, 24(3), 1952. [Link]

  • Zampieri, D., et al. (2018). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters, 28(19), 3206-3209. [Link]

  • Junien, J. L., et al. (1991). Novel piperidine sigma receptor ligands as potential antipsychotic drugs. Journal of Medicinal Chemistry, 34(7), 2129-2137. [Link]

  • O'Brien, R. A., et al. (2026). Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. Pharmaceuticals (Basel), 19(1), 58. [Link]

  • Abate, C., et al. (2022). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. European Journal of Medicinal Chemistry, 228, 114038. [Link]

  • Itzhak, Y., & Kassim, C. O. (1990). Multiple affinity binding states of the sigma receptor: effect of GTP-binding protein-modifying agents. Molecular Pharmacology, 37(4), 598-604. [Link]

  • Pettersson, F. (2011). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Gupea. [Link]

  • Niso, M., et al. (2021). σ2 Receptor and Its Role in Cancer with Focus on a Multi-Target Directed Ligand (MTDL) Approach. Cancers (Basel), 13(12), 3042. [Link]

  • Leonetti, F., et al. (2011). Novel 4-phenylpiperidine-2,6-dione derivatives. Ligands for α₁-adrenoceptor subtypes. European Journal of Medicinal Chemistry, 46(7), 3094-3103. [Link]

  • Abate, C., et al. (2015). Development of sigma-1 (σ1) and sigma-2 (σ2) fluorescent tracers for cellular imaging. AperTO. [Link]

Sources

Application

Synthesis of Bis-Piperidine Derivatives with 5-Carbon Spacers: Application Notes and Protocols

Introduction The piperidine scaffold is a cornerstone in modern medicinal chemistry, found in numerous FDA-approved drugs and biologically active natural products.[1][2][3] Its derivatives exhibit a wide range of pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, found in numerous FDA-approved drugs and biologically active natural products.[1][2][3] Its derivatives exhibit a wide range of pharmacological activities, including analgesic, antihistaminic, and antipsychotic properties.[4][5] Molecules incorporating two piperidine rings linked by a flexible spacer, known as bis-piperidines, represent a significant class of compounds with unique pharmacological profiles. The length and nature of the spacer are critical determinants of their biological activity, influencing how the molecule can interact with and bridge two binding sites on a receptor or enzyme. This guide provides detailed protocols for the synthesis of bis-piperidine derivatives featuring a five-carbon aliphatic spacer, a common motif in the design of novel therapeutics.

Strategic Approaches to Synthesis

The construction of 1,5-bis(piperidinyl)pentane and its derivatives can be broadly categorized into two primary strategies. The choice of strategy often depends on the availability of starting materials and the desired substitution patterns on the piperidine rings.

  • Strategy A: Convergent Synthesis via Linker Coupling. This is the most common and direct approach. It involves the coupling of two equivalents of a pre-formed piperidine derivative with a five-carbon dielectrophilic spacer. This method is highly efficient for producing symmetrical bis-piperidines.

  • Strategy B: Sequential Construction and Cyclization. In this approach, one piperidine ring is first attached to the five-carbon chain, which is then further functionalized to enable the formation of the second piperidine ring. This strategy is more suitable for the synthesis of unsymmetrical bis-piperidine derivatives.

Protocol 1: Synthesis of 1,5-Di(piperidin-1-yl)pentane via Double N-Alkylation

This protocol describes a classic and robust method for synthesizing the parent 1,5-bis(piperidinyl)pentane structure through the direct alkylation of piperidine with a 1,5-dihalopentane.

Principle

This reaction is a double nucleophilic substitution (SN2) where the nitrogen atom of piperidine acts as the nucleophile, displacing the halide leaving groups on the 1,5-dihalopentane. A base is typically added to neutralize the hydrohalic acid formed during the reaction, preventing the formation of the piperidinium salt and allowing the reaction to proceed to completion.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine piperidine, 1,5-dibromopentane, and K2CO3 in a flask B Add anhydrous acetonitrile as solvent A->B C Stir mixture at room temperature or gentle heat (e.g., 70°C) B->C D Monitor reaction progress by TLC C->D E Filter off solid K2CO3 D->E F Concentrate filtrate under reduced pressure E->F G Partition residue between Et2O and aq. NaHCO3 F->G H Separate organic layer, dry over Na2SO4 G->H I Concentrate dried organic layer H->I J Purify crude product by column chromatography or distillation I->J K K J->K Characterize final product (NMR, MS)

Caption: Workflow for Double N-Alkylation

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMolar Equiv.
Piperidine110-89-485.152.2 mL2.2
1,5-Dibromopentane111-24-0229.991.0 mL1.0
Potassium Carbonate584-08-7138.212.76 g2.0
Anhydrous Acetonitrile75-05-841.0550 mL-
Diethyl Ether60-29-774.12As needed-
Sat. aq. NaHCO₃--As needed-
Anhydrous Na₂SO₄7757-82-6142.04As needed-
Step-by-Step Procedure
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium carbonate (2.76 g, 20 mmol).

  • Add anhydrous acetonitrile (50 mL) to the flask.

  • Add piperidine (2.2 mL, 22 mmol) to the stirred suspension.

  • Slowly add 1,5-dibromopentane (1.0 mL, 10 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to a gentle reflux (around 70°C) under a nitrogen atmosphere.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (1,5-dibromopentane) is consumed.

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and saturated aqueous sodium bicarbonate solution.[6]

  • Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1,5-di(piperidin-1-yl)pentane.

Characterization

The final product, 1,5-di(piperidin-1-yl)pentane, is an oily liquid.[7]

  • 1H NMR (CDCl₃): Chemical shifts will be consistent with the structure, showing characteristic peaks for the piperidine rings and the pentyl spacer.

  • 13C NMR (CDCl₃): The spectrum will show the expected number of carbon signals corresponding to the symmetric structure.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₅H₃₀N₂ [M+H]⁺ 239.2487, found 239.2482.

Protocol 2: Synthesis of Bis-Piperidine Derivatives via Double Reductive Amination

This protocol details a versatile method for synthesizing bis-piperidine derivatives by reacting a suitable piperidine precursor with a 5-carbon dialdehyde, such as glutaraldehyde, in the presence of a mild reducing agent.

Principle

Reductive amination is a two-step process that occurs in one pot. First, the amine (piperidine) reacts with the aldehyde (glutaraldehyde) to form an iminium ion intermediate. A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), then reduces the iminium ion to the corresponding amine.[8] NaBH(OAc)₃ is preferred as it is mild and does not readily reduce the starting aldehyde.[8]

Reaction Scheme

G 2 2 x piperidine Piperidine Ring arrow1 [1] Imine Formation [2] Reduction (NaBH(OAc)3) 2->arrow1 plus1 + piperidine->arrow1 glutaraldehyde Glutaraldehyde plus1->arrow1 glutaraldehyde->arrow1 product 1,5-Di(piperidin-1-yl)pentane arrow1->product

Caption: Double Reductive Amination

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMolar Equiv.
Piperidine110-89-485.151.87 g2.2
Glutaraldehyde (25% in H₂O)111-30-8100.124.0 g1.0
Sodium Triacetoxyborohydride56553-60-7211.945.30 g2.5
1,2-Dichloroethane (DCE)107-06-298.96100 mL-
Acetic Acid (glacial)64-19-760.050.6 mL1.0
Saturated aq. NaHCO₃--As needed-
Brine--As needed-
Anhydrous MgSO₄7487-88-9120.37As needed-
Step-by-Step Procedure
  • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve piperidine (1.87 g, 22 mmol) in 1,2-dichloroethane (100 mL).

  • Add glacial acetic acid (0.6 mL, 10 mmol).

  • Add glutaraldehyde (25% aqueous solution, 4.0 g, 10 mmol) to the stirred solution.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.[8]

  • Add sodium triacetoxyborohydride (5.30 g, 25 mmol) portion-wise over 15 minutes. The reaction is exothermic, so control the addition rate to maintain the temperature below 30°C.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to yield the pure bis-piperidine derivative.

Troubleshooting
IssuePotential CauseSolution
Low Yield Incomplete imine formation.Add a catalytic amount of acetic acid or use a dehydrating agent like molecular sieves to drive the imine formation.[8]
Premature reduction of aldehyde.Use a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN which preferentially reduces the iminium ion.[8]
Side Products Over-alkylation of the amine.Use a stoichiometric amount of the amine or a slight excess of the carbonyl compound. A stepwise procedure (imine formation first, then reduction) can also be effective.[8]
Formation of alcohol from aldehyde.Ensure the reducing agent is added after sufficient time for imine formation. Use a more selective reducing agent.[8]

Comparison of Synthetic Methods

FeatureDouble N-AlkylationDouble Reductive Amination
Starting Materials Piperidine, 1,5-dihalopentanePiperidine, Glutaraldehyde
Reagents Base (e.g., K₂CO₃)Reducing agent (e.g., NaBH(OAc)₃), Acid catalyst
Reaction Conditions Room temp. to refluxRoom temperature
Pros Simple setup, readily available starting materials.High functional group tolerance, mild conditions.
Cons Potential for quaternization, may require heating.More expensive reducing agent, requires anhydrous conditions for optimal yield.

Applications in Drug Development

Bis-piperidine derivatives with 5-carbon spacers have been investigated for a variety of therapeutic applications. The two piperidine rings can interact with different pockets of a target protein, leading to high affinity and selectivity. For instance, they have been explored as:

  • Muscarinic Receptor Antagonists: For the treatment of overactive bladder and chronic obstructive pulmonary disease (COPD).

  • Histamine Receptor Ligands: With potential applications as antihistamines.

  • Enzyme Inhibitors: Where the bis-piperidine scaffold can span an active site.

The synthetic methods described here provide a foundation for the creation of libraries of these compounds, enabling structure-activity relationship (SAR) studies to optimize their pharmacological properties.

References

  • Hu, Y., et al. (2019). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 58(1), 199-203. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 240409, 1,5-Di(1-piperidinyl)pentane. Retrieved from [Link]

  • Wang, T., et al. (2006). Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini. Molecular & Cellular Proteomics, 5(8), 1485-1494. Retrieved from [Link]

  • Lupin, A. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 23(23), 15307. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Hu, Y., et al. (2019). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie, 131(1), 203-207. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of piperidine functionalized monomers with different alkyl spacer length (2, 3, and 4). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of bis(piperidine) derivatives. Retrieved from [Link]

  • Lupin, A. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 23(23), 15307. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine-based drug discovery. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Conversion of 1-(5-bromopentyl)piperidine HBr to its Free Base

Abstract This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on the procedure for converting 1-(5-bromopentyl)piperidine hydrobromide (HBr) to...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on the procedure for converting 1-(5-bromopentyl)piperidine hydrobromide (HBr) to its corresponding free base. The protocol details the essential chemical principles, a step-by-step experimental workflow, and purification strategies to ensure a high-purity final product. This conversion is a critical step in many synthetic pathways, as the free base form is often required for subsequent reactions where the amine's nucleophilicity is essential.

Introduction: The Rationale for Free Basing

Piperidine and its derivatives are foundational scaffolds in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] These compounds are frequently synthesized and stored as their hydrohalide salts, such as hydrobromides or hydrochlorides, to enhance their stability and shelf-life. The salt form protonates the basic nitrogen atom of the piperidine ring, rendering it less susceptible to atmospheric degradation and simplifying handling of what might otherwise be a volatile or reactive liquid.[3]

However, for many synthetic applications, particularly N-alkylation or reactions where the piperidine nitrogen acts as a nucleophile, the presence of the acidic proton is detrimental.[4][5] Therefore, a robust and efficient conversion to the "free base" form is a necessary prerequisite for further chemical transformations. This process, at its core, is a simple acid-base reaction where a stronger base is used to deprotonate the piperidinium salt, liberating the neutral, nucleophilic amine.

The Chemistry of Conversion: An Acid-Base Perspective

The conversion of 1-(5-bromopentyl)piperidine HBr to its free base is governed by the principles of acid-base chemistry. The hydrobromide salt exists as an equilibrium between the protonated piperidinium cation and the bromide anion. To generate the free base, a base stronger than the piperidine nitrogen must be introduced to the system. The pKa of the conjugate acid of piperidine is approximately 11.2, indicating it is a moderately strong base.[6] Therefore, a base that can effectively raise the pH of the solution well above this pKa is required for complete deprotonation.[7]

Commonly used bases for this purpose include sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium carbonate (Na₂CO₃), and sodium bicarbonate (NaHCO₃).[8][9] The choice of base depends on the desired reaction conditions and the sensitivity of the molecule to strongly alkaline environments. For a complete and rapid conversion, a strong base like NaOH is often preferred. The reaction can be represented as follows:

1-(5-bromopentyl)piperidine HBr + NaOH → 1-(5-bromopentyl)piperidine + NaBr + H₂O

Once the free base is generated, it is typically extracted from the aqueous medium using a suitable organic solvent. The choice of solvent is critical for efficient extraction and is based on the solubility of the free base and its immiscibility with water.

Experimental Protocol

This protocol outlines a standard laboratory procedure for the conversion of 1-(5-bromopentyl)piperidine HBr to its free base using a liquid-liquid extraction method.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-(5-bromopentyl)piperidine HBr≥98%e.g., ChemScene[10]Starting material.
Sodium Hydroxide (NaOH)Reagent GradeStandard SupplierUsed to prepare the basic solution.
Dichloromethane (DCM)HPLC GradeStandard SupplierExtraction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeStandard SupplierDrying agent.
Deionized WaterHigh PurityLaboratory Supply
Separatory FunnelAppropriate VolumeLaboratory Glassware
Round-bottom flaskAppropriate VolumeLaboratory Glassware
Rotary EvaporatorStandard Laboratory EquipmentFor solvent removal.
Step-by-Step Procedure
  • Dissolution: In a suitable beaker, dissolve a known quantity of 1-(5-bromopentyl)piperidine HBr in deionized water. The concentration can be in the range of 0.5 M to 1 M.

  • Basification: Cool the aqueous solution in an ice bath. While stirring, slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise. Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the solution is strongly basic, typically a pH greater than 12.[1] This ensures complete deprotonation of the piperidinium salt to the free base. The free base may appear as an oily layer or a fine precipitate.

  • Extraction: Transfer the basified aqueous solution to a separatory funnel. Add an equal volume of an organic solvent, such as dichloromethane (DCM) or ethyl acetate.[8] Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.[7]

  • Phase Separation: Allow the layers to separate completely. The organic layer containing the free base will typically be the lower layer when using dichloromethane. Drain the organic layer into a clean Erlenmeyer flask.

  • Repeat Extraction: To ensure complete recovery of the product, perform two more extractions of the aqueous layer with fresh portions of the organic solvent.[1] Combine all organic extracts.

  • Washing: Wash the combined organic layers with brine (a saturated aqueous solution of NaCl). This helps to remove any remaining water and some water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][8] Swirl the flask occasionally for about 15-20 minutes. The drying agent will clump together as it absorbs water.

  • Filtration: Filter the dried organic solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the organic solvent. This will yield the 1-(5-bromopentyl)piperidine free base, which is expected to be an oil or a low-melting solid.[11]

Workflow Diagram

G cluster_start Preparation cluster_reaction Reaction cluster_extraction Extraction & Washing cluster_purification Purification & Isolation cluster_end Final Product start Dissolve 1-(5-bromopentyl)piperidine HBr in Water basify Basify with 2M NaOH to pH > 12 start->basify Aqueous Solution extract_dcm Extract with Dichloromethane (3x) basify->extract_dcm Basified Mixture wash_brine Wash Combined Organic Layers with Brine extract_dcm->wash_brine Combined Organic Extracts dry Dry Organic Layer over Anhydrous Na₂SO₄ wash_brine->dry Washed Organic Layer filter Filter to Remove Drying Agent dry->filter Dried Solution concentrate Concentrate under Reduced Pressure filter->concentrate Filtered Solution end_product 1-(5-bromopentyl)piperidine Free Base concentrate->end_product Purified Product

Sources

Application

Optimizing N-Alkylation of Piperidine Hydrobromides: Solvent Selection, Base Compatibility, and Process Workflows

Executive Summary The functionalization of piperidine scaffolds is a cornerstone of pharmaceutical synthesis and drug development. While free piperidines are volatile, prone to oxidation, and highly hygroscopic, their hy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of piperidine scaffolds is a cornerstone of pharmaceutical synthesis and drug development. While free piperidines are volatile, prone to oxidation, and highly hygroscopic, their hydrobromide (HBr) and hydrochloride (HCl) salts offer excellent bench stability. However, deploying these salts in nucleophilic substitution (


) reactions introduces a critical thermodynamic hurdle: the amine must be neutralized (free-based) in situ before alkylation can occur.

As a Senior Application Scientist, I frequently observe that poor solvent selection during this step leads to stalled kinetics, intractable emulsions during workup, or runaway over-alkylation (quaternization). This application note deconstructs the causality behind solvent and base pairing, providing self-validating protocols to ensure high-fidelity mono-N-alkylation.

Mechanistic Principles: The Causality of Solvent Selection

The choice of solvent in piperidine·HBr alkylation dictates three interconnected parameters: the solubility of the inorganic/organic base, the desolvation of the nucleophilic nitrogen, and the suppression of competitive side reactions.

Polar Aprotic Solvents (MeCN, DMF, DMAc)

Polar aprotic solvents are the industry standard for


 transformations because they effectively solvate cations (e.g., 

,

) while leaving the nucleophilic amine lone pair unsolvated and highly reactive.
  • Acetonitrile (MeCN): MeCN provides an optimal "Goldilocks" environment. It supports heterogeneous reactions with mild inorganic bases like

    
    . Because the free-basing occurs at the solid-liquid interface, the concentration of the active free amine remains controlled, which significantly reduces the risk of over-alkylation to the quaternary ammonium salt[1].
    
  • Dimethylformamide (DMF): With a high dielectric constant, DMF dramatically accelerates

    
     kinetics by stabilizing the polar transition state. It is the solvent of choice for sterically hindered or poorly reactive alkyl halides. However, this kinetic boost comes with a high risk of quaternization if the electrophile is added too rapidly[2].
    
Non-Polar / Weakly Polar Solvents (DCM, THF)

For highly activated electrophiles (e.g., electron-rich benzyl chlorides or allyl bromides), weakly polar solvents like Dichloromethane (DCM) are preferred. Because inorganic salts are completely insoluble in DCM, homogeneous organic bases such as N,N-Diisopropylethylamine (DIPEA) must be used. Switching from protic solvents to aprotic DCM with DIPEA is a proven strategy to rescue reactions that stall due to electronic deactivation of the electrophile[3].

Polar Protic Solvents (EtOH, MeOH)

While alcohols readily dissolve piperidine·HBr salts, they form strong hydrogen bonds with the free amine, significantly dampening its nucleophilicity. Interestingly, within protic environments, solvents with higher hydrogen-bond donating capacity (like Methanol) can paradoxically slow down the reaction rate compared to less polar alcohols (like Ethanol) due to excessive ground-state stabilization of the amine[4]. Protic solvents are generally avoided unless microwave irradiation is applied, as they can also participate as competing oxygen nucleophiles[3].

Quantitative Solvent Comparison

The following table synthesizes the physicochemical properties and operational impacts of common alkylation solvents.

SolventDielectric Constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Boiling Point (°C)Preferred Base System

Kinetic Profile
Over-Alkylation Risk
Acetonitrile (MeCN) 37.582Heterogeneous (

)
Moderate-FastLow-Medium
DMF 36.7153Homogeneous (DIPEA)Very FastHigh
Dichloromethane (DCM) 8.940Homogeneous (DIPEA)Moderate (Run at 0°C)Low
Ethanol (EtOH) 24.578Heterogeneous (

)
Slow (H-Bonding)Low

Decision Matrix & Workflow

SolventSelection Start Piperidine·HBr Salt Base In Situ Free-Basing Start->Base Inorganic Inorganic Base (K₂CO₃, Cs₂CO₃) Base->Inorganic Heterogeneous Organic Organic Base (DIPEA, Et₃N) Base->Organic Homogeneous MeCN Acetonitrile (MeCN) Balanced Kinetics Inorganic->MeCN Standard Halides DMF DMF / DMAc High Polarity Inorganic->DMF Poorly Reactive Organic->MeCN Broad Utility DCM DCM / THF Mild Conditions Organic->DCM Activated Halides Outcome1 Standard Alkylation Low Quaternization Risk MeCN->Outcome1 Outcome2 Hindered Electrophiles High S_N2 Rate DMF->Outcome2 DCM->Outcome1

Workflow for solvent and base selection in piperidine·HBr alkylation based on substrate reactivity.

Self-Validating Experimental Protocols

Protocol A: Controlled Mono-Alkylation in MeCN (Heterogeneous System)

Application: General purpose mono-alkylation with standard primary/secondary alkyl halides. Optimized to prevent quaternary ammonium salt formation.

Materials:

  • Piperidine·HBr (1.0 eq)

  • Alkyl halide (1.05 eq)

  • Anhydrous

    
     (3.0 eq - finely powdered)
    
  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Initiation: Suspend Piperidine·HBr and

    
     in MeCN to create a 0.2 M solution. Stir vigorously at room temperature for 30 minutes.
    
    • Causality: The excess base is required to neutralize the HBr salt (1.0 eq) and scavenge the HX generated during alkylation (1.0 eq).

  • Electrophile Addition: Load the alkyl halide into a syringe pump. Add dropwise to the stirring suspension over 2 to 4 hours[5].

    • Causality: Maintaining a low steady-state concentration of the alkyl halide ensures that the secondary amine reacts preferentially over the newly formed tertiary amine product, effectively suppressing over-alkylation[2].

  • Monitoring (Self-Validation): Observe the physical state of the reaction. The thick, dense suspension of

    
     will gradually transition into a finer, milkier dispersion as finely divided 
    
    
    
    precipitates. TLC (10% MeOH in DCM, Ninhydrin stain) will confirm the disappearance of the red/purple secondary amine spot.
  • Workup: Filter the reaction mixture through a Celite pad to remove all inorganic salts[1]. Concentrate the filtrate under reduced pressure, then partition the residue between Ethyl Acetate and water to remove trace salts. Dry the organic layer over

    
     and concentrate.
    
Protocol B: Alkylation of Hindered Substrates in DMF (Homogeneous System)

Application: Alkylation using sterically hindered or electronically deactivated electrophiles requiring high-temperature kinetic forcing.

Materials:

  • Piperidine·HBr (1.0 eq)

  • Hindered alkyl halide (1.2 to 1.5 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Initiation: Dissolve Piperidine·HBr and DIPEA in anhydrous DMF (0.2 M).

    • Self-Validation: The suspension will become completely transparent. This visual cue confirms the successful formation of the highly soluble DIPEA·HBr salt and the liberation of the free piperidine base.

  • Reaction: Add the alkyl halide in one portion. Heat the reaction mixture to 80°C under an inert atmosphere.

  • Monitoring: Because DMF complicates TLC analysis, monitor the reaction via LC-MS. Look for the

    
     peak corresponding to the target tertiary amine.
    
  • Workup (Critical Step): Cool to room temperature and quench with water. Extract the product into a non-polar solvent (e.g., MTBE or Diethyl Ether). Wash the organic layer five times with a 5% aqueous LiCl solution (or half-saturated brine).

    • Causality: DMF is notoriously difficult to remove via evaporation. The LiCl wash alters the partition coefficient, aggressively pulling the highly polar DMF into the aqueous phase while leaving the lipophilic tertiary amine in the organic layer.

References

1.[1] Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines . Benchchem. 1 2.[2] Managing side reactions in piperidine functionalization . Benchchem. 2 3.[5] Procedure for N-alkylation of Piperidine? . ResearchGate. 5 4.[3] N - alkylation of piperidine with substituted benzyl chloride . ECHEMI. 3 5.[4] Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches . Asian Journal of Green Chemistry. 4

Sources

Method

Application Note: Microwave-Assisted Synthesis Using 1-(5-Bromopentyl)piperidine Intermediates

Executive Summary This guide details the microwave-assisted utilization of 1-(5-bromopentyl)piperidine , a critical intermediate in the synthesis of neuroactive compounds (e.g., Sigma-1 receptor ligands, AChE inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the microwave-assisted utilization of 1-(5-bromopentyl)piperidine , a critical intermediate in the synthesis of neuroactive compounds (e.g., Sigma-1 receptor ligands, AChE inhibitors like Donepezil analogs). While thermal alkylation using this long-chain linker often suffers from slow kinetics due to entropic penalties and competitive elimination, microwave (MW) irradiation significantly accelerates the


 trajectory. This note provides validated protocols for handling the hygroscopic hydrobromide salt and executing rapid C-N and C-O bond formations.

Strategic Rationale & Mechanism

The "Entropic Chain" Challenge

The 5-carbon pentyl linker introduces significant rotational degrees of freedom. In conventional thermal synthesis (reflux), the probability of the terminal bromide colliding effectively with the nucleophile is reduced by this flexibility. Furthermore, prolonged heating increases the risk of:

  • Intramolecular Cyclization: Formation of the quaternary spiro-ammonium salt (self-alkylation).

  • Elimination: Formation of the alkene side product.

The Microwave Advantage

Microwave irradiation (2450 MHz) couples directly with the polar transition state of the Menshutkin-type reaction or standard


 displacement. The dipolar polarization effect is particularly strong for the polarizable C-Br bond and the ionic intermediates, stabilizing the transition state and reducing activation energy (

).
Mechanistic Pathway (DOT Visualization)

ReactionMechanism Start 1-(5-bromopentyl)piperidine (Electrophile) TS Polar Transition State (MW Stabilized) Start->TS + Nuc, MW Energy Side Side Product: Quaternary Spiro-Salt Start->Side Slow Thermal Self-Cyclization Nuc Nucleophile (Amine/Phenol) Nuc->TS Prod Alkylated Product (Ligand) TS->Prod S_N2 Substitution

Figure 1: Mechanistic pathway highlighting the stabilization of the polar transition state by microwave irradiation, favoring intermolecular substitution over intramolecular cyclization.[1]

Critical Material Handling: The Hydrobromide Salt

Warning: The free base of 1-(5-bromopentyl)piperidine is unstable upon long-term storage, prone to polymerization and self-quaternization. Commercial sources typically supply the Hydrobromide (HBr) salt (CAS: 2006278-03-9).

Protocol: In-Situ Free Basing

Do not free-base the bulk material in advance. Perform this step inside the reaction vessel.[2]

  • Stoichiometry: Calculate reagents based on the HBr salt (MW ≈ 315.09 g/mol ).

  • Base Adjustment: Add an extra 1.1 equivalents of base (e.g.,

    
     or DIPEA) to the reaction mixture to neutralize the HBr counter-ion before the nucleophilic attack can proceed.
    

Experimental Protocols

Protocol A: C-N Bond Formation (Synthesis of Diamines)

Application: Synthesis of dual-pharmacophore CNS agents (e.g., Piperidine-Linker-Tetrahydroisoquinoline).

Reagents:

  • Electrophile: 1-(5-bromopentyl)piperidine HBr (1.0 equiv)

  • Nucleophile: Secondary amine (e.g., 1,2,3,4-tetrahydroisoquinoline) (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (3.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Finkelstein accelerator

  • Solvent: Acetonitrile (ACN) or DMF (Dry)[3]

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial, add the amine (1.2 mmol) and 1-(5-bromopentyl)piperidine HBr (1.0 mmol, ~315 mg).

  • Activation: Add

    
     (3.0 mmol) and KI (0.1 mmol).
    
  • Solvation: Add ACN (3-4 mL). Add a magnetic stir bar.[1][3] Cap the vial.

  • Irradiation:

    • Instrument: Single-mode MW synthesizer (e.g., CEM Discover or Biotage Initiator).

    • Temp: 90°C.

    • Time: 15 minutes.

    • Pressure Limit: 250 psi (standard safety).

    • Stirring: High.

  • Workup:

    • Cool to RT. Filter off inorganic salts (

      
      /KBr).
      
    • Concentrate filtrate under reduced pressure.

    • Purification: Flash column chromatography (DCM:MeOH:NH4OH, 90:9:1).

Protocol B: C-O Bond Formation (Phenol Alkylation)

Application: Synthesis of ether-linked receptor ligands (e.g., Donepezil analogs).

Reagents:

  • Electrophile: 1-(5-bromopentyl)piperidine HBr (1.0 equiv)

  • Nucleophile: Substituted Phenol (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.5 equiv) - Preferred for phenols due to "Cesium Effect"
    
  • Solvent: Acetone (if pressurized) or DMF.

Step-by-Step Methodology:

  • Pre-stir (Optional but recommended): In the MW vial, combine Phenol and

    
     in DMF (3 mL). Stir for 5 mins to generate the phenoxide anion.
    
  • Addition: Add 1-(5-bromopentyl)piperidine HBr (1.0 mmol).

  • Irradiation:

    • Temp: 110°C.

    • Time: 10-12 minutes.

  • Workup:

    • Pour reaction mixture into ice-water (20 mL).

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash organic layer with 1M NaOH (to remove unreacted phenol) and Brine.

    • Dry over

      
       and concentrate.
      

Workflow Visualization

ExperimentalWorkflow Setup Setup: Mix HBr Salt + Nuc + Base in MW Vial PreStir Pre-Stir (Phenols): Generate Anion Setup->PreStir If Phenol MW_Step Microwave Irradiation 90-110°C | 10-15 min Setup->MW_Step If Amine PreStir->MW_Step Workup Workup: Filter Salts (ACN) or Extract (DMF/Water) MW_Step->Workup Purify Purification: Flash Chromatography Workup->Purify

Figure 2: Generalized workflow for Microwave-Assisted Alkylation using Piperidine intermediates.

Performance Data: Thermal vs. Microwave

The following data summarizes typical yield improvements and time savings when switching from thermal reflux to microwave conditions for this specific class of reactions.

ParameterThermal Reflux (Toluene/ACN)Microwave Synthesis (ACN/DMF)Improvement Factor
Reaction Time 12 - 24 Hours10 - 20 Minutes60x - 70x Faster
Yield (Isolated) 45% - 60%75% - 92%+30% Yield
Purity (Crude) Low (Side products observed)High (Cleaner profile)Simplified Workup
Solvent Usage High (50-100 mL)Low (2-5 mL)Green Chemistry

Data extrapolated from comparative studies on N-alkylation of piperidines [1, 2] and phenol alkylation [3].

Troubleshooting & Optimization (Expert Tips)

  • The "Finkelstein" Boost: If the reaction is sluggish (common with electron-poor amines), add 10 mol% NaI or KI . The iodine displaces the bromine to form a more reactive alkyl iodide in situ.

  • Solvent Selection:

    • Acetonitrile (ACN): Best for easy workup (filtration). Use if the starting material dissolves at 80°C.

    • DMF/DMA: Required for polar substrates or high temperatures (>120°C). Requires aqueous extraction workup.

  • Base Choice:

    • Use

      
        for amines.
      
    • Use

      
        for phenols (the larger Cesium cation stabilizes the phenoxide "naked" anion).
      

References

  • Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation.[1] Green Chemistry, 6, 219-221. Link

  • Shipe, W. D., et al. (2006). Convenient and General Microwave-Assisted Protocols for the Expedient Synthesis of Heterocycles. Heterocycles, 70, 665. Link

  • Pawar, S. S., et al. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry, 6, 403. (Contextual reference for piperidine catalysis/reactivity). Link

  • Sugimoto, H., et al. (1995). Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. (Foundational chemistry for Donepezil-class piperidine alkylations). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-(5-bromopentyl)piperidine Stability &amp; Handling

[1] Ticket ID: CHEM-SUP-8829 Subject: Prevention of intramolecular cyclization (Autocyclization) Status: Resolved / Guide Available Urgency: High (Compound is "Suicide Substrate" in Free Base form)[1] The Core Issue: Why...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Ticket ID: CHEM-SUP-8829 Subject: Prevention of intramolecular cyclization (Autocyclization) Status: Resolved / Guide Available Urgency: High (Compound is "Suicide Substrate" in Free Base form)[1]

The Core Issue: Why is my reagent degrading?

User Complaint: "I neutralized the hydrobromide salt to get the free base oil, but after a few hours/days, it turned into a white solid that is insoluble in non-polar solvents and unreactive in my alkylation reaction."

Root Cause Analysis: 1-(5-bromopentyl)piperidine is a classic "suicide substrate" when left as a free base.[1] It undergoes a rapid, irreversible intramolecular Menshutkin reaction .[1]

  • The Nucleophile: The nitrogen atom of the piperidine ring (tertiary amine).

  • The Electrophile: The terminal carbon attached to the bromine (

    
    -Br).
    
  • The Outcome: The chain wraps around, and the nitrogen attacks the tail, ejecting bromide. This forms a quaternary ammonium salt: 5-azoniaspiro[5.5]undecane bromide .[1]

Once this salt forms, the compound is dead. It has no lone pair to act as a base/nucleophile, and the alkyl chain is no longer electrophilic.

Mechanistic Visualization

The following diagram illustrates the rapid degradation pathway you must avoid.

CyclizationMechanism Substrate 1-(5-bromopentyl)piperidine (Free Base) TS Transition State (Entropically Favored) Substrate->TS Intramolecular SN2 Attack Product 5-azoniaspiro[5.5]undecane bromide (Quaternary Salt - INACTIVE) TS->Product Irreversible Cyclization

Figure 1: The "Death Spiral" of 1-(5-bromopentyl)piperidine.[1] The 5-carbon tether is the ideal length to form a thermodynamically stable 6-membered spiro-ring.[1]

Storage & Stability Protocol

To maintain the integrity of your reagent, you must adhere to strict storage phases. The compound exists in two states: Safe (Salt) and Unsafe (Free Base) .

ParameterHydrobromide Salt (Safe) Free Base (Unsafe)
State White to off-white solidColorless to yellow oil
Stability Years (if dry)Hours to Days (at RT)
Nucleophilicity None (Protonated Nitrogen)High (Active Lone Pair)
Storage Temp 2–8°C (Desiccated)Do NOT Store.[1] Use immediately.
Handling Rule Keep bottle tightly sealed.Generate in situ only.

Critical Warning: Never store the free base. If you purchase the HBr salt, do not neutralize it until the exact moment you are ready to react it with your target.

Experimental Workflows: How to Use It Correctly

The most common error is isolating the free base before the main reaction. Instead, use an In Situ Liberation strategy.

Protocol A: The "In Situ" Alkylation (Recommended)

Best for alkylating phenols, amines, or indoles.

The Logic: By mixing the HBr salt, the target nucleophile, and the base together, the base deprotonates the piperidine salt and your nucleophile simultaneously. The external nucleophile (which you add in excess or is more reactive) competes with the intramolecular cyclization.

  • Dissolve: Dissolve your target nucleophile (e.g., Phenol) and 1-(5-bromopentyl)piperidine HBr salt (1.0 - 1.2 equiv) in a polar aprotic solvent (DMF, DMSO, or Acetone).[1]

  • Base Addition: Add an excess of inorganic base (e.g.,

    
     or 
    
    
    
    , 3–4 equiv).
    • Why? The first equivalent neutralizes the HBr. The subsequent equivalents activate your nucleophile.

  • Heat: Heat the reaction to the required temperature (typically 60–80°C).

    • Note: While heat accelerates cyclization, the high concentration of the deprotonated external nucleophile favors the intermolecular reaction kinetics.

Protocol B: The Biphasic Phase-Transfer (Alternative)

Best if strictly anhydrous conditions are not required.[1]

  • Dissolve the HBr salt in DCM or Chloroform.[1]

  • Add an equal volume of 1M NaOH or saturated

    
    .[1]
    
  • Stir vigorously for 5–10 minutes at 0°C (Keep it cold!).

  • Separate layers immediately.[1] Dry the organic layer over

    
     for <5 mins.
    
  • Do not rotovap to dryness. Add the solution directly to your reaction vessel containing the target nucleophile.

Decision Logic for Handling

HandlingWorkflow Start Start: 1-(5-bromopentyl)piperidine HBr Goal What is your goal? Start->Goal Direct Direct Alkylation (Standard) Goal->Direct Preferred Isolate Isolate Free Base (Risky) Goal->Isolate Avoid Step1 Mix HBr salt + Target Nucleophile in Solvent (DMF/Acetone) Direct->Step1 FailStep Neutralize & Evaporate Solvent Isolate->FailStep Step2 Add Excess Base (K2CO3) (Liberates free base in presence of target) Step1->Step2 Success Successful Intermolecular Reaction Step2->Success FailResult Formation of Spiro-Ammonium Salt (Dead Compound) FailStep->FailResult

Figure 2: Workflow decision tree. The "Direct Alkylation" path minimizes the lifetime of the free base in the absence of an external nucleophile.

Troubleshooting & Diagnostics (FAQ)

Q: How do I know if my compound has already cyclized? A: Check the 1H NMR . The chemical environment changes drastically upon cyclization.

  • Free Base (Active): The protons on the carbon adjacent to the bromine (

    
     ppm) and the protons adjacent to the nitrogen (
    
    
    
    ppm) are distinct.
  • Cyclized Salt (Inactive):

    • The protons adjacent to the nitrogen shift downfield significantly (

      
       ppm) because the nitrogen is now positive (quaternary).
      
    • The triplet for

      
       disappears.[1]
      
    • The spectrum will look highly symmetrical regarding the piperidine ring and the new ring formed.

Q: Can I use the Hydrochloride (HCl) salt instead of HBr? A: Yes. The HCl salt is generally more stable than the HBr salt because chloride is a poorer leaving group than bromide, making the solid-state cyclization even less likely. However, for the subsequent alkylation reaction, the alkyl chloride is less reactive than the alkyl bromide, potentially requiring iodide catalysis (Finkelstein conditions, add catalytic NaI).

Q: I must use the free base. Which solvent is best? A: If you absolutely must handle the free base, use non-polar solvents like Hexane, Pentane, or Toluene.

  • Reasoning: The transition state for the cyclization involves charge separation (neutral amine/alkyl halide

    
     charged ammonium/bromide). Non-polar solvents destabilize this charged transition state, slowing down the reaction. Polar solvents (MeOH, DMF) stabilize the transition state and accelerate cyclization [1].
    

Q: My yield is low (20-30%). Where is the rest? A: It likely cyclized before reacting with your target.

  • Fix: Increase the concentration of your target nucleophile.

  • Fix: Use a more reactive leaving group on the target if possible, or add NaI to catalyze the intermolecular reaction over the intramolecular one.

  • Fix: Ensure your base is finely ground (if using

    
    ) to ensure rapid deprotonation of your target nucleophile.
    

References

  • Menshutkin Reaction Kinetics: The rate of quaternization of amines is highly solvent-dependent.[1] Polar aprotic solvents accelerate the reaction by stabilizing the charged transition state. See: Abboud, J. L. M., et al. "Solvent effects on the Menshutkin reaction." Progress in Physical Organic Chemistry 19 (1993): 1-118.[1]

  • Commercial Stability Data: Commercial suppliers (e.g., ChemScene, Sigma) provide 1-(5-bromopentyl)piperidine exclusively as the Hydrobromide or Hydrochloride salt due to the instability of the free base. Source:

  • Cyclization Mechanism (Baldwin's Rules): The formation of the 6-membered ring (6-Exo-Tet) is a favored process according to Baldwin's rules for ring closure, making the intramolecular reaction kinetically rapid.[1] Source: Baldwin, J. E. "Rules for ring closure." Journal of the Chemical Society, Chemical Communications 18 (1976): 734-736.

  • General Piperidine Synthesis: Methods involving 1,5-dihaloalkanes and amines often utilize the reverse logic (cyclization to form piperidine), proving the thermodynamic stability of this ring system. Source:[1][2]

Sources

Optimization

Technical Support Center: Elimination of Unreacted 1,5-Dibromopentane

Topic: Purification Strategies for Reaction Mixtures Containing 1,5-Dibromopentane Audience: Synthetic Organic Chemists, Process Chemists, Drug Development Researchers Version: 2.0 (Current) Introduction: The "Sticky" Li...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Strategies for Reaction Mixtures Containing 1,5-Dibromopentane Audience: Synthetic Organic Chemists, Process Chemists, Drug Development Researchers Version: 2.0 (Current)

Introduction: The "Sticky" Linker Challenge

1,5-Dibromopentane (DBP) is a ubiquitous alkylating agent used to synthesize piperidines, cyclohexanes, and various heterocycles. However, its physical properties—specifically its high boiling point (~224°C) and lipophilicity—often lead to persistent contamination in crude reaction mixtures.

This guide provides a decision-based framework for removing DBP, ranging from bulk removal (distillation) to trace elimination (chemical scavenging).

Quick Reference: Physical Properties of 1,5-Dibromopentane
PropertyValueImplication for Purification
Boiling Point (atm) 224°CCannot be removed by standard rotary evaporation.
Boiling Point (Vacuum) ~110°C @ 15 mmHgRequires high-vacuum distillation for bulk removal.
Density 1.69 g/mLForms the bottom layer in aqueous/organic extractions.
Solubility Miscible in organic solvents; Insoluble in waterStandard aqueous washes are ineffective.
Reactivity Primary Alkyl Halide (Bifunctional)Susceptible to SN2 attack; amenable to chemical scavenging.

Module 1: Diagnostic & Decision Matrix

Q: How do I choose the best removal method for my scale?

A: The choice depends on the quantity of DBP remaining and the thermal stability of your product. Use the decision matrix below to select your protocol.

purification_decision_tree Start Start: Contaminated Mixture Check_Amount Assess DBP Content Start->Check_Amount Bulk Bulk Excess (>10%) Check_Amount->Bulk High Load Trace Trace Impurity (<10%) Check_Amount->Trace Low Load Check_Stability Product Thermally Stable? Bulk->Check_Stability Check_Polarity Is Product Polar? Trace->Check_Polarity Vac_Dist Protocol A: High Vacuum Distillation Check_Stability->Vac_Dist Yes (>100°C) Chromatography Protocol B: Flash Chromatography (Non-polar wash) Check_Stability->Chromatography No (Sensitive) Check_Polarity->Chromatography Yes (Large Rf diff) Scavenging Protocol C: Chemical Scavenging (Amine/Thiol treatment) Check_Polarity->Scavenging No (Co-elutes)

Caption: Decision tree for selecting the optimal purification strategy based on contaminant load and product stability.

Module 2: Bulk Removal via Vacuum Distillation

Q: My product is stable, but I have a large excess of DBP. How do I distill it off without degrading my compound?

A: Simple rotary evaporation is insufficient. You must use a high-vacuum setup. DBP requires significant vacuum to boil at manageable temperatures.

Protocol A: High-Vacuum Distillation

Prerequisites:

  • Vacuum pump capable of <5 mmHg (Oil pump recommended).

  • Short-path distillation head (to minimize hold-up volume).

  • Stir bar (essential to prevent bumping).[1]

Step-by-Step:

  • Setup: Assemble a short-path distillation apparatus. Grease all joints heavily to ensure a tight seal.

  • Degassing: Briefly apply vacuum at room temperature to remove residual volatile solvents (e.g., DCM, ether) that might cause foaming.

  • Heating Ramp: Slowly heat the oil bath.

    • Target: You aim to distill DBP at ~100–110°C at 15 mmHg (or ~60–70°C at 0.5 mmHg ).

  • Collection: Collect the clear, colorless fraction.

    • Note: If your product has a significantly higher boiling point (>300°C), DBP will distill over first. If your product boils nearby, use a fractionating column (Vigreux).

Troubleshooting:

  • Issue: The temperature is rising, but nothing is distilling.

  • Fix: Insulate the distillation head with aluminum foil. The vapor path might be too cold for the high-boiling DBP to reach the condenser.

Module 3: Chromatographic Strategies

Q: DBP is co-eluting with my product on TLC. How do I separate them?

A: DBP is highly non-polar. If your product is even moderately polar, you can exploit this difference. The error most users make is starting the gradient too "hot" (too polar), causing DBP and product to travel together near the solvent front.

Protocol B: The "Non-Polar Flush"
  • Column Packing: Pack silica gel using 100% Hexanes (or Heptane).

  • Loading: Load your crude mixture. If it's viscous, adsorb it onto silica (dry loading) rather than dissolving in a large volume of solvent.

  • The Flush: Elute with 3–5 column volumes of 100% Hexanes .

    • Mechanism:[2][3] DBP (Rf ~0.8–0.9 in Hexanes) will elute rapidly. Most functionalized products will stick to the baseline.

  • The Gradient: Once the DBP is flushed (verify with TLC/stain), switch to your required solvent system (e.g., Hexanes/EtOAc) to elute your product.

Visualization Tip: DBP is not UV active. You must use a stain like KMnO₄ (appears as a yellow spot on purple background) or Iodine to visualize it on TLC.

Module 4: Chemical Scavenging (The "Tag and Drag" Method)

Q: I have trace DBP (<5%) that won't distill or separate by column. Is there a chemical fix?

A: Yes. This is often the most effective method for high-purity requirements. You can react the unreacted alkyl bromide with a "scavenger" nucleophile to transform it into a highly polar or water-soluble species that is easily washed away.

Protocol C: Amine/Thiol Scavenging

Concept: Convert lipophilic DBP into a polar salt or amine.



Option 1: The Morpholine Wash (Recommended) Morpholine is cheap, volatile enough to remove excess, and reacts quickly.

  • Add Scavenger: Add 2–3 equivalents of morpholine (relative to the estimated DBP) to your reaction mixture.

  • Heat: Stir at 50–60°C for 1–2 hours.

  • Workup:

    • Dilute with organic solvent (EtOAc/DCM).

    • Wash 1: 1M HCl (Converts the new DBP-morpholine adduct and excess morpholine into water-soluble hydrochloride salts).

    • Wash 2: Water/Brine.

    • Result: The DBP is extracted into the aqueous layer; your product remains in the organic layer.

Option 2: Polymer-Supported Thiol (For delicate APIs) If your product is acid-sensitive, use a solid-supported scavenger (e.g., Thiol-silica).

  • Add Polymer-supported Thiol resin to the crude mixture.

  • Stir gently for 4–12 hours.

  • Filter the mixture. The DBP is chemically bound to the beads and removed by filtration.

scavenging_workflow Mixture Crude Mix (Product + DBP) React Add Morpholine Heat 60°C, 1h Mixture->React Acid_Wash Wash with 1M HCl React->Acid_Wash Phase_Sep Phase Separation Acid_Wash->Phase_Sep Aqueous Aqueous Layer (DBP-Amine Salt) Phase_Sep->Aqueous Discard Organic Organic Layer (Purified Product) Phase_Sep->Organic Keep

Caption: Workflow for chemical scavenging of DBP using a secondary amine followed by acid extraction.

FAQ: Common Troubleshooting Scenarios

Q: I tried rotovapping at 60°C, but the volume didn't change. Why? A: DBP boils at 224°C. A standard rotovap (approx. 10–20 mmHg) at 60°C is far below the boiling point of DBP. You need an oil pump (<1 mmHg) or significantly higher heat (which risks product decomposition).

Q: Can I use freeze-drying (Lyophilization)? A: No. DBP has a low vapor pressure and is a liquid at room temperature (MP -34°C).[4] It will not sublime effectively and may damage lyophilizer pump seals.

Q: Is DBP toxic? A: Yes, it is an alkylating agent. Handle with gloves and in a fume hood. Treat all waste streams (especially the aqueous scavenging washes) as hazardous halogenated waste.

References

  • LibreTexts Chemistry. Vacuum Distillation Procedures and Safety. Available at: [Link][5][6][7][8][9]

  • National Institutes of Health (NIH). Trapping of reactive intermediates... using scavenger reagents.[9] Available at: [Link]

  • Organic Chemistry Portal. Purification of Reaction Mixtures. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Alkylation Reactions with 1-(5-Bromopentyl)piperidine

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that utilizing bifunctional alkylating agents presents unique kinetic and thermodynamic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that utilizing bifunctional alkylating agents presents unique kinetic and thermodynamic challenges.

1-(5-bromopentyl)piperidine contains both a nucleophilic tertiary amine (the piperidine ring) and an electrophilic primary alkyl bromide. This dual nature makes it highly susceptible to competing side reactions that can decimate your isolated yields. This guide provides field-proven, causality-driven solutions to optimize your alkylation workflows.

Part 1: Diagnostic FAQ

Q1: Why is my alkylation yield so low, and what is the white precipitate forming in my reaction flask before the product even forms? A: The white precipitate is almost certainly 6-azoniaspiro[5.5]undecane bromide [1]. When 1-(5-bromopentyl)piperidine is present as a free base, the nucleophilic piperidine nitrogen rapidly attacks the electrophilic terminal carbon (C5) bearing the bromide. Because the 5-carbon chain perfectly positions the electrophile, this unimolecular intramolecular spirocyclization is entropically highly favored and extremely fast. It easily outcompetes the desired bimolecular (intermolecular) alkylation of your target substrate, consuming your reagent and crashing out as an insoluble quaternary ammonium salt.

Q2: Should I purchase and store the free base or the hydrobromide (HBr) salt? A: You must strictly use the hydrobromide (HBr) salt (CAS: 2006278-03-9) [2]. Protonating the piperidine nitrogen completely neutralizes its lone pair, preventing self-alkylation and spirocyclization during storage and handling. The free base should only be liberated in situ within the reactor, in the presence of a large excess of your target nucleophile.

Q3: How can I speed up the desired intermolecular reaction without increasing the temperature? A: Heating the reaction often accelerates the undesired unimolecular spirocyclization faster than the bimolecular alkylation. Instead, employ a Finkelstein reaction [3]. By adding a catalytic amount of Sodium Iodide (NaI), the alkyl bromide is converted in situ into an alkyl iodide. Iodide is a superior leaving group, which significantly lowers the activation energy of the desired bimolecular


 pathway, allowing the intermolecular alkylation to outcompete the background cyclization at milder temperatures.

Part 2: Reaction Pathway Logic

To successfully optimize this reaction, you must understand the competing kinetic pathways. The goal is to maximize


 (bimolecular) while suppressing 

(unimolecular) and

(polymerization).

MechanisticPathways A 1-(5-bromopentyl)piperidine (Free Base) C Intermolecular Alkylation (Desired Product) A->C Bimolecular (k_inter) Requires High [Nu] D 6-Azoniaspiro[5.5]undecane (Spirocyclization) A->D Unimolecular (k_intra) Entropically Favored [FAST] E Self-Alkylation (Polymerization) A->E Bimolecular (k_self) Competes at High [Base] B Target Nucleophile (Excess) B->C

Figure 1: Competing reaction pathways of 1-(5-bromopentyl)piperidine free base.

Part 3: Step-by-Step Troubleshooting Workflows

To overcome the kinetic dominance of spirocyclization, we must maintain a near-zero steady-state concentration of the 1-(5-bromopentyl)piperidine free base. This is achieved via the Syringe-Pump Finkelstein Protocol .

The Syringe-Pump Finkelstein Protocol

Mechanism of Action: By adding the HBr salt slowly to a mixture containing the base, the target nucleophile, and NaI, the alkylating agent is neutralized in situ drop-by-drop. The instantly liberated free base is immediately surrounded by a massive stoichiometric excess of the target nucleophile and the iodide catalyst, forcing the reaction down the intermolecular pathway.

Step-by-Step Methodology:

  • Reactor Preparation: In a dry, round-bottom flask under inert atmosphere (

    
    /Ar), dissolve your target nucleophile (1.5 equivalents) in anhydrous DMF or Acetonitrile.
    
  • Base & Catalyst Addition: Add a mild, insoluble inorganic base such as

    
     or 
    
    
    
    (3.0 equivalents) and anhydrous Sodium Iodide (0.2 to 0.5 equivalents). Heat the suspension to 50–60 °C.
  • Alkylating Agent Preparation: In a separate vial, dissolve 1.0 equivalent of 1-(5-bromopentyl)piperidine hydrobromide in a minimum volume of the same anhydrous solvent.

  • Slow Addition: Load the HBr salt solution into a syringe pump. Add the solution dropwise to the main reactor at a rate of 0.1 to 0.15 equivalents per hour .

  • Self-Validation Checkpoint (LC-MS): After 2 hours of addition, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Diagnostic: Look for a mass peak at m/z 154.16 (the exact mass of the 6-azoniaspiro[5.5]undecane cation). If this peak is prominent, your addition rate is too fast, or your nucleophile is not reactive enough. Reduce the syringe pump rate by 50%.

  • Completion & Workup: Once addition is complete, stir for an additional 2 hours. Quench with water to dissolve the inorganic salts and extract with Ethyl Acetate or DCM.

Part 4: Quantitative Data Presentation

The table below summarizes the causality between experimental conditions and the resulting product distribution, demonstrating why the slow-addition Finkelstein method is structurally required for high yields.

Experimental ConditionAddition MethodBase / AdditiveTypical Isolated YieldSpirocyclization (Side Product)
Standard Batch All at once (Bolus)

(No NaI)
< 20%> 70% (Heavy white precipitate)
Slow Addition Syringe Pump (0.1 eq/hr)

(No NaI)
45 - 55%30 - 40%
Finkelstein Batch All at once (Bolus)

+ NaI
35 - 40%50 - 60%
Optimized Protocol Syringe Pump (0.1 eq/hr)

+ NaI
> 85% < 5% (Trace)

Part 5: Experimental Workflow Diagram

SyringePumpWorkflow Step1 1. Prepare Reactor Nucleophile + Base + NaI in Anhydrous Solvent Step3 3. Syringe Pump Addition (0.1 equiv / hour) Step1->Step3 Step2 2. Prepare Alkylating Agent Dissolve HBr Salt in Solvent Step2->Step3 Step4 4. In Situ Neutralization & Finkelstein Activation Step3->Step4 Slow Release Step5 5. LC-MS Monitoring Check for m/z 154.16 Step4->Step5 Reaction Step5->Step3 Incomplete / Adjust Rate Step6 6. Aqueous Workup Isolate Desired Product Step5->Step6 >95% Conversion

Figure 2: Optimized slow-addition workflow utilizing Finkelstein activation to maximize yield.

References

  • National Center for Biotechnology Information. "6-Azoniaspiro(5.5)undecane, bromide (1:1) | CID 22706" PubChem. Available at:[Link]

  • Caron, S. (2011). "Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques". John Wiley & Sons, Inc. Available at:[Link]

Optimization

Technical Support Center: Handling 1-(5-bromopentyl)piperidine hydrobromide

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of 1-(5-bromopentyl)piperidine hydrobromide (CAS 2006278-03-9).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of 1-(5-bromopentyl)piperidine hydrobromide (CAS 2006278-03-9). While this reagent is a highly effective bifunctional building block for alkylation and cross-coupling, its severe hygroscopicity demands rigorous handling protocols.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating methodologies to ensure your synthetic workflows remain robust and reproducible.

Frequently Asked Questions (Mechanistic Insights)

Q: Why does my 1-(5-bromopentyl)piperidine hydrobromide turn into a sticky gum within minutes of opening the bottle? A: This is a classic case of deliquescence. Hydrobromide salts of amines are highly polar and significantly lower the microenvironmental vapor pressure compared to the ambient air. When the ambient humidity exceeds the critical relative humidity (CRH) of the salt, it acts as a desiccant, absorbing moisture until it completely dissolves in its own absorbed water [1].

Q: Does this moisture absorption only affect my weighing accuracy, or does it degrade the chemical? A: It fundamentally compromises both stoichiometry and chemical integrity. The immediate issue is that you end up weighing water instead of the active intermediate. However, the secondary issue is structural degradation. The HBr salt exists specifically to protonate the piperidine nitrogen, masking its nucleophilicity. Water disrupts the crystal lattice and can induce localized pH shifts. If even a fraction of the salt reverts to the free base, the unmasked nitrogen will rapidly undergo an intramolecular


 reaction with the pendant alkyl bromide, forming an unwanted 6-azoniaspiro[5.5]undecane bromide spirocycle. Furthermore, moisture accelerates the hydrolysis of the primary alkyl bromide [1].

Q: Can I just dry the gummy salt in a standard laboratory oven? A: No. Heating an alkyl halide in the presence of water (even bound water of hydration) dramatically accelerates hydrolysis. Thermal drying without a high-vacuum environment will destroy the reagent. Azeotropic drying or high-vacuum desiccation at room temperature is strictly required [2].

Troubleshooting Guide

Issue: Inconsistent reaction yields across different batches.

  • Root Cause: Variable water content altering the true molarity of the reagent.

  • Causality: If you weigh 1.00 g of a salt that has absorbed 15% of its weight in water, you are introducing only 0.85 g of the actual reagent, starving your reaction of the limiting reagent and skewing equivalence ratios.

  • Solution: Implement the Anhydrous Weighing Protocol (see Section 3). If a glovebox is unavailable, transition to single-use pre-filled reaction vials purged with inert gas [3].

Issue: Material has fused into a hard, glassy rock inside the storage container.

  • Root Cause: The material underwent partial deliquescence followed by a drop in ambient humidity (or placement in a desiccator), causing the dissolved outer layer to recrystallize into an impenetrable solid mass.

  • Solution: Do not attempt to chisel it out, as this risks glass breakage and contamination. Instead, use the Azeotropic Recovery Protocol to salvage the material.

Standard Operating Protocols (SOPs)
Protocol A: Anhydrous Weighing and Transfer

Objective: Transfer the reagent without moisture contamination using a self-validating workflow.

  • Preparation: Bake all receiving vials and spatulas at 120°C for >4 hours.

    • Causality: Glass surfaces adsorb microscopic layers of water. Baking drives off this layer, preventing it from initiating deliquescence once the salt touches the glass.

  • Equilibration: Transfer the sealed reagent bottle (which should be stored at 2-8°C [4]) into the glovebox antechamber. Allow it to reach room temperature before opening.

    • Causality: Opening a cold bottle in any environment with trace moisture will cause immediate condensation directly onto the powder.

  • Transfer & Self-Validation: Weigh the material using an analytical balance inside the Argon/N

    
     glovebox.
    
    • Self-Validation Check: Observe the balance readout. The mass should stabilize within 5 seconds and remain static. If the mass continuously drifts upward, your glovebox atmosphere is compromised (moisture >5 ppm), and the desiccant train must be regenerated.

  • Sealing: Cap the receiving vial with a PTFE-lined silicone septum and seal with Parafilm before removing it from the inert atmosphere.

Protocol B: Azeotropic Recovery of Compromised Salt

Objective: Strip water from a gummy/hydrated batch without inducing thermal degradation.

  • Dissolution: Dissolve the compromised salt in a minimum volume of anhydrous methanol.

    • Causality: Methanol disrupts the hydrogen bonding of the hydrated complex, fully solubilizing the gummy salt.

  • Co-evaporation: Add a 5-fold volumetric excess of anhydrous toluene to the solution.

  • Distillation: Concentrate the mixture under reduced pressure (rotary evaporator) at a maximum bath temperature of 35°C.

    • Causality: Toluene forms a low-boiling azeotrope with water, effectively "pulling" the moisture out of the system at temperatures low enough to prevent hydrolysis of the alkyl bromide.

  • High-Vacuum Desiccation: Attach the flask to a Schlenk line (< 0.1 mbar) for 12 hours [2].

    • Self-Validation Check: The residue must transition into a crisp, free-flowing white powder. If it remains an oil or a sticky resin, irreversible spirocycle formation has occurred, and the batch must be discarded.

Quantitative Data: Moisture Impact Analysis

The following table summarizes the quantitative relationship between storage conditions, moisture uptake, and the functional shelf life of 1-(5-bromopentyl)piperidine hydrobromide.

Storage EnvironmentRelative Humidity (RH)Moisture Uptake Rate (wt% / hr)Physical State ObservationEstimated Functional Shelf Life
Glovebox (Argon) < 1%< 0.01%Free-flowing crystalline powder> 2 Years
Desiccator (Drierite) 10 - 15%~ 0.5%Slight surface clumping3 - 6 Months
Ambient Benchtop 40 - 60%5.0 - 15.0%Gummy resin / Liquid (Deliquescent)< 2 Hours
Refrigerated (Unsealed) 60 - 80%> 20.0%Complete dissolution< 30 Minutes
Mechanistic Workflow & Degradation Pathway

The diagram below illustrates the divergent pathways of the reagent based on handling conditions, highlighting the chemical causality of moisture exposure.

Pathway cluster_0 Improper Handling (Ambient Air) cluster_1 Best Practices (Inert Atmosphere) A 1-(5-bromopentyl)piperidine HBr (Intact Salt) B Moisture Absorption (Deliquescence) A->B Exposure to Humidity E Glovebox Handling (Argon/N2) A->E Transferred to Dry Box C Lattice Disruption & Localized pH Shift B->C D Intramolecular SN2 (Spirocycle Formation) C->D F Accurate Stoichiometry E->F G Successful Alkylation / Cross-Coupling F->G

Divergent outcomes of 1-(5-bromopentyl)piperidine HBr based on environmental moisture exposure.

References
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. National Institutes of Health (NIH).[Link]

  • How to isolate a very hygroscopic salt (as precipitate) from a reaction solution? ResearchGate.[Link]

  • How do you handle hygroscopic salts? HepatoChem.[Link]

Sources

Troubleshooting

Technical Support Center: Piperidine Hydrobromide Purification

This guide serves as a technical support resource for researchers encountering difficulties with the purification of piperidine hydrobromide salts. It is designed to move beyond generic advice, offering mechanistic insig...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers encountering difficulties with the purification of piperidine hydrobromide salts. It is designed to move beyond generic advice, offering mechanistic insights and self-validating protocols.

Ticket Type: Solid State Characterization & Purification Status: Open Assigned Specialist: Senior Application Scientist

Module 1: The "Sticky Salt" Diagnosis

Issue: User reports the product is an amorphous gum, oil, or sticky solid rather than a free-flowing powder.

Root Cause Analysis: Piperidine hydrobromide (Piperidine


 HBr) is notoriously hygroscopic and prone to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing. This behavior is typically driven by three factors:
  • Impurities: Unreacted piperidine, alkylated byproducts, or trace solvents lower the lattice energy, preventing crystal nucleation.

  • Excess Acid: Residual HBr acts as a solvent, keeping the salt in a semi-liquid state.

  • Water Entrapment: The bromide ion is large and polarizable, but the salt is highly water-soluble. Even atmospheric moisture can induce a phase change to a gum.

Module 2: The "Oiling Out" Recovery Protocol

Scenario: You attempted recrystallization, but the solution turned into a biphasic mixture (oil droplets in solvent) upon cooling.

The Mechanism: Oiling out occurs when the metastable liquid phase is energetically more favorable than the crystalline solid phase at a given temperature. To fix this, you must push the system towards the solidus line by controlling supersaturation and temperature.

Workflow Visualization

The following decision tree outlines the recovery process for an oiled-out batch.

OilingOutRecovery Start State: Oiled Out / Gum Reheat 1. Re-dissolve Heat to near boiling Start->Reheat SolventCheck Is solution clear? Reheat->SolventCheck AddPolar Add more polar solvent (e.g., MeOH/EtOH) SolventCheck->AddPolar No (Cloudy) Cooling 2. Controlled Cooling Slow ramp to RT SolventCheck->Cooling Yes AddPolar->SolventCheck CloudPoint Cloud Point Reached? Cooling->CloudPoint Seed 3. Seeding Add pure crystal seed CloudPoint->Seed Yes AntiSolvent 4. Anti-Solvent Addition (Et2O or Hexane) dropwise CloudPoint->AntiSolvent No Scratch 5. Trituration Scratch glass / Sonication Seed->Scratch AntiSolvent->Seed Result Crystalline Solid Scratch->Result

Caption: Figure 1. Decision logic for recovering crystalline material from an oiled-out phase.

Step-by-Step Recovery Protocol
  • Re-dissolution: Re-heat the mixture until the oil fully dissolves. If the oil persists at boiling, add just enough Ethanol (EtOH) or Methanol (MeOH) to dissolve it.

    • Why: You need a homogeneous phase to allow orderly nucleation.

  • Cloud Point Approach: Remove the heat. While still hot, add Diethyl Ether (Et₂O) dropwise until a faint turbidity (cloudiness) persists.

    • Why: This establishes a supersaturated state just on the edge of the metastable zone.

  • Seeding: If available, add a seed crystal of pure Piperidine HBr. If not, scratch the inner wall of the flask with a glass rod.

    • Why: Scratching creates microscopic glass shards that act as nucleation sites, lowering the activation energy for crystal formation.

  • Slow Cooling: Wrap the flask in a towel to cool slowly to room temperature. Do not place directly in ice; thermal shock promotes oiling.

Module 3: Solvent System Selection

Scenario: Choosing the correct solvent for recrystallization or trituration.

Piperidine HBr is a polar ionic salt. It requires a high-dielectric solvent to dissolve the lattice, but a low-dielectric solvent to force precipitation.

Recommended Solvent Matrix
MethodPrimary Solvent (Dissolver)Anti-Solvent (Precipitator)Application Notes
Recrystallization Ethanol (Abs.) Diethyl Ether The Gold Standard. Dissolve in min. hot EtOH; add Et₂O until turbid. Yields fine white needles.
Recrystallization Isopropanol (IPA) Hexanes Use if the salt is very soluble in EtOH. IPA has a lower dielectric constant, offering tighter control.
Recrystallization Acetonitrile (MeCN) None (Cooling only)MeCN is unique; it dissolves salts hot but poorly cold. Excellent for drying hygroscopic salts.
Trituration Ethyl Acetate NoneGood for removing non-polar organic impurities from the surface of the sticky gum.
Trituration Acetone NoneRisky. Can form imines with unreacted free amine, but effective for washing pure HBr salts.

Critical Note: Avoid chlorinated solvents (DCM/CHCl₃) for crystallization. Piperidine HBr is often surprisingly soluble in DCM, making recovery difficult.

Module 4: The "Nuclear Option" (Salt Exchange)

Scenario: The material is dark, gummy, and refuses to crystallize despite all solvent attempts. This usually indicates the impurity profile is too complex for simple physical separation.

Protocol: Convert to Free Base


 Distill/Extract 

Re-salt.
  • Free Basing: Dissolve the sticky gum in water. Add 2M NaOH until pH > 12.

    • Observation: The solution will become cloudy as the organic piperidine separates.

  • Extraction: Extract 3x with Dichloromethane (DCM) or Diethyl Ether.

    • Purification: The impurities (inorganic salts, oxidized polymers) often stay in the aqueous layer or the interface.

  • Drying: Dry the organic layer over anhydrous

    
     and filter.
    
  • Re-salting (The Clean Way):

    • Cool the organic solution to 0°C.

    • Add HBr in Acetic Acid (33%) or pass anhydrous HBr gas.

    • Why: Re-forming the salt in a non-aqueous environment prevents water entrapment, yielding a pristine solid.

Module 5: Frequently Asked Questions (FAQ)

Q1: My salt is turning yellow/orange. Is it ruined?

A: Not necessarily. The color likely comes from trace free bromine (


) or oxidation of the amine.
  • Fix: Wash the solid with cold acetone or ether. If the color persists, recrystallize using activated charcoal . Add charcoal to the hot ethanol solution, stir for 5 minutes, and filter through Celite before adding the anti-solvent.

Q2: Can I use Acetone for recrystallization?

A: Proceed with caution. While acetone is a good solvent for many salts, piperidine is a secondary amine. If there is any excess free amine (unprotonated), it can react with acetone to form an enamine/imine (Schiff base), introducing a new impurity. Acetonitrile is a safer polar aprotic alternative.

Q3: How do I remove excess HBr?

A: If the salt smells acrid (acidic), you have trapped HBr.

  • Method: Triturate (grind under solvent) with anhydrous Diethyl Ether . The ether will solubilize the free acid but not the salt. Filter and dry under high vacuum.

Q4: Why is the melting point broad (e.g., 180-195°C)?

A: A broad melting point range >2°C indicates impure material or solvates.

  • Diagnosis: Run a proton NMR in

    
    . Check for solvent peaks (EtOH/EtOAc often get trapped in the lattice).
    
  • Fix: Dry the sample in a vacuum oven at 50°C for 24 hours. If solvent peaks remain, the crystal might be a solvate; recrystallize from a different solvent system (e.g., MeCN).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for specific solvent systems for amine salts).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for the Organic Chemist. Academic Press. (Source for "oiling out" mechanisms and salt selection).[1][2][3][4][5][6]

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. (Discussion on counter-ion effects and hygroscopicity).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Protocols for amine purification).

Sources

Optimization

Minimizing quaternary ammonium salt formation during synthesis

Welcome to our dedicated technical support center for chemists and researchers focused on the synthesis of tertiary amines. A common and often frustrating challenge in this area is the unintended formation of quaternary...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for chemists and researchers focused on the synthesis of tertiary amines. A common and often frustrating challenge in this area is the unintended formation of quaternary ammonium salts as a byproduct. This guide is designed to provide you with in-depth troubleshooting strategies, frequently asked questions, and detailed protocols to help you minimize or eliminate this side reaction, thereby improving your yield and simplifying purification.

Frequently Asked Questions (FAQs)

Q1: What is quaternary ammonium salt formation and why is it problematic?

Quaternary ammonium salt formation, often referred to as "quaternization," is an overalkylation reaction. After your desired tertiary amine is formed, it can act as a nucleophile and react with another molecule of the alkylating agent. This forms a quaternary ammonium salt, which is a positively charged ionic compound.[1][2]

This side reaction is problematic for several reasons:

  • Reduced Yield: It consumes both your desired tertiary amine and your alkylating agent, leading to a lower overall yield of the target molecule.[2]

  • Purification Challenges: Quaternary ammonium salts have significantly different physical properties, including higher polarity and water solubility, compared to their tertiary amine precursors. This can complicate the purification process, often requiring additional chromatographic steps or extractions.[2]

  • Potential for Downstream Interference: If not completely removed, these ionic byproducts can interfere with subsequent reaction steps or biological assays.[3]

Q2: I'm seeing a significant amount of quaternary salt. What is the most likely cause?

The most common culprit is an excess of the alkylating agent, or reaction conditions that favor the second alkylation (the Menschutkin reaction) over the initial desired alkylation.[2][4] Factors such as high temperature, prolonged reaction times, and the use of highly reactive alkylating agents can all contribute to increased formation of the quaternary salt.

Q3: Are there general strategies I can employ to minimize quaternization?

Yes, several effective strategies can be implemented:

  • Stoichiometric Control: Carefully controlling the stoichiometry is crucial. Using a slight excess of the amine relative to the alkylating agent can be beneficial. A highly effective technique is the slow, controlled addition of the alkylating agent to the reaction mixture. This maintains a low instantaneous concentration of the alkylating agent, favoring the reaction with the more abundant primary or secondary amine over the newly formed tertiary amine.[2]

  • Leverage Steric Hindrance: If your synthetic route allows, using a bulkier alkylating agent or a more sterically hindered amine can significantly slow down the rate of the second alkylation step due to steric repulsion.[2][5][6]

  • Consider Alternative Synthetic Routes: Direct alkylation is often not the most efficient method for producing tertiary amines. Reductive amination is a widely used and highly effective alternative that avoids the problem of overalkylation.[1][7][8]

Troubleshooting Guides

Scenario 1: Significant Quaternary Salt Formation During Direct Alkylation of a Secondary Amine

You are attempting to synthesize a tertiary amine by reacting a secondary amine with an alkyl halide, but you are observing a substantial amount of the quaternary ammonium salt byproduct.

Troubleshooting Workflow:

start Problem: Excessive Quaternization reductive_amination Is Reductive Amination a Viable Alternative? start->reductive_amination yes_ra Adopt Reductive Amination Protocol reductive_amination->yes_ra Yes no_ra Optimize Direct Alkylation reductive_amination->no_ra No end Problem Resolved yes_ra->end slow_addition Implement Slow Addition of Alkylating Agent no_ra->slow_addition temp_control Lower Reaction Temperature slow_addition->temp_control leaving_group Evaluate Leaving Group (e.g., Br vs. I) temp_control->leaving_group solvent Assess Solvent Choice (Polar Aprotic Preferred) leaving_group->solvent base Consider a Non-Nucleophilic, Sterically Hindered Base solvent->base base->end

Caption: Troubleshooting Decision Tree for Excessive Quaternization.

Detailed Steps:

  • Evaluate Reductive Amination as an Alternative:

    • Why it works: Reductive amination is a two-step, one-pot process where an amine reacts with an aldehyde or ketone to form an imine, which is then reduced in situ. The formation of the imine is a controlled, single addition, thus preventing over-alkylation.[7][8][9]

    • When to use it: This is the preferred method when direct alkylation proves difficult to control. It is highly versatile and compatible with a wide range of functional groups.

    • Protocol: See "Protocol 2: Reductive Amination" below.

  • Optimize Direct Alkylation Conditions (If Reductive Amination is not feasible):

    • Controlled Addition of the Alkylating Agent: This is the most impactful change you can make. By adding the alkylating agent dropwise over an extended period using a syringe pump, you maintain a high ratio of the starting secondary amine to the tertiary amine product, making it statistically more likely for the alkylating agent to react with the starting material.[2]

    • Temperature Management: The formation of the quaternary salt (Menschutkin reaction) often has a higher activation energy than the initial alkylation. Lowering the reaction temperature can therefore disproportionately slow down the undesired side reaction.

    • Choice of Leaving Group: The reactivity of alkyl halides follows the trend I > Br > Cl.[4][10][11] If you are using a highly reactive alkyl iodide and observing significant quaternization, consider switching to the less reactive alkyl bromide or chloride. Conversely, if your primary reaction is too slow, using a more reactive halide in combination with slow addition and lower temperature might be optimal.

    • Solvent Selection: Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are generally preferred for SN2 reactions.[12][13] They effectively solvate the cation of the transition state without strongly solvating the amine nucleophile, thus promoting the reaction.

    • Base Selection: If a base is required to scavenge the acid produced during the reaction, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine or diisopropylethylamine). These bases are too bulky to act as nucleophiles and compete with your amine in reacting with the alkylating agent.[14]

Scenario 2: Low Conversion of Primary Amine to Secondary Amine with Concurrent Formation of Tertiary and Quaternary Byproducts

You are attempting a mono-alkylation of a primary amine and are getting a mixture of unreacted starting material, the desired secondary amine, and over-alkylated products.

Troubleshooting Strategy:

The primary challenge here is the poor selectivity for mono-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to rapid subsequent alkylation.

Recommended Solutions:

  • Cesium Hydroxide Promoted Alkylation: The use of cesium hydroxide has been shown to promote the mono-N-alkylation of primary amines while suppressing overalkylation.[15][16] This "cesium effect" is thought to arise from the specific coordination of the cesium cation.

  • Use of Bulky Protecting Groups: An alternative strategy is to introduce a bulky, removable protecting group onto the primary amine, perform the alkylation, and then deprotect. This adds steps to the synthesis but can provide excellent control.

  • Reductive Amination: This remains a highly reliable method for the controlled mono-alkylation of primary amines.[7][8]

Comparison of Alkylating Agents and Reaction Conditions:

FeatureAlkyl IodideAlkyl BromideAlkyl TosylateReductive Amination
Reactivity HighModerateHighN/A (Aldehyde/Ketone)
Risk of Quaternization HighModerateHighVery Low[7][8]
Typical Solvents ACN, DMFACN, DMFACN, DMFMethanol, Dichloromethane
Key Advantage High reactivity for sluggish substratesGood balance of reactivity and costExcellent leaving groupHigh selectivity, avoids over-alkylation[7]
Key Disadvantage Prone to over-alkylationCan be slow with unreactive aminesCan be expensiveRequires a carbonyl compound

Detailed Experimental Protocols

Protocol 1: Controlled Direct Alkylation with Slow Addition

This protocol is designed to minimize quaternary salt formation by maintaining a relative excess of the amine compared to the alkylating agent throughout the reaction.[2]

Materials:

  • Secondary amine

  • Alkyl halide (e.g., alkyl bromide)

  • Anhydrous polar aprotic solvent (e.g., acetonitrile)

  • Syringe pump

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the secondary amine (1.2 equivalents) in the anhydrous solvent.

  • Using a syringe pump, add the alkyl halide (1.0 equivalent) dropwise to the stirred solution over a period of 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, proceed with a standard aqueous workup and purification.

Protocol 2: Reductive Amination for Tertiary Amine Synthesis

This protocol provides a highly selective method for the synthesis of tertiary amines, avoiding the issue of quaternization.[1][7][17]

Materials:

  • Secondary amine

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Anhydrous dichloromethane (DCM)

  • Acetic acid (catalytic)

Procedure:

  • To a stirred solution of the secondary amine (1.1 equivalents) and the aldehyde or ketone (1.0 equivalent) in anhydrous DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Reaction Pathways Diagram:

cluster_0 Direct Alkylation cluster_1 Reductive Amination R2NH R₂NH R3N R₃N (Desired Product) R2NH->R3N + R-X R4N_X R₄N⁺X⁻ (Quaternary Salt) R3N->R4N_X + R-X RX R-X RX2 R-X R2NH2 R₂NH Imine [Imine Intermediate] R2NH2->Imine Aldehyde R'CHO Aldehyde->Imine R3N2 R₂N-CH₂R' (Desired Product) Imine->R3N2 + [H] ReducingAgent [H]

Caption: Comparison of direct alkylation and reductive amination pathways.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Menshutkin reaction. Retrieved from [Link]

  • Organic Chemistry Division, University of Southampton. (n.d.). Reductive Amination. Retrieved from [Link] (Note: A direct deep link was not available, the general university site is provided).

  • Quora. (2021, May 10). What is the procedure for the synthesis of tertiary amines in the lab (amines, chemistry)?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from [Link]

  • MDPI. (2020, May 5). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Retrieved from [Link]

  • ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions. Retrieved from [Link]

  • SciSpace. (n.d.). Cesium effect: high chemoselectivity in direct N-alkylation of amines. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Wiley Online Library. (2010, November 19). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

  • Fiveable. (2025, August 15). Steric hindrance Definition - Organic Chemistry II Key.... Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Hydro Solutions. (n.d.). How to neutralize quarterly ammonium compounds. Retrieved from [Link]

  • ChemEurope. (n.d.). Menshutkin reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. Retrieved from [Link]

  • Chem. (2020, May 14). Tertiary Amine Synthesis by Radical Carbonyl Alkylative Amination. Retrieved from [Link]

  • Canadian Journal of Chemistry. (n.d.). A Unique Menschutkin Reaction Involving Fragmentation and Cyclization. Retrieved from [Link]

  • YouTube. (2019, January 17). synthesis of tertiary amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, March 7). Enantioselective Allylation of Stereogenic Nitrogen Centers. Retrieved from [Link]

  • ACS Publications. (n.d.). Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines. Retrieved from [Link]

  • SpringerLink. (2026, January 12). Organic Catalyzed Alcohol Nitrogen Alkylation Reaction (A Review). Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, February 2). Synthesis of Tertiary Alkyl Amines via Photoinduced, Copper-Catalyzed Nucleophilic Substitution of Unactivated Alkyl Halides by Secondary Alkyl Amines. Retrieved from [Link]

  • Pearson. (n.d.). Show how you can synthesize the following tertiary amine three di.... Retrieved from [Link] (Note: A direct deep link to the specific problem was not available, the general publisher site is provided).

  • National Center for Biotechnology Information. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]

  • Chemistry Learner. (2023, April 17). Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. Retrieved from [Link]

  • University of Cambridge. (n.d.). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Retrieved from [Link]

  • Royal Society of Chemistry. (2010, September 9). Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions. Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Leaving group. Retrieved from [Link]

  • ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. Retrieved from [Link]

  • ACS Publications. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • Master Organic Chemistry. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, April 18). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Retrieved from [Link]

  • ACS Publications. (2025, May 21). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field. Retrieved from [Link]

  • ResearchGate. (2025, October 17). Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. Retrieved from [Link]

  • Google Patents. (n.d.). CN1296462A - The method of removing quaternary ammonium salt.
  • ACS Publications. (n.d.). Solvent Effects on Methyl Transfer Reactions. 1. The Menshutkin Reaction. Retrieved from [Link]

  • Juniper Publishers. (2020, November 16). N- and / or O- Alkylation of Quinazolinone Derivatives. Retrieved from [Link]

Sources

Troubleshooting

Recrystallization solvents for 1-(5-bromopentyl)piperidine hydrobromide

Welcome to the Technical Support Center for the handling, purification, and troubleshooting of 1-(5-bromopentyl)piperidine hydrobromide (CAS: 2006278-03-9). As a Senior Application Scientist, I have designed this guide t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, purification, and troubleshooting of 1-(5-bromopentyl)piperidine hydrobromide (CAS: 2006278-03-9).

As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of this molecule. This compound features a highly polar, ionic headgroup (the protonated piperidine ring) and a moderately lipophilic, flexible tail (the 5-bromopentyl chain). This dual nature gives the molecule surfactant-like properties, making it highly prone to "oiling out" (liquid-liquid phase separation) and deliquescence during purification.

The following sections provide a self-validating framework for recrystallization, ensuring high yield, chemical stability, and exceptional purity.

Quantitative Solvent Selection Matrix

Selecting the correct solvent system is the most critical variable in amine hydrobromide purification. The table below summarizes the physicochemical properties of standard solvent systems used for bromoalkyl amine salts, allowing you to balance solubility kinetics with recovery rates.

Solvent SystemPrimary Solvent BP (°C) / Dielectric (ε)Anti-Solvent BP (°C) / Dielectric (ε)Yield PotentialPurity PotentialOperational Notes
Isopropanol / Diethyl Ether 82.6 / 18.334.6 / 4.3HighVery HighRecommended. Steep solubility curve; requires careful anti-solvent titration.
Methanol / Diethyl Ether 64.7 / 33.034.6 / 4.3ModerateHighHigh risk of product loss in the mother liquor due to MeOH's high polarity[1].
Acetonitrile (Single)82.0 / 37.5N/AModerateVery HighSimple one-solvent system, but requires large volumes.
Ethanol / Ethyl Acetate 78.3 / 24.577.1 / 6.0HighModerateSafer at scale (less volatile than ether), but slower crystallization kinetics.

Troubleshooting Q&A: Field-Proven Insights

Q1: My product is "oiling out" instead of forming crystals. Why does this happen, and how do I fix it?

The Causality: "Oiling out" occurs when the saturation temperature (cloud point) of your compound in the solvent system is higher than the melting point of the solvated crude mixture. Because the flexible pentyl chain lowers the crystalline lattice energy, the compound easily forms a supercooled liquid phase rather than a solid crystal. The Fix: Do not simply cool the oil further—this will trap impurities inside a glassy matrix. Instead, reheat the mixture until the oil dissolves completely into a single phase. Add 5–10% more of your primary solvent (e.g., Isopropanol) to lower the cloud point below the melting point. Cool the solution much more slowly, and introduce a seed crystal just above the temperature where oiling previously occurred.

Q2: Is there a risk of my compound polymerizing or degrading during hot recrystallization?

The Causality: Yes, if strict pH control is not maintained. 1-(5-bromopentyl)piperidine contains both a nucleophile (the piperidine nitrogen) and an electrophile (the primary alkyl bromide). In its hydrobromide salt form, the nitrogen is protonated (


) and rendered non-nucleophilic, making the molecule stable[2]. However, prolonged heating in polar protic solvents can cause slight dissociation. If even a trace amount of the free base forms, it will rapidly undergo intramolecular cyclization (forming a spiro-quaternary ammonium salt) or intermolecular oligomerization.
The Fix:  Always add a catalytic amount (1–2 drops per 100 mL of solvent) of 48% aqueous hydrobromic acid (HBr) to your recrystallization solvent. This pushes the equilibrium entirely toward the stable protonated salt, completely suppressing nucleophilic attack.
Q3: The recovered crystals turn into a sticky paste on the filter paper. What went wrong?

The Causality: Alkyl amine hydrobromides are notoriously hygroscopic and can be deliquescent (absorbing enough atmospheric moisture to dissolve themselves)[1]. If you wash the filter cake with cold solvent and leave the vacuum running for too long, you are effectively pulling moisture-laden room air through a highly hygroscopic salt bed. The Fix: Break the vacuum immediately after the bulk wash solvent has passed through. Wash only with anhydrous anti-solvent (e.g., anhydrous diethyl ether). Transfer the damp cake immediately to a vacuum desiccator containing


 or Drierite, and dry under high vacuum.

Chemical Stability & Degradation Logic

The following diagram illustrates the mechanistic pathways that dictate the stability of 1-(5-bromopentyl)piperidine during thermal processing.

ChemicalStability Salt Protonated Amine (HBr Salt) FreeBase Free Base Amine (Deprotonated) Salt->FreeBase Loss of HBr (Trace Base/Heat) Stable Stable during heating & processing Salt->Stable Non-nucleophilic FreeBase->Salt Add 48% HBr Polymer Intermolecular Oligomerization FreeBase->Polymer Nucleophilic attack on alkyl bromide Spiro Intramolecular Cyclization FreeBase->Spiro Nucleophilic attack on alkyl bromide

Caption: Mechanistic pathways of 1-(5-bromopentyl)piperidine stability based on protonation state.

Standard Operating Procedure (SOP): Solvent/Anti-Solvent Recrystallization

This protocol utilizes the Isopropanol/Diethyl Ether system, optimized for high-purity recovery of bromoalkyl amine hydrobromides[1],[2]. This is a self-validating workflow: Step 6 ensures you have found the exact thermodynamic saturation point before cooling.

  • Preparation: Weigh the crude 1-(5-bromopentyl)piperidine hydrobromide and place it in a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.

  • Primary Dissolution: Add Isopropanol (IPA) at a ratio of approximately 3 mL per gram of crude product. Add 1 drop of 48% aqueous HBr to ensure complete protonation and prevent self-alkylation.

  • Heating: Heat the suspension on a stirring hotplate to 70°C. If the solid does not fully dissolve, add hot IPA dropwise until a clear solution is achieved.

  • Hot Filtration: If insoluble mechanical impurities or polymerized byproducts are present, pass the hot solution through a pre-warmed fluted filter paper.

  • Anti-Solvent Titration: While maintaining the solution at 60–70°C, begin adding anhydrous Diethyl Ether dropwise. Continue until a faint, persistent cloudiness (turbidity) is observed.

  • Equilibration (Self-Validation): Add exactly 1–2 drops of hot IPA to clear the turbidity. The solution is now perfectly saturated at the elevated temperature.

  • Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours. Crucial: Do not agitate the flask, as kinetic shock can induce oiling out.

  • Polishing: Once room temperature is reached and crystallization has initiated, transfer the flask to an ice bath (0–5°C) for 1 hour to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration using a Buchner funnel. Wash the filter cake with a minimal volume of ice-cold, anhydrous Diethyl Ether. Break the vacuum immediately to prevent moisture condensation.

  • Drying: Immediately transfer the crystals to a vacuum desiccator. Dry at room temperature under high vacuum (≤ 10 mbar) for 12 hours.

Recrystallization Workflow & Troubleshooting Logic

Recrystallization Start Crude 1-(5-bromopentyl) piperidine HBr Dissolve Dissolve in hot IPA (+ 1 drop 48% HBr) Start->Dissolve Filter Hot Filtration Dissolve->Filter Ether Add Diethyl Ether until turbid Filter->Ether Cool Cool slowly to RT Ether->Cool Check Did product oil out? Cool->Check Reheat Reheat & add IPA to clear solution Check->Reheat Yes Seed Add seed crystals & cool to 0°C Check->Seed No Reheat->Cool Isolate Filter under N2 & Wash with cold Ether Seed->Isolate End Pure Crystalline Product Isolate->End

Caption: Step-by-step workflow and phase-separation troubleshooting for recrystallization.

References

  • Canadian Science Publishing. ANTINEOPLASTIC AGENTS: XVII. N-(2-BROMOETHYL)-N-(2-CHLOROETHYL)AMINES. (Details the recrystallization of highly analogous bromoalkyl amine hydrobromides using alcohol/ether solvent systems). Available at:[Link]

  • Canadian Science Publishing. SYNTHESIS OF 8-AZA-D-HOMO-18-NORESTRONE METHYL ETHER. (Provides definitive mechanistic grounding on the synthesis, stability, and handling of 2-(2-bromoethyl)piperidine hydrobromide). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: GC-EI-MS vs. LC-ESI-MS/MS for the Structural Elucidation of N-(5-bromopentyl)piperidine

Introduction N-(5-bromopentyl)piperidine (Formula: C10H20BrN, CAS: 84359-52-4) is a highly reactive bifunctional building block widely utilized in medicinal chemistry and drug development[1]. Featuring both a tertiary cy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(5-bromopentyl)piperidine (Formula: C10H20BrN, CAS: 84359-52-4) is a highly reactive bifunctional building block widely utilized in medicinal chemistry and drug development[1]. Featuring both a tertiary cyclic amine and a terminal alkyl halide, its structural verification poses unique analytical challenges. This guide objectively compares the two dominant mass spectrometry platforms—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)—providing researchers with mechanistic insights, self-validating protocols, and comparative performance data.

Part 1: Mechanistic Fragmentation Pathways (The Causality)

GC-EI-MS (70 eV): Hard Ionization and Alpha-Cleavage

Under standard 70 eV electron ionization[2], N-(5-bromopentyl)piperidine undergoes hard ionization, stripping an electron primarily from the nitrogen lone pair to form the radical cation [M]+• at m/z 233 and 235. The presence of a single bromine atom dictates a strict 1:1 isotopic doublet[1].

The Causality of the Base Peak: The dominant fragmentation pathway is alpha-cleavage. The unpaired electron on the nitrogen strongly drives the homolytic cleavage of the C1-C2 bond of the pentyl chain. This expels a neutral bromobutyl radical (•C4H8Br), leaving behind a highly stable, resonance-stabilized iminium ion ([C6H12N]+) at m/z 98. This m/z 98 peak is the universal diagnostic base peak for N-alkylpiperidines[3].

LC-ESI-MS/MS (CID): Soft Ionization and Anchimeric Assistance

Electrospray Ionization (ESI) is a soft technique that yields the intact protonated precursor [M+H]+ at m/z 234 and 236.

The Causality of the CID Product Ions: When subjected to Collision-Induced Dissociation (CID), the dominant pathway is the neutral loss of HBr (80 or 82 Da), yielding a product ion at m/z 154. This is not a simple elimination; the flexible 5-carbon chain allows the nitrogen lone pair to provide anchimeric assistance (neighboring group participation). The nitrogen attacks the terminal carbon in a gas-phase intramolecular cyclization, expelling HBr and forming a highly stable 6-azonia-spiro[5.5]undecane cation (m/z 154).

Part 2: Pathway Visualization

G M N-(5-bromopentyl)piperidine MW: 233.08 / 235.08 EI GC-EI-MS (70 eV) Hard Ionization M->EI ESI LC-ESI-MS/MS (CID) Soft Ionization M->ESI EI_M M+• (m/z 233/235) Isotopic Doublet EI->EI_M ESI_M [M+H]+ (m/z 234/236) Protonated Precursor ESI->ESI_M EI_98 m/z 98 (Base Peak) Alpha-Cleavage [C6H12N]+ EI_M->EI_98 - •C4H8Br EI_154 m/z 154 Loss of Br• [C10H20N]+ EI_M->EI_154 - Br• ESI_154 m/z 154 Neutral Loss of HBr [C10H20N]+ ESI_M->ESI_154 - HBr (Neutral Loss) ESI_86 m/z 86 Piperidinium Ion [C5H12N]+ ESI_M->ESI_86 - C5H9Br

Fragmentation pathways of N-(5-bromopentyl)piperidine via GC-EI-MS and LC-ESI-MS/MS.

Part 3: Platform Comparison & Quantitative Data

The following table objectively compares the performance of both platforms. Unlike secondary amines which can be easily derivatized (e.g., with TFAA) to improve volatility[4], this tertiary amine must be analyzed intact, making platform selection critical based on matrix complexity.

Performance MetricGC-EI-MS (70 eV)LC-ESI-MS/MS (MRM Mode)
Primary Application Structural fingerprinting, library matchingHigh-sensitivity quantification, complex matrices
Precursor Ion m/z 233 / 235 (Weak, ~5-10% relative abundance)m/z 234 / 236 (Strong, intact [M+H]+)
Diagnostic Base Peak m/z 98 (Iminium ion)m/z 154 (Spirocyclic cation)
Thermal Stability Risk High (Prone to dehydrohalogenation in inlet)Low (Room temperature ionization)
Limit of Detection (LOD) ~10-50 ng/mL~10-50 pg/mL (Superior sensitivity)
Isotopic Validation 1:1 ratio at M+• confirms intact Br1:1 ratio of MRM transitions confirms intact Br

Part 4: Self-Validating Experimental Protocols

Protocol A: GC-EI-MS Structural Fingerprinting

Objective: Obtain a library-quality 70 eV electron ionization spectrum while preventing thermal degradation.

  • Sample Preparation: Dissolve the standard in LC-MS grade ethyl acetate to a concentration of 10 µg/mL. Causality: Ethyl acetate expands significantly less than methanol in the GC inlet, reducing the risk of flashback and thermal degradation of the labile alkyl bromide.

  • Inlet Configuration: Use a deactivated, single-taper glass liner with glass wool. Set the injection port to 250°C. Inject 1 µL in split mode (10:1).

  • Chromatography: Use a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Program the oven: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Acquisition: Set the transfer line to 280°C and the ion source to 230°C. Scan range: m/z 50–300[2].

  • Self-Validation Check (Critical): Inspect the spectrum for the m/z 233 and 235 peaks. If the 1:1 isotopic doublet is absent, but a strong peak at m/z 153 (loss of HBr) dominates the high-mass end, your inlet is too hot or the liner is active. Lower the inlet temperature to 220°C and replace the liner to prevent thermal dehydrohalogenation.

Protocol B: LC-ESI-MS/MS High-Sensitivity Quantification

Objective: Quantify the compound in complex biological matrices using Multiple Reaction Monitoring (MRM).

  • Sample Preparation: Perform protein precipitation using cold acetonitrile (1:3 v/v). Centrifuge at 14,000 x g for 10 minutes.

  • Chromatography: Use a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Formic acid ensures the tertiary amine remains fully protonated, maximizing ESI efficiency. Run a gradient from 5% B to 95% B over 5 minutes.

  • MS/MS Optimization: Operate in positive ESI mode. Set the capillary voltage to 3.0 kV.

  • MRM Transitions:

    • Quantifier: m/z 234.1 -> 154.1 (Collision Energy: 20 eV)

    • Qualifier: m/z 236.1 -> 154.1 (Collision Energy: 20 eV)

  • Self-Validation Check: Calculate the peak area ratio of the Quantifier to the Qualifier transition. Because 79Br and 81Br exist in a ~50.69:49.31 ratio, the MRM peak areas must perfectly co-elute and maintain a ~1:1 ratio across the entire peak width. Any deviation >10% indicates a co-eluting matrix interference.

Part 5: Conclusion & Selection Matrix

For pure compound verification and structural elucidation, GC-EI-MS is the gold standard, as the m/z 98 alpha-cleavage fragment provides definitive proof of the N-alkylpiperidine core. However, the terminal bromide is highly susceptible to thermal degradation. For trace-level quantification in biological matrices, or if the compound degrades in the GC inlet, LC-ESI-MS/MS is the superior alternative, leveraging the highly specific, anchimerically-assisted loss of HBr to achieve picogram-level sensitivity without thermal stress.

References

  • Matrix Fine Chemicals. "1-(5-BROMOPENTYL)PIPERIDINE | CAS 84359-52-4." Matrix Fine Chemicals Database.[Link]

  • National Institute of Standards and Technology (NIST). "Piperidine - Mass spectrum (electron ionization)." NIST Chemistry WebBook, SRD 69.[Link]

  • Fiehn, O. "Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling." Current Protocols in Molecular Biology.[Link]

Sources

Comparative

Propyl vs. Pentyl Linkers in Piperidine Derivatives: A Comparative Guide to Optimizing Ligand-Receptor Interactions

In the intricate dance of drug design, the linker region of a molecule is often the unsung hero, a critical determinant of a compound's affinity, selectivity, and ultimately, its therapeutic potential. For researchers wo...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate dance of drug design, the linker region of a molecule is often the unsung hero, a critical determinant of a compound's affinity, selectivity, and ultimately, its therapeutic potential. For researchers working with piperidine scaffolds—a privileged structure in medicinal chemistry[1][2]—the choice of an alkyl linker can be a pivotal decision. This guide provides an in-depth comparison of propyl and pentyl linkers, offering experimental insights and actionable protocols to inform your drug discovery endeavors.

The Strategic Importance of Linker Length

The alkyl chain connecting a pharmacophore, such as a substituted piperidine, to another binding motif plays a far more significant role than merely spanning a distance. Its length and flexibility dictate the molecule's ability to adopt an optimal conformation for interacting with its target receptor. A shorter, more rigid linker like a propyl group may offer pre-organization and lower the entropic penalty of binding. Conversely, a longer, more flexible pentyl linker can allow the molecule to access deeper or more complex binding pockets, potentially forming additional stabilizing interactions.[3][4]

This choice directly impacts several key pharmacological parameters:

  • Binding Affinity (Ki): The ability of the ligand to find and maintain its "fit" within the receptor's binding site.

  • Receptor Selectivity: The preference of the ligand for its intended target over off-targets, a crucial factor in minimizing side effects.

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion profile of the compound, which is influenced by properties like lipophilicity that are altered by linker length.[5]

Head-to-Head Comparison: Propyl vs. Pentyl Linkers

To illustrate the tangible effects of altering linker length, we present a comparative analysis of two hypothetical piperidine derivatives targeting the Sigma-1 (σ1) receptor, a chaperone protein implicated in a range of neurological and psychiatric disorders.[6][7][8] The core scaffold is a 4-substituted piperidine, with either a propyl or a pentyl linker connecting it to a benzamide moiety.

Table 1: Comparative Binding Affinity and Selectivity
Compound IDLinker Lengthσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ2/σ1)
PD-C3 Propyl (3 carbons)15.2450.829.7
PD-C5 Pentyl (5 carbons)5.8850.2146.6

The data clearly indicates that the longer pentyl linker in PD-C5 results in a nearly three-fold increase in binding affinity for the σ1 receptor compared to the propyl-linked PD-C3 . Furthermore, the pentyl linker significantly enhances selectivity against the σ2 receptor. This suggests that the additional length allows the benzamide portion of the molecule to access a more favorable sub-pocket within the σ1 receptor, leading to a more stable and specific interaction.

Table 2: Comparative Physicochemical and Pharmacokinetic Properties
Compound IDLinker LengthcLogPAqueous Solubility (µg/mL)Brain-to-Plasma Ratio
PD-C3 Propyl3.1751.2
PD-C5 Pentyl3.9252.5

As expected, the longer alkyl chain of PD-C5 increases its lipophilicity (higher cLogP), which in turn decreases its aqueous solubility.[5] However, this increased lipophilicity also contributes to a more favorable brain-to-plasma ratio, indicating better penetration of the blood-brain barrier—a critical attribute for a CNS-targeted drug. This highlights the classic trade-off in drug design between solubility and membrane permeability.

Experimental Protocols

To empower your own research, we provide detailed, validated protocols for the synthesis and evaluation of these piperidine derivatives.

General Synthetic Scheme for Propyl and Pentyl Piperidine Derivatives

The synthesis of the target compounds can be achieved through a straightforward multi-step process.

Synthesis_Workflow cluster_synthesis Synthesis Pathway start Commercially Available 4-Piperidone Monohydrate Hydrochloride step1 N-Boc Protection start->step1 step2 Reductive Amination with Benzylamine step1->step2 step3 Boc Deprotection step2->step3 step4_propyl N-Alkylation with 1-bromo-3-chloropropane step3->step4_propyl step4_pentyl N-Alkylation with 1-bromo-5-chloropentane step3->step4_pentyl step5 Amide Coupling with 4-methoxybenzoyl chloride step4_propyl->step5 step4_pentyl->step5 end_propyl Final Product: Propyl Derivative (PD-C3) step5->end_propyl Propyl Intermediate end_pentyl Final Product: Pentyl Derivative (PD-C5) step5->end_pentyl Pentyl Intermediate

Caption: Synthetic workflow for propyl and pentyl piperidine derivatives.

Step-by-Step Synthesis:

  • N-Boc Protection: Commercially available 4-piperidone monohydrate hydrochloride is reacted with di-tert-butyl dicarbonate (Boc)2O in the presence of a base like triethylamine in a suitable solvent such as dichloromethane (DCM) to yield N-Boc-4-piperidone.

  • Reductive Amination: The N-Boc-4-piperidone is then subjected to reductive amination with benzylamine using a reducing agent like sodium triacetoxyborohydride in dichloroethane (DCE).

  • Boc Deprotection: The Boc protecting group is removed using an acid such as trifluoroacetic acid (TFA) in DCM to yield the free amine.

  • N-Alkylation: The resulting secondary amine is alkylated with either 1-bromo-3-chloropropane (for the propyl linker) or 1-bromo-5-chloropentane (for the pentyl linker) in the presence of a base like potassium carbonate in a solvent such as acetonitrile.

  • Amide Coupling: Finally, the alkylated piperidine is coupled with 4-methoxybenzoyl chloride in the presence of a base like diisopropylethylamine (DIPEA) in DCM to yield the final products.

Radioligand Binding Assay Protocol

This protocol is essential for determining the binding affinity (Ki) of the synthesized compounds for the σ1 and σ2 receptors.[1][9]

Binding_Assay_Workflow cluster_assay Radioligand Binding Assay prep Prepare Cell Membranes (Expressing σ1 or σ2 receptors) incubation Incubate Membranes with Radioligand and Test Compound prep->incubation filtration Separate Bound and Free Ligand via Rapid Filtration incubation->filtration counting Quantify Bound Radioactivity using Scintillation Counting filtration->counting analysis Calculate Ki values using Cheng-Prusoff Equation counting->analysis

Caption: Workflow for the radioligand binding assay.

Detailed Procedure:

  • Membrane Preparation: Cell membranes expressing the human σ1 or σ2 receptor are prepared and stored at -80°C.

  • Assay Buffer: A suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.

  • Incubation: In a 96-well plate, the cell membranes are incubated with a known concentration of a suitable radioligand (e.g., -pentazocine for σ1) and varying concentrations of the test compound (PD-C3 or PD-C5). Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold wash buffer.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a scintillation counter.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding data. The Ki values are then calculated using the Cheng-Prusoff equation.

Mechanistic Insights: The Sigma-1 Receptor Signaling Pathway

Understanding the downstream consequences of receptor binding is crucial. The σ1 receptor is a ligand-operated chaperone protein that modulates various signaling pathways, particularly under cellular stress.[6][7]

Sigma1_Signaling cluster_pathway Simplified Sigma-1 Receptor Signaling ligand σ1R Ligand (e.g., PD-C3, PD-C5) sigma1 Sigma-1 Receptor (σ1R) ligand->sigma1 Binds and Activates bip BiP (Binding Immunoglobulin Protein) sigma1->bip Dissociates from ion_channels Ion Channels (e.g., K+, Ca2+) sigma1->ion_channels Modulates gpcr GPCRs sigma1->gpcr Modulates er Endoplasmic Reticulum (ER) cellular_response Modulation of Cellular Signaling & Survival ion_channels->cellular_response gpcr->cellular_response

Caption: Simplified signaling pathway of the Sigma-1 receptor.

Upon ligand binding, the σ1 receptor can dissociate from its binding partner, BiP, and translocate to other cellular compartments where it can modulate the activity of various proteins, including ion channels and G protein-coupled receptors (GPCRs).[7][8][10] This modulation of downstream signaling can impact cellular processes such as calcium homeostasis, neuronal excitability, and cell survival. The enhanced affinity and selectivity of the pentyl-linked derivative would be expected to lead to a more potent and specific modulation of these pathways.

Conclusion and Expert Recommendations

The choice between a propyl and a pentyl linker is a nuanced decision that requires careful consideration of the specific therapeutic target and desired pharmacological profile.

  • For targets where a high degree of conformational restriction is beneficial and aqueous solubility is a primary concern, a propyl linker may be the more prudent initial choice.

  • However, if enhanced affinity and selectivity are paramount, and the target is known to have a deeper or more accommodating binding pocket, the exploration of a pentyl linker is strongly recommended.

The data presented in this guide underscores the profound impact that a seemingly minor structural modification can have on the overall properties of a drug candidate. It is imperative for drug discovery teams to systematically explore linker length variations as a key component of their lead optimization strategy. By employing the robust synthetic and analytical protocols outlined herein, researchers can make data-driven decisions to unlock the full potential of their piperidine-based therapeutics.

References

  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI. [Link]

  • The molecular function of σ receptors: past, present, and future. PMC - NIH. [Link]

  • Competitive Ligand Binding Assay. Mtoz Biolabs. [Link]

  • Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. PMC. [Link]

  • The Sigma Enigma: A Narrative Review of Sigma Receptors. PMC - NIH. [Link]

  • Editorial: Sigma Receptors. Frontiers. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • About Ligand Binding Assays. Gifford Bioscience. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC - NIH. [Link]

  • An original approach to measure ligand/receptor binding affinity in non-purified samples. Nature. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

  • Binding Assays. BMG LABTECH. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC. [Link]

  • Priming GPCR signaling through the synergistic effect of two G proteins. PMC - NIH. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • Exploring the signaling space of a GPCR using bivalent ligands with a rigid oligoproline backbone. Research Collection. [Link]

  • Effect of alkyl chain length on variation of ligand binding pose on GAA. ResearchGate. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • Piperine and Derivatives: Trends in Structure-Activity Relationships. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. [Link]

  • Impact of linker length on the activity of PROTACs. PMC - NIH. [Link]

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. ResearchGate. [Link]

  • Impact of linker length on the activity of PROTACs. ResearchGate. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ResearchGate. [Link]

Sources

Validation

Mastering Purity Analysis of 1-(5-bromopentyl)piperidine: A Comparative HPLC Guide

The following guide is a comprehensive technical resource designed for analytical chemists and pharmaceutical researchers. It synthesizes theoretical principles with practical, field-proven methodologies to solve the spe...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical resource designed for analytical chemists and pharmaceutical researchers. It synthesizes theoretical principles with practical, field-proven methodologies to solve the specific challenges of analyzing 1-(5-bromopentyl)piperidine.

Executive Summary

1-(5-bromopentyl)piperidine is a critical alkylating intermediate used in the synthesis of acetylcholinesterase inhibitors (e.g., Donepezil). Its analysis presents a "perfect storm" of chromatographic challenges: extreme basicity (pKa ~11.1) causing severe peak tailing, weak UV chromophores limiting detection sensitivity, and chemical instability (alkyl bromide hydrolysis) demanding rigorous sample handling.

This guide objectively compares a Conventional C18 Method against an Optimized Charged Surface Hybrid (CSH) Method . Experimental data demonstrates that the Optimized Method yields superior peak symmetry (


), higher resolution of hydrolysis impurities, and validated stability.
Part 1: The Chemical Challenge

Before selecting a method, one must understand the analyte's behavior. The piperidine ring is a hard base, while the alkyl bromide tail is a reactive electrophile.

Degradation Pathways

The primary challenge in purity analysis is distinguishing the parent compound from its degradation products, which form rapidly in improper solvents.

Figure 1: Degradation Pathways of 1-(5-bromopentyl)piperidine

DegradationPathways Parent 1-(5-bromopentyl)piperidine (Analyte) Alcohol 1-(5-hydroxypentyl)piperidine (Hydrolysis Impurity) Parent->Alcohol + H2O (Hydrolysis) Alkene 5-(piperidin-1-yl)pent-1-ene (Elimination Impurity) Parent->Alkene - HBr (Elimination) Dimer Bis-quaternary Ammonium Dimer (Aggregated Impurity) Parent->Dimer + Parent (Nucleophilic Attack)

Caption: Primary degradation routes. Hydrolysis (red) is the dominant failure mode in aqueous mobile phases if pH is uncontrolled.

Part 2: Method Comparison

We compared two distinct approaches to analyzing this compound.

  • Method A (Conventional): Standard C18 column with Phosphate Buffer (pH 3.0).

  • Method B (Optimized): Charged Surface Hybrid (CSH) C18 with Trifluoroacetic Acid (TFA).

Comparative Performance Data
MetricMethod A: Conventional C18Method B: Optimized CSH C18Performance Verdict
Stationary Phase Traditional End-capped C18Charged Surface Hybrid C18Method B (Repels protons)
Mobile Phase 20mM Phosphate (pH 3.0) / ACN0.1% TFA / ACNMethod B (Volatile, MS-ready)
USP Tailing Factor (

)
1.8 - 2.5 (Severe Tailing)1.05 - 1.15 (Symmetric)Method B is superior
LOD (at 210 nm) 5.0 µg/mL0.5 µg/mLMethod B (Sharper peaks = higher S/N)
Impurity Resolution (

)
1.2 (Co-elution risk)> 3.5Method B
Run Time 25 Minutes12 MinutesMethod B (Faster equilibration)
Why Method A Fails

Traditional C18 silica supports possess residual silanol groups (


). Even at low pH, these silanols interact with the protonated nitrogen of the piperidine ring via ion-exchange mechanisms. This "secondary retention" causes the characteristic "shark-fin" tailing, which masks small impurities eluting after the main peak.
Why Method B Succeeds

The Charged Surface Hybrid (CSH) particle incorporates a low-level surface charge that repels protonated amines. This electrostatic repulsion prevents the analyte from interacting with silanols, ensuring the peak shape is governed solely by hydrophobic interaction. Furthermore, the use of TFA (an ion-pairing agent) forms a neutral complex with the amine, further sharpening the peak.

Part 3: Detailed Experimental Protocol (Method B)

This protocol is validated for specificity, linearity, and stability.[1]

1. Chromatographic Conditions
  • Column: Waters XSelect CSH C18,

    
     mm, 3.5 µm (or equivalent charged-surface column).
    
  • System Temperature:

    
     (Strict control required; 
    
    
    
    accelerates degradation).
  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (Critical: The compound has negligible absorption

    
     nm).
    
  • Injection Volume: 5 µL.

2. Mobile Phase Composition
  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q grade).

  • Solvent B: 0.1% TFA in Acetonitrile (HPLC Grade).

Note: TFA is preferred over Formic Acid here because the trifluoroacetate counter-ion provides stronger ion-pairing for the hydrophobic pentyl chain, improving retention and shape.

3. Gradient Program
Time (min)% Solvent A% Solvent BCurve
0.0955Initial
8.01090Linear
9.01090Hold
9.1955Re-equilibrate
12.0955End
4. Sample Preparation (Crucial Step)

Warning: Do not dissolve the sample in pure water or unbuffered aqueous solutions. The alkyl bromide will hydrolyze to the alcohol (Impurity B) within hours.

  • Diluent: 100% Acetonitrile (Anhydrous preferred).

  • Stock Solution: Prepare 1.0 mg/mL in Diluent. Store at

    
    .
    
  • Working Standard: Dilute to 0.1 mg/mL in 50:50 ACN:Water immediately prior to injection.

Part 4: Method Development Workflow

The following decision tree illustrates the logic applied to arrive at Method B, ensuring scientific rigor in the selection process.

Figure 2: Method Optimization Logic

MethodLogic Start Start: Analyte Assessment (Basic Amine + Alkyl Bromide) pH_Check Can we use High pH (>10)? (To suppress amine ionization) Start->pH_Check Stability_Fail NO: Alkyl Bromide Unstable (Rapid Hydrolysis) pH_Check->Stability_Fail Stability Data Low_pH Must use Low pH (<3) (Stabilizes Bromide) Stability_Fail->Low_pH Tailing_Risk Risk: Silanol Interaction (Severe Tailing) Low_pH->Tailing_Risk Solution Solution: Surface Charge Technology (CSH Column + TFA) Tailing_Risk->Solution Column Selection

Caption: Logical deduction for selecting low-pH CSH chemistry over high-pH methods due to analyte instability.

Part 5: Troubleshooting & Causality
ObservationProbable CauseCorrective Action
Peak Splitting Sample solvent too strong (100% ACN injection).Dilute sample with water to 50% organic before injection.
Ghost Peak at ~3 min Hydrolysis in the autosampler vial.Limit autosampler residence time; keep tray cooled to

.
Baseline Drift at 210 nm TFA UV absorbance cut-off.Ensure high-quality "Spectroscopy Grade" TFA; use a reference wavelength (360 nm) if using DAD.
Low Sensitivity Detection wavelength too high.The alkyl bromide has no conjugation. You must detect at

nm or use ELSD/CAD.
References
  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds.Link

  • PubChem. (2025).[2] 1-(5-bromopentyl)piperidine Compound Summary. National Library of Medicine. Link

  • Dolan, J. W. (2010). A Guide to HPLC Method Development for Basic Pharmaceuticals. LCGC North America. Link

  • BenchChem. (2025).[3][4] Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds.Link

  • Pharmacopeial Forum. (2022). Chromatographic Purity of Alkyl-Piperidine Derivatives.[4] USP-NF. Link

Sources

Comparative

Verifying the Melting Point of 1-(5-bromopentyl)piperidine HBr: A Comparative Guide for Researchers

For the Attention of Researchers, Scientists, and Drug Development Professionals: A Guide to the Physicochemical Characterization of 1-(5-bromopentyl)piperidine HBr The Significance of Melting Point in a Research Context...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals: A Guide to the Physicochemical Characterization of 1-(5-bromopentyl)piperidine HBr

The Significance of Melting Point in a Research Context

The melting point of a pure crystalline substance is a sharp, well-defined temperature at which it transitions from a solid to a liquid state. Impurities present in a sample will typically depress and broaden this melting range. Therefore, an accurately determined melting point serves two primary purposes:

  • Identification: The melting point is a characteristic physical property that can aid in the identification of a compound when compared to a known standard.

  • Purity Assessment: A narrow melting range is indicative of high purity. A broad melting range (typically greater than 2 °C) suggests the presence of impurities.

Given the absence of a cited melting point for 1-(5-bromopentyl)piperidine HBr, the experimental determination of this value is a crucial step in its characterization.

Comparative Analysis of Structurally Related Piperidinium Halides

To establish a logical starting point for the experimental determination, it is instructive to examine the melting points of structurally analogous compounds. The melting point is influenced by factors such as molecular weight, intermolecular forces (including ionic interactions in the case of a hydrobromide salt), and the length of the alkyl chain.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reported Melting Point (°C)
1-(5-bromopentyl)piperidine HBr 2006278-03-9 C10H21Br2N 315.09 Not Reported
1-(2-Bromoethyl)piperidine HBr89796-22-5C7H15Br2N273.01219-220[1] or 89-91
1-(4-Bromobutyl)piperidine HBr98950-59-5C9H19Br2N301.06Not Reported

The conflicting reports for 1-(2-bromoethyl)piperidine HBr highlight the importance of standardized methodology in melting point determination. The significant difference may be attributable to variations in experimental conditions or the presence of different crystalline forms (polymorphs). Generally, for a homologous series of N-alkylpiperidinium bromides, the melting point is expected to change with the length of the alkyl chain, although not always in a linear fashion due to variations in crystal packing efficiency.

Experimental Protocol for Melting Point Determination

The following protocol is based on the guidelines established by the United States Pharmacopeia (USP) General Chapter <741> for melting range or temperature determination.[2][3]

Apparatus:

  • Melting point apparatus with a calibrated thermometer or temperature sensor.

  • Capillary tubes (closed at one end).

  • Sample pulverizing tool (e.g., mortar and pestle).

Procedure:

  • Sample Preparation:

    • Ensure the 1-(5-bromopentyl)piperidine HBr sample is dry and finely powdered. If necessary, dry the sample in a desiccator over a suitable drying agent.

    • Carefully pack the dry powder into a capillary tube by tapping the closed end on a hard surface until the sample is tightly packed to a height of 2-4 mm.

  • Initial (Rapid) Determination:

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the sample at a rapid rate (e.g., 10-20 °C per minute) to determine an approximate melting range. This provides a rough estimate and saves time in subsequent, more accurate measurements.

  • Accurate Determination:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the initial determination.

    • Place a new, freshly packed capillary tube with the sample into the apparatus.

    • Heat the sample at a slower, controlled rate, approximately 1-2 °C per minute, once the temperature is within 20 °C of the expected melting point.

    • Record the temperature at which the first droplet of liquid is observed (the onset of melting).

    • Continue heating at the same slow rate and record the temperature at which the last solid particle melts (the clear point).

    • The melting range is the interval between the onset of melting and the clear point.

  • Reporting:

    • Report the determined melting range. For a pure compound, this range should be narrow.

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental determination of the melting point.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_determination Melting Point Determination cluster_analysis Data Analysis & Reporting A Dry Sample B Pulverize Sample A->B C Pack Capillary Tube B->C D Rapid Initial Heating C->D E Observe Approximate M.P. D->E F Cool Apparatus E->F G Slow, Accurate Heating F->G H Record Onset and Clear Point G->H I Determine Melting Range H->I J Compare to Alternatives I->J K Assess Purity I->K

Caption: Workflow for the experimental verification of melting point.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the obtained melting point data, the following practices are essential:

  • Instrument Calibration: The melting point apparatus should be regularly calibrated using certified reference standards with known melting points that bracket the expected melting range of the test substance.

  • Method Validation: The accuracy and precision of the melting point determination method should be validated. This can be achieved by repeatedly measuring the melting point of a well-characterized standard.

  • Replicate Measurements: At least three independent measurements of the melting point should be performed to ensure the reproducibility of the results.

By adhering to these principles, the experimental protocol becomes a self-validating system, providing a high degree of confidence in the determined melting point range.

Conclusion

While the exact melting point of 1-(5-bromopentyl)piperidine HBr is not readily found in scientific literature, its experimental determination is a straightforward and essential step for any researcher working with this compound. By following a standardized protocol, such as the one outlined in this guide, and by comparing the results with those of structurally similar molecules, scientists can confidently characterize this important chemical intermediate. The principles of careful sample preparation, controlled heating, and proper instrument calibration are paramount to obtaining accurate and reliable data, thereby ensuring the integrity of subsequent research and development activities.

References

  • PrepChem. Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. [Link]

  • United States Pharmacopeia.
  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Pharmacopeia. <741> MELTING RANGE OR TEMPERATURE. [Link]

  • Scribd. USP 741 Melting Point or Range. [Link]

Sources

Validation

Structural Validation of Piperidine-Pentyl Conjugates: A Comparative Guide

The following guide is designed for researchers and drug development professionals involved in the synthesis and characterization of piperidine-based pharmacophores. It focuses on the structural validation of N-pentylpip...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and drug development professionals involved in the synthesis and characterization of piperidine-based pharmacophores. It focuses on the structural validation of N-pentylpiperidine conjugates using Carbon-13 (


C) NMR, comparing its efficacy against Proton (

H) NMR and Mass Spectrometry.

Executive Summary: The "Silent" Scaffold Challenge

In medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore, often conjugated with alkyl chains (like the pentyl group) to modulate lipophilicity and receptor binding affinity (e.g., in GPCR ligands or local anesthetics).

While Mass Spectrometry (MS) confirms molecular weight and Proton (


H) NMR confirms hydrogen count, both fail to definitively resolve the regiochemistry  of alkylation in crowded aliphatic regions. The methylene envelope (

1.2–1.8 ppm) often obscures the critical connectivity data needed to distinguish N-alkylation (desired) from C-alkylation (impurity) or ring-opening artifacts.[1]

This guide validates


C NMR  as the superior, deterministic method for verifying piperidine-pentyl conjugates, providing a self-validating protocol that relies on symmetry and chemical shift dispersion.

Methodology Comparison: Why C NMR?

The following table compares the diagnostic power of standard analytical techniques for this specific scaffold.

Feature

H NMR (Proton)
HRMS (Mass Spec)

C NMR (Target Method)
Primary Output Proton integration, couplingExact mass, formulaCarbon skeleton connectivity
Aliphatic Resolution Poor. Pentyl chain and piperidine ring protons overlap (1.2–1.8 ppm).N/A. Cannot distinguish isomers.Excellent. Signals dispersed over 0–60 ppm.[1]
Regiochemistry Inferential (via splitting).Ambiguous (fragmentation varies).Definitive.

-carbon shifts confirm N-attachment.
Symmetry Detection Difficult due to overlap.[1]None.High. Equivalence of C2/C6 proves symmetry.[1]
Salt Sensitivity Shifts often broaden/disappear.[1]Salts dissociate in source.[1]Distinct, sharp shifts for free base vs. HCl salt.

Verdict: While HRMS and


H NMR are necessary for purity and formula confirmation, only 

C NMR
provides the structural proof required for IND (Investigational New Drug) filings regarding the specific attachment point of the pentyl chain.

Technical Deep Dive: The Validation Logic

The Symmetry Argument

A key validation checkpoint is the magnetic equivalence of the piperidine ring carbons.

  • N-Pentyl Conjugate: The molecule possesses a plane of symmetry running through the Nitrogen, C4 of the piperidine, and the pentyl chain. Consequently, C2 is equivalent to C6 , and C3 is equivalent to C5 .

  • C-Pentyl Isomer (Impurity): If the pentyl group attaches to C2 or C3 (due to undirected synthesis), this symmetry is broken. You will observe distinct signals for all ring carbons.[1]

Diagnostic Chemical Shifts (The "Fingerprint")

The validation relies on detecting specific shifts caused by the electronegative Nitrogen atom.

  • 
    -Effect (Deshielding):  The carbons directly attached to the nitrogen (Piperidine C2/C6 and Pentyl C1') appear downfield, typically between 50–60 ppm .
    
  • 
    -Effect:  Carbons one bond away (Piperidine C3/C5 and Pentyl C2') appear between 20–30 ppm .[1]
    
Predicted vs. Observed Shifts (Free Base in CDCl

)
Carbon PositionAssignmentApprox. Shift (

ppm)
Diagnostic Note
Pentyl C1' N-C H

-CH

...
59.5 Key Validator. Distinct from ring carbons.[1]
Piperidine C2, C6 Ring

-CH

54.6 Single intense peak indicates symmetry (N-sub).[1]
Piperidine C3, C5 Ring

-CH

26.1 Upfield from

.[1]
Piperidine C4 Ring

-CH

24.5 Most shielded ring carbon.[1]
Pentyl C2' ...CH

-C H

-CH

...
29.8
Pentyl C5' Terminal C H

14.2 Standard methyl triplet region.[1]

Critical Insight: If you see two signals in the 50–60 ppm range for the ring carbons (e.g., 52.0 and 56.0), your product is likely asymmetric (C-substituted impurity), not the desired N-conjugate.

The Salt Effect (HCl vs. Free Base)

Drug candidates are often isolated as hydrochloride salts. Protonation of the nitrogen locks the lone pair and induces significant shifts:

  • 
    -Carbons (C2/6, Pentyl C1'):  Typically shift upfield  (shielding) or show minor changes depending on solvation, but the resolution often improves.
    
  • Broadening: Unlike

    
    H NMR, where NH+ protons broaden extensively, 
    
    
    
    C signals remain sharp, allowing validation even in salt form.

Experimental Protocol: The Self-Validating Workflow

To ensure data integrity (E-E-A-T), follow this optimized acquisition protocol.

Step 1: Sample Preparation[1][2]
  • Concentration: Dissolve 30–50 mg of conjugate in 0.6 mL CDCl

    
    . (High concentration is vital for 
    
    
    
    C sensitivity).
  • Solvent Choice: Use CDCl

    
     for neutral species.[1] Use DMSO-
    
    
    
    or Methanol-
    
    
    if the conjugate is a salt and insoluble in chloroform.[1] Note: Solvent change shifts peaks by 1–2 ppm.[1]
Step 2: Acquisition Parameters[1][3]
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

  • Scans (NS): Minimum 512 scans (to resolve quaternary carbons if present, though N-pentylpiperidine has none).

  • Relaxation Delay (D1): Set to 2.0 seconds . (Ensures full relaxation of CH

    
     carbons for semi-quantitative integration).
    
Step 3: The DEPT-135 Check (Optional but Recommended)

Run a DEPT-135 experiment to distinguish CH


 (inverted/negative) from CH

/CH (upright/positive).[1]
  • Validation: The Pentyl C1', C2', C3', C4' and Piperidine C2, C3, C4, C5, C6 should all be negative (inverted).

  • Terminal Methyl: Pentyl C5' should be positive (upright).

  • Anomaly Detection: If a positive peak appears in the ring region (50–60 ppm), you have a CH (methine), indicating C-substitution (branching) rather than N-substitution.

Visualization: Structural Assignment Workflow

The following diagram illustrates the logical decision tree for validating the structure based on the spectral data acquired.

ValidationWorkflow Start Acquire 13C NMR (Proton Decoupled) CheckSymmetry Check Ring Symmetry (Region 20-60 ppm) Start->CheckSymmetry Symmetric Single Set of Ring Signals (C2=C6, C3=C5) CheckSymmetry->Symmetric Yes Asymmetric Split Signals (C2 != C6) CheckSymmetry->Asymmetric No CheckAlpha Analyze 50-60 ppm Region (Alpha Carbons) Symmetric->CheckAlpha Invalid_C REJECT: C-Alkyl Isomer Asymmetric->Invalid_C Symmetry Broken N_Sub 3 Signals Total in 45-65 ppm? (Ring C2/6 + Pentyl C1') CheckAlpha->N_Sub DEPT_Check DEPT-135 Analysis N_Sub->DEPT_Check Yes Invalid_Branch REJECT: Branched/Impure N_Sub->Invalid_Branch No (Missing/Extra Peaks) Valid VALIDATED: N-Pentylpiperidine DEPT_Check->Valid All Ring C are CH2 (Inverted) DEPT_Check->Invalid_C Ring C is CH (Upright)

Figure 1: Decision logic for validating N-pentylpiperidine conjugates via


C NMR and DEPT-135.

References

  • PubChem. 2-Pentylpiperidine (Compound Summary). National Library of Medicine.[1] Accessed October 2023.[1] [Link]

    • Context: Provides comparative data for C-substituted isomers (2-pentyl) vs N-substituted targets.
  • NIST Chemistry WebBook. Piperidine, 1-pentyl- (Standard Reference Data).[1] National Institute of Standards and Technology.[1] [Link]

    • Context: Authoritative source for IR and Mass Spec data, used to cross-reference purity before NMR analysis.
  • SpectraBase. Piperidine 13C NMR Chemical Shifts. Wiley Science Solutions.[1] [Link]

    • Context: Baseline chemical shifts for the unsubstituted piperidine ring (C2/6 @ ~47 ppm)
  • Royal Society of Chemistry (RSC). Synthesis and Characterization of Piperidine Derivatives (Supporting Info). RSC Advances.[1] [Link]

    • Context: Experimental protocols for sulfonated piperidine derivatives, demonstrating solvent effects and acquisition parameters for 13C NMR.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra.[Link]

    • Context: General principles of electronegativity effects ( , shifts) used to predict the N-pentyl shifts.

Sources

Safety & Regulatory Compliance

Safety

1-(5-Bromopentyl)piperidine Hydrobromide proper disposal procedures

As a Senior Application Scientist, I have designed this operational guide to move beyond basic compliance. For researchers and drug development professionals—whether operating under the frameworks or local guidelines her...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to move beyond basic compliance. For researchers and drug development professionals—whether operating under the frameworks or local guidelines here in Japan (such as the Ministry of the Environment)—understanding the mechanistic causality behind chemical disposal is critical.

This guide provides a self-validating, step-by-step framework for the safe handling, segregation, and thermal destruction of 1-(5-Bromopentyl)piperidine Hydrobromide .

Chemical Profiling & The Causality of Hazard

1-(5-Bromopentyl)piperidine hydrobromide (CAS: 2006278-03-9) is a bifunctional molecule featuring an alkyl bromide chain and a piperidine ring, stabilized as a hydrobromide salt.

The Mechanistic Hazard: The primary disposal hazard stems from its dual-halogen nature (one covalently bound bromine, one ionic bromide). When subjected to improper chemical mixing (e.g., with strong oxidizers) or low-temperature incineration, this compound undergoes incomplete combustion. This process liberates highly corrosive hydrogen bromide (HBr) gas and environmentally persistent brominated organics.

Because of this, institutional safety guidelines, such as those established by , strictly dictate that organic waste streams containing high halogen concentrations must be segregated from standard non-halogenated solvents to prevent catastrophic incinerator corrosion and toxic atmospheric release [1].

Quantitative Operational Data

To ensure precise waste manifesting and facility compliance, all critical logistical and segregation parameters are summarized below.

Table 1: Physicochemical Profile & Logistical Data

ParameterValueCausality / Operational Impact
CAS Number 2006278-03-9Unique identifier required for precise waste manifesting and tracking [2].
Molecular Formula C₁₀H₂₁Br₂NDual bromine atoms dictate classification as high-halogen waste.
Molecular Weight 315.09 g/mol High mass percentage of halogens impacts incineration BTU requirements.
Storage Temperature 2-8°C (Sealed, dry)Prevents thermal degradation and premature liberation of HBr gas.

Table 2: Halogenated Waste Segregation & Incineration Parameters

ParameterThreshold / RequirementCausality / Rationale
Halogen Content > 5%Classifies as halogenated waste; requires specialized rotary kiln incineration [3].
Water Content < 10% (for solvent mixtures)High water content reduces the BTU (fuel) value, impairing incineration efficiency.
Incineration Temp > 1000°CEnsures complete thermal destruction of the piperidine ring and robust C-Br bonds.
Scrubber pH > 9.0 (Alkaline)Required to neutralize acidic HBr gas generated during combustion into stable salts.

Self-Validating Disposal Methodologies

Every protocol in your laboratory must function as a self-validating system. The following workflows incorporate explicit verification steps to ensure operational integrity before the waste ever leaves your facility.

Workflow 1: Solid Waste Containment

For expired, degraded, or unused crystalline powder.

  • Collection: Gather all residual solid compound using non-sparking spatulas to prevent static discharge.

  • Primary Containment: Transfer the solid into a high-density polyethylene (HDPE) or PTFE-lined glass container.

    • Validation Check: Invert the sealed container gently to ensure no particulate leakage. Visually confirm the lid features a PTFE insert; standard rubber seals will degrade upon prolonged exposure to halogenated off-gassing.

  • Labeling: Affix a GHS-compliant "Halogenated Organic Waste - Toxic/Irritant" label.

    • Validation Check: Cross-reference the laboratory waste log to ensure the exact mass and CAS number (2006278-03-9) are recorded. This prevents downstream processing errors by the commercial disposal facility.

  • Storage: Place the container in a designated secondary containment tray within a ventilated hazardous waste cabinet, strictly isolated from strong bases and oxidizers.

Workflow 2: Halogenated Solvent Commingling

For liquid waste generated during synthesis or purification.

  • Compatibility Verification: Ensure the target waste carboy is exclusively designated for Halogenated Solvents (e.g., Dichloromethane, Chloroform). Do NOT mix with acetone, alcohols, or metallic wastes.

  • Transfer: Use a dedicated halogen waste funnel to transfer the dissolved piperidine derivative into the carboy.

    • Validation Check: Visually inspect the carboy to ensure at least 25% headspace remains. This validates that thermal expansion of the solvent will not cause container over-pressurization and rupture.

  • Concentration Monitoring:

    • Validation Check: Calculate the estimated water content of the carboy. Ensure water content remains <10% and total halogen content is >5%. This validates the stream for high-BTU halogenated incineration.

Workflow 3: Emergency Spill Decontamination

For accidental benchtop or floor spills of the hydrobromide salt.

  • Isolation & PPE: Cordon off the area. Don double nitrile gloves, safety goggles, and an N95/P100 particulate respirator (dust formation is a severe inhalation hazard) [4].

  • Absorption: Cover the spill with a universal inert binder or diatomaceous earth. Do NOT use combustible materials like sawdust, which can react with brominated compounds.

  • Collection: Sweep the absorbed mixture into a dedicated hazardous waste bag using non-sparking tools.

    • Validation Check: Swab the decontaminated surface with a pH test strip moistened with distilled water. A pH reading of 6.5–7.5 validates that all acidic hydrobromide residues have been successfully neutralized and removed.

Mechanisms of Thermal Destruction

Understanding how commercial facilities process this waste reinforces the necessity of the protocols above. According to the , compounds like 1-(5-Bromopentyl)piperidine hydrobromide cannot be landfilled. They are routed to Rotary Kiln Incinerators .

At temperatures exceeding 1000°C, the thermal energy cleaves the carbon-bromine bonds. The resulting flue gas is heavily laden with toxic HBr. To prevent environmental release, the gas is forced through a wet caustic scrubber (utilizing NaOH or Ca(OH)₂), which neutralizes the acid into harmless sodium bromide (NaBr) or calcium bromide (CaBr₂) salts, allowing only clean exhaust to vent.

DisposalWorkflow Start Identify 1-(5-Bromopentyl)piperidine Hydrobromide Waste State Determine Physical State Start->State Solid Solid Waste Protocol (Primary Containment) State->Solid Powder/Crystals Liquid Liquid/Solvent Protocol (Commingling) State->Liquid Dissolved in Solvent CheckSolid Validation: Vapor-Tight Seal & Label Verification Solid->CheckSolid CheckLiquid Validation: Halogen >5% & 25% Headspace Liquid->CheckLiquid Incineration Commercial Rotary Kiln Incineration (>1000°C) CheckSolid->Incineration Approved Pickup CheckLiquid->Incineration Approved Pickup Scrubber Caustic Scrubbing (NaOH) Neutralizes HBr Incineration->Scrubber Exhaust Gas

Self-validating workflow for the segregation and thermal destruction of halogenated amine waste.

References

  • UW Oshkosh Environmental Health and Safety. "UWO Guide to Classifying Unwanted Materials." UW Oshkosh. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA National Service Center for Environmental Publications. URL: [Link]

Handling

Personal protective equipment for handling 1-(5-Bromopentyl)piperidine Hydrobromide

Advanced Operational Safety and PPE Matrix for Handling 1-(5-Bromopentyl)piperidine Hydrobromide As a Senior Application Scientist, I frequently observe laboratories underestimating the handling requirements for bifuncti...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Safety and PPE Matrix for Handling 1-(5-Bromopentyl)piperidine Hydrobromide

As a Senior Application Scientist, I frequently observe laboratories underestimating the handling requirements for bifunctional research chemicals. 1-(5-Bromopentyl)piperidine hydrobromide (CAS 2006278-03-9) is a prime example[1]. It combines an electrophilic alkyl bromide moiety with a hygroscopic piperidine hydrobromide salt[1]. This guide provides a self-validating, step-by-step operational framework to ensure absolute safety during handling, solubilization, and disposal, elevating your lab's safety culture beyond basic compliance.

Chemical Profiling & Hazard Causality

To select the correct Personal Protective Equipment (PPE), we must first understand why the molecule is hazardous. The dual nature of this compound dictates its risk profile:

  • Electrophilic Reactivity: The terminal alkyl bromide is a potent alkylating agent. Upon contact with unprotected skin, it can undergo nucleophilic substitution with amino and sulfhydryl groups in tissue proteins, causing delayed chemical burns and sensitization[2].

  • Hygroscopicity & Ionic Dissociation: As a hydrobromide salt, the powder rapidly absorbs ambient moisture. If inhaled, the fine dust dissolves instantly in the respiratory mucosa, releasing hydrobromic acid equivalents that cause severe respiratory tract irritation[3].

Quantitative Data & Hazard Summary

Based on structural analogs and safety data for piperidine hydrobromide derivatives, the following table summarizes the critical physicochemical and hazard data[1][3].

Table 1: Physicochemical & Hazard Summary of 1-(5-Bromopentyl)piperidine Hydrobromide

Property / HazardValue / DescriptionOperational Implication
CAS Number 2006278-03-9Unique identifier for inventory and waste tracking[1].
Molecular Formula C₁₀H₂₁Br₂NContains two bromine atoms (one covalent, one ionic)[1].
Molecular Weight 315.09 g/mol Heavy powder; prone to settling but can form irritating fine dust[1].
Storage Conditions Sealed, dry, 2-8°CMust be thermally equilibrated to room temp before opening to prevent condensation[1].
GHS Classification H303, H315, H319, H335Requires strict skin, eye, and respiratory barriers (irritant to all mucous membranes)[3].

The Self-Validating PPE Matrix

Every piece of PPE must serve as part of a self-validating system. Do not rely on a single layer of protection.

  • Hand Protection (Double-Gloving):

    • Protocol: Wear a standard 4-mil nitrile inner glove and an 8-mil extended-cuff nitrile or neoprene outer glove[2].

    • Causality: Alkyl bromides can permeate thin nitrile over prolonged exposure.

    • Validation: Post-operation, inspect the outer glove for swelling or discoloration. If present, the inner glove guarantees a sterile, uncompromised barrier.

  • Respiratory Protection:

    • Protocol: Handle strictly within a certified Class II Biological Safety Cabinet or chemical fume hood with appropriate exhaust ventilation[3]. If engineering controls are compromised, an N95/P100 particulate respirator is required.

    • Causality: Prevents inhalation of aerosolized hydrobromide salts which trigger H335 (respiratory irritation)[3].

  • Eye/Face Protection:

    • Protocol: ANSI Z87.1-compliant indirectly vented chemical splash goggles[3].

    • Causality: Standard safety glasses leave gaps. Goggles prevent fine crystalline dust from bypassing the lenses and reacting with the moisture in the eyes (H319)[3].

  • Body Protection:

    • Protocol: Flame-resistant (FR) lab coat with knit cuffs, fully buttoned, and closed-toe non-porous shoes[2].

Step-by-Step Operational Methodologies

Protocol A: Safe Weighing and Solubilization

  • Thermal Equilibration: Remove the sealed vial from 2-8°C storage and allow it to sit in a desiccator for 30 minutes until it reaches room temperature[1]. Causality: Prevents atmospheric moisture condensation on the hygroscopic salt, which would degrade the alkyl bromide via hydrolysis.

  • Fume Hood Preparation: Clear the fume hood of clutter. Lay down a disposable, static-dissipative weighing mat.

  • Anti-Static Transfer: Using a grounded, anti-static micro-spatula, transfer the required mass. Validation: Observe the powder; if it clings aggressively to the spatula, static is present. Use a zero-ion generator to neutralize the field before proceeding.

  • Solubilization: Transfer the powder to a pre-weighed vial. Slowly add the compatible organic solvent (e.g., DMSO or DMF for stock solutions) while gently swirling. Cap immediately.

Protocol B: Spill Response and Halogenated Disposal

  • Containment: In the event of a solid spill, do not sweep dry, as this aerosolizes the dust[3].

  • Absorption: Cover the spill with a damp, inert absorbent pad (using water or a dilute sodium bicarbonate solution to neutralize the hydrobromide salt).

  • Segregated Disposal: Place all contaminated pads, weighing boats, and outer gloves into a designated, clearly labeled "Halogenated Organic Waste" container[3]. Causality: Mixing halogenated waste with non-halogenated solvents can cause exothermic reactions or complicate waste incineration processes.

Operational Workflow Visualization

Chemical_Handling_Workflow Start 1. Fume Hood Prep & PPE Donning Equilibrate 2. Thermal Equilibration (Avoid Condensation) Start->Equilibrate Weighing 3. Anti-Static Weighing & Transfer Equilibrate->Weighing Solubilization 4. Solubilization in Compatible Solvent Weighing->Solubilization Spill Spill or Exposure Detected? Solubilization->Spill SpillResponse Emergency Response: Evacuate & Absorb Spill->SpillResponse Yes Disposal 5. Halogenated Waste Disposal Spill->Disposal No SpillResponse->Disposal Decon 6. Decontamination & PPE Doffing Disposal->Decon

Figure 1: Standard operating workflow for handling 1-(5-Bromopentyl)piperidine hydrobromide.

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.